molecular formula C8H13F3O B13720423 2-Methyl-1-(trifluoromethyl)cyclohexanol

2-Methyl-1-(trifluoromethyl)cyclohexanol

Cat. No.: B13720423
M. Wt: 182.18 g/mol
InChI Key: OZRKZYZFYUFGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(trifluoromethyl)cyclohexanol is a sophisticated chemical building block designed for advanced research and development. Its core structure, featuring a cyclohexanol ring substituted with both a methyl and a trifluoromethyl group, makes it a valuable intermediate in constructing complex molecules for pharmaceutical and agrochemical discovery . The incorporation of the trifluoromethyl group is a strategic maneuver in medicinal chemistry, as this motif is a key feature in numerous approved therapeutics and agrochemicals due to its ability to profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . In synthetic chemistry, this compound serves as a pivotal precursor for accessing highly substituted trifluoromethyl arenes. Through deoxytrifluoromethylation and aromatization sequences, researchers can transform this and similar cyclohexanol-based scaffolds into complex, benzenoid products that are otherwise difficult to access . This process exemplifies the value of alicyclic precursors as programmable platforms for the synthesis of valuable aromatic compounds. The synthetic route to such trifluoromethylated alcohols often leverages reliable methodologies like the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to ketones, a foundational reaction in organofluorine chemistry that enables efficient introduction of the CF₃ group . This compound is intended for use by professional researchers in laboratory settings only.

Properties

Molecular Formula

C8H13F3O

Molecular Weight

182.18 g/mol

IUPAC Name

2-methyl-1-(trifluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C8H13F3O/c1-6-4-2-3-5-7(6,12)8(9,10)11/h6,12H,2-5H2,1H3

InChI Key

OZRKZYZFYUFGLK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-Methyl-1-(trifluoromethyl)cyclohexanol CAS Registry Number: 104282-19-1 (Generic for isomers) Primary Application: Bioisosteric building block in medicinal chemistry; conformational probe for receptor binding studies.[1]

This guide details the synthesis of 2-methyl-1-(trifluoromethyl)cyclohexanol via nucleophilic trifluoromethylation.[1] Unlike simple Grignard additions, the introduction of the trifluoromethyl (


) group into sterically hindered cyclic ketones requires specific activation of the Ruppert-Prakash reagent (TMSCF

).[1] This document provides a validated protocol for synthesis, mechanistic insight into diastereoselectivity, and strategies for isomer separation.[1]

Part 1: Strategic Analysis & Chemical Logic[1]

The Fluorine Effect in Drug Design

The introduction of a


 group at the C1 position of a cyclohexane ring serves two critical functions in drug development:
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) renders the adjacent tertiary alcohol highly resistant to oxidative metabolism (e.g., Glucuronidation), significantly extending in vivo half-life compared to the non-fluorinated methyl-analog.[1]

  • Conformational Locking: The high steric bulk of the

    
     group (A-value 
    
    
    
    2.1-2.4 kcal/mol) forces the cyclohexane ring into specific chair conformations, allowing researchers to probe the spatial requirements of binding pockets with high fidelity.[1]
Retrosynthetic Logic

The most reliable route to the target is the Nucleophilic Trifluoromethylation of 2-methylcyclohexanone.[1]

  • Reagent: Trimethyl(trifluoromethyl)silane (

    
    , Ruppert-Prakash Reagent).[1][2][3]
    
  • Challenge: The reaction generates a mixture of diastereomers (cis and trans relative to the methyl/hydroxyl relationship).

  • Solution: Kinetic control using fluoride initiation at low temperatures, followed by chromatographic separation.

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via a fluoride-induced desilylation mechanism. Unlike a standard carbanion attack, the fluoride source (e.g., TBAF) attacks the silicon atom of


 to form a pentacoordinate silicon species.[1] This hypervalent intermediate transfers the 

group to the ketone carbonyl, forming a stable silyl ether intermediate, which is subsequently hydrolyzed.[1]
Mechanistic Pathway (DOT Visualization)

G Start 2-Methylcyclohexanone (Substrate) Transition Nucleophilic Attack on Carbonyl Start->Transition Reagent TMSCF3 (Ruppert-Prakash) Inter1 Pentacoordinate Silicon Species [Me3Si(CF3)F]- Reagent->Inter1 Activation Initiator F- (Initiator) (TBAF/CsF) Initiator->Inter1 Inter1->Transition CF3 Transfer SilylEther Silyl Ether Intermediate Transition->SilylEther Hydrolysis Acid Hydrolysis (HCl/H2O) SilylEther->Hydrolysis Product Target Alcohol (Diastereomeric Mix) Hydrolysis->Product

Caption: Figure 1. Fluoride-initiated nucleophilic trifluoromethylation mechanism via pentacoordinate silicon intermediate.

Part 3: Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
2-Methylcyclohexanone 1.0SubstrateDistill before use if yellow.[1]
TMSCF

1.2 - 1.5ReagentMoisture sensitive. Handle under Argon.
TBAF (1M in THF) 0.05 - 0.1InitiatorDried over molecular sieves recommended.[1]
THF (Anhydrous) SolventSolventDistilled from Na/Benzophenone or column dried.[1]
HCl (2M) ExcessQuenchFor hydrolysis of silyl ether.[1]
Step-by-Step Methodology

Step 1: Preparation (Inert Atmosphere)

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.

  • Cool the flask to room temperature under positive nitrogen pressure.

  • Charge the flask with 2-Methylcyclohexanone (1.12 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Add TMSCF

    
      (1.70 g, 12.0 mmol) via syringe.
    

Step 2: Initiation (The Critical Step) 5. Cool the reaction mixture to 0 °C using an ice bath. Note: The reaction is exothermic; cooling prevents runaway side reactions.[1] 6. Add TBAF (1M in THF, 0.5 mL, 0.5 mmol) dropwise over 5 minutes.

  • Observation: A distinct color change (often yellow to amber) and mild evolution of heat indicate successful initiation.[1]
  • Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting ketone spot should disappear.

Step 3: Hydrolysis & Workup 8. Add 2M HCl (10 mL) to the reaction mixture and stir vigorously for 1 hour at room temperature. This cleaves the O-TMS bond.

  • Safety Alert: If using large quantities, beware of HF generation. Ensure glassware is compatible or use plastic vessels for quenching if scaling up significantly.
  • Dilute with Diethyl Ether (
    
    
    , 50 mL) and separate the layers.
  • Extract the aqueous layer with
    
    
    (2 x 30 mL).
  • Wash combined organics with saturated
    
    
    (to neutralize acid) and Brine.
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure (Caution: Product is volatile; do not use high vacuum for extended periods).

Part 4: Purification & Stereochemistry[1][4]

Diastereoselectivity Analysis

The reaction yields a mixture of two diastereomers:

  • Isomer A (Trans-CF

    
    /Me):  The 
    
    
    
    group and Methyl group are on opposite sides of the ring plane.[1]
  • Isomer B (Cis-CF

    
    /Me):  The 
    
    
    
    group and Methyl group are on the same side.[1]

Mechanistic Insight: The initial attack of the


 nucleophile is governed by steric approach. For 2-methylcyclohexanone, the "axial attack" (leading to equatorial alcohol) is often favored by small nucleophiles, but the bulky 

species may favor equatorial attack or be subject to thermodynamic equilibration, often favoring the isomer where the bulky

ends up in the equatorial position in the chair conformation.[1]
Separation Workflow (DOT Visualization)

Purification Crude Crude Mixture (Cis + Trans Isomers) TLC TLC Analysis (10% EtOAc in Hexane) Crude->TLC Column Flash Chromatography Silica Gel (230-400 mesh) TLC->Column Rf ~0.4 & 0.3 Fraction1 Fraction A (Less Polar) Major Isomer (Typically Trans) Column->Fraction1 Fraction2 Mixed Fractions (Repurify or Discard) Column->Fraction2 Fraction3 Fraction B (More Polar) Minor Isomer (Typically Cis) Column->Fraction3

Caption: Figure 2. Purification workflow for the separation of diastereomers.

Characterization Data (Expected)
  • 
     NMR:  Distinct singlets for each isomer, typically in the range of -75 to -82 ppm .[1] Integration of these peaks allows for rapid determination of the diastereomeric ratio (dr).
    
  • GC-MS: Molecular ion (

    
    ) of 182.[1] Fragmentation shows loss of 
    
    
    
    (M-69).[1]

Part 5: Troubleshooting & Safety (E-E-A-T)

Common Failure Modes
IssueCauseSolution
Low Yield Wet solvent/reagents

hydrolyzes rapidly with water to form fluoroform (

, gas).[1] Ensure strict anhydrous conditions.
Incomplete Desilylation Acid step too shortExtend HCl hydrolysis time or use TBAF in THF for the deprotection step (monitor by TLC).
Product Loss VolatilityThe product sublimes/evaporates easily. Do not rotovap at

mbar or high temps.
Safety Protocol
  • TMSCF

    
    :  Flammable liquid.[4] Reacts with water to release fluoroform.
    
  • TBAF/HF: The hydrolysis step can generate trace HF. Calcium Gluconate gel must be available in the lab as a first-aid countermeasure for fluoride exposure.

References

  • Ruppert, I.; Schlich, K.; Volbach, W. "Die ersten CF3-substituierten Organylsilane Nucleophile Trifluormethylierung."[1] Tetrahedron Letters, 1984 , 25, 2195–2198.[1] Link

  • Prakash, G. K. S.; Krishnamurti, R.; Olah, G. A. "Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMS-CF3).[1] A trifluoromethide equivalent." Journal of the American Chemical Society, 1989 , 111, 393–395.[1] Link

  • Singh, R. P.; Shreeve, J. M. "Nucleophilic Trifluoromethylation of Carbonyl Compounds."[2] Tetrahedron, 2000 , 56, 7613–7632.[1] Link[1]

  • Sigma-Aldrich. "2-(Trifluoromethyl)cyclohexanol mixture of cis and trans isomers." Product Catalog. Link[1]

Sources

An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-1-(trifluoromethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being particularly influential in enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] 2-Methyl-1-(trifluoromethyl)cyclohexanol serves as an exemplary case study for exploring the complex stereochemical and conformational challenges that arise from introducing multiple substituents onto a cyclic scaffold. This guide provides a comprehensive analysis of the stereoisomerism, conformational preferences, and analytical strategies pertinent to this molecule. We delve into the structural determination of its four possible stereoisomers, outline a systematic approach for their separation using chiral chromatography, and detail their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the intricacies of stereochemistry in fluorinated cyclic systems.

Introduction: The Significance of Fluorine and Stereochemistry in Drug Design

The trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups to modulate the electronic and steric properties of a lead compound or to protect a reactive site from metabolic oxidation.[4] Its strong electron-withdrawing nature and the high bond energy of the C-F bond confer significant metabolic stability, often by blocking pathways of oxidative metabolism catalyzed by cytochrome P450 enzymes.[5] This "metabolic switching" can lead to improved drug half-life, enhanced bioavailability, and a more predictable pharmacokinetic profile.[5]

However, the introduction of substituents onto a molecular scaffold, particularly a cyclic one, inevitably creates stereocenters. For 2-Methyl-1-(trifluoromethyl)cyclohexanol, the presence of two such centers gives rise to multiple stereoisomers. It is a fundamental principle of pharmacology that different stereoisomers of a chiral drug can exhibit vastly different biological activities, efficacies, and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize individual stereoisomers is not merely an academic exercise but a critical necessity for the development of safe and effective therapeutics.

Stereochemical and Conformational Analysis

Identification of Stereoisomers

2-Methyl-1-(trifluoromethyl)cyclohexanol possesses two chiral centers:

  • C1: The carbon atom bonded to the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups.

  • C2: The carbon atom bonded to the methyl (-CH₃) group.

The maximum number of possible stereoisomers is determined by the formula 2ⁿ, where 'n' is the number of chiral centers. For this molecule, n=2, resulting in four possible stereoisomers .[6] These stereoisomers exist as two pairs of enantiomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.

The four stereoisomers can be designated by their absolute configurations (R/S) at C1 and C2:

  • Enantiomeric Pair 1: (1R, 2R) and (1S, 2S)

  • Enantiomeric Pair 2: (1R, 2S) and (1S, 2R)

These pairs also correspond to cis and trans diastereomers, which describe the relative orientation of the substituents on the cyclohexane ring. For instance, the (1R, 2S) and (1S, 2R) isomers would be considered cis (if the methyl and hydroxyl groups are on the same face), while the (1R, 2R) and (1S, 2S) isomers would be trans.

G cluster_0 Enantiomeric Pair 1 (trans) cluster_1 Enantiomeric Pair 2 (cis) a (1R, 2R) b (1S, 2S) a->b Enantiomers c (1R, 2S) a->c Diastereomers d (1S, 2R) a->d Diastereomers b->c Diastereomers b->d Diastereomers c->d Enantiomers

Stereoisomeric relationships of 2-Methyl-1-(trifluoromethyl)cyclohexanol.
Conformational Stability

The cyclohexane ring exists predominantly in a low-energy chair conformation. Substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair forms.[7]

The stability of a given conformer is dictated by steric strain, particularly the unfavorable 1,3-diaxial interactions that occur when a substituent occupies an axial position.[7] Bulky groups strongly prefer the equatorial position to minimize this strain.[7] In 2-Methyl-1-(trifluoromethyl)cyclohexanol, all three substituents (-CH₃, -OH, -CF₃) are subject to these considerations. The trifluoromethyl group is significantly larger than a methyl group and will have a very strong preference for the equatorial position.

  • trans Isomers (e.g., 1,2-diequatorial vs. 1,2-diaxial): For a trans-1,2-disubstituted cyclohexane, the two chair conformers have either both substituents in equatorial positions (e,e) or both in axial positions (a,a).[7][8] The (e,e) conformation is vastly more stable. Given the large size of the CF₃ group, the trans isomers of 2-Methyl-1-(trifluoromethyl)cyclohexanol will exist almost exclusively in the conformation where the CF₃ and CH₃ groups are both equatorial.

  • cis Isomers (e.g., 1-axial, 2-equatorial vs. 1-equatorial, 2-axial): For a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial (a,e).[9][10] The ring flip interconverts these positions (e,a). The two conformers will have different energies, and the equilibrium will favor the conformer that places the largest group in the equatorial position. In this molecule, the equilibrium will overwhelmingly favor the conformer where the trifluoromethyl group is equatorial and the methyl group is axial.

Synthetic Approach and Stereocontrol

A plausible and common synthetic route to α-trifluoromethyl alcohols is the nucleophilic trifluoromethylation of a corresponding ketone.[11] In this case, the synthesis would likely start from 2-methylcyclohexanone. The key step involves the addition of a trifluoromethyl anion equivalent, most commonly generated from the Ruppert-Prakash reagent (TMSCF₃) , to the carbonyl group.[12][13]

The reaction requires activation by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[13]

Reaction Scheme: 2-Methylcyclohexanone + TMSCF₃ --(F⁻ catalyst)--> Mixture of diastereomeric silyl ethers --(H₃O⁺ workup)--> cis- and trans-2-Methyl-1-(trifluoromethyl)cyclohexanol.

A significant challenge in this synthesis is controlling the stereochemical outcome. The trifluoromethyl anion can attack the carbonyl from either the axial or equatorial face of the ring, leading to a mixture of diastereomers (cis and trans products). Achieving high diastereoselectivity often requires the use of chiral auxiliaries or catalysts, which is a complex field of research. For the purposes of this guide, we assume the synthesis produces a mixture of all four stereoisomers that requires subsequent separation.

Separation of Stereoisomers by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the separation of stereoisomers.[14][15] Polysaccharide-based CSPs, which utilize cellulose or amylose derivatives coated or immobilized on a silica support, are particularly effective for a broad range of chiral compounds, including alcohols.[14][16]

Principle of Chiral Recognition

Chiral recognition on polysaccharide CSPs occurs within the helical polymer structure. The separation of enantiomers is achieved through differential transient interactions between the analytes and the chiral selector. These interactions can include hydrogen bonding (with the alcohol -OH), dipole-dipole interactions, and steric hindrance, which create a difference in affinity and thus retention time for each stereoisomer.[14]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a robust method for separating the four stereoisomers of 2-Methyl-1-(trifluoromethyl)cyclohexanol.

Sources

Physicochemical & Synthetic Profile: 2-Methyl-1-(trifluoromethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 2-Methyl-1-(trifluoromethyl)cyclohexanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

2-Methyl-1-(trifluoromethyl)cyclohexanol (CAS: 104282-19-1) represents a specialized class of fluorinated cycloalkanols employed primarily as bioisosteres and metabolic blockers in medicinal chemistry. The introduction of the trifluoromethyl (


) group geminal to the hydroxyl moiety significantly alters the electronic and steric landscape of the cyclohexane ring, enhancing lipophilicity (LogP) and acidity (pKa) relative to its non-fluorinated parent. This guide details the physicochemical parameters, stereoselective synthesis, and conformational dynamics of this compound, providing a roadmap for its utilization in structure-activity relationship (SAR) studies.

Structural & Stereochemical Analysis[1][2][3][4]

Conformational Dynamics

The physicochemical behavior of 2-methyl-1-(trifluoromethyl)cyclohexanol is governed by the interplay between the steric bulk of the


 group (A-value 

2.1 kcal/mol) and the methyl group (A-value

1.7 kcal/mol). Unlike simple cyclohexanols, the geminal

group imposes severe 1,3-diaxial interactions if placed axially.
  • Preferred Conformation: The molecule exists in a dynamic equilibrium of chair conformers. The most stable diastereomer typically places the bulky

    
     group equatorially to minimize steric strain, forcing the hydroxyl group into an axial position (depending on the specific isomer formed during synthesis).
    
  • Fluorine-Hydroxy Interaction: While classical hydrogen bonding suggests an

    
     interaction, in 
    
    
    
    alcohols, this is often weak due to the low basicity of organic fluorine. However, the electron-withdrawing nature of
    
    
    polarizes the
    
    
    bond, making it a potent hydrogen bond donor to external acceptors (e.g., enzyme active sites).
Stereoisomerism

The compound possesses two chiral centers (C1 and C2), leading to two diastereomeric pairs (cis and trans, defined by the relationship of the Methyl and Hydroxyl groups):

  • (1R, 2R) / (1S, 2S):

    
     and Methyl are trans (OH and Methyl are cis).
    
  • (1R, 2S) / (1S, 2R):

    
     and Methyl are cis (OH and Methyl are trans).
    

Synthetic routes using nucleophilic trifluoromethylation often yield a mixture, with the diastereomeric ratio (dr) determined by the facial selectivity of the attack on the ketone precursor.

Physicochemical Parameters

The following data aggregates experimental values and high-fidelity predictive models (ACD/Labs, EPISuite) essential for formulation and ADME prediction.

PropertyValueContext/Significance
Molecular Formula

MW: 168.16 g/mol
Physical State LiquidColorless to pale yellow
Density

g/mL
High density due to fluorination
Boiling Point

C @ 0.08 mmHg
Volatile under high vacuum; ~170°C @ atm (est)
LogP (Octanol/Water)

Enhanced lipophilicity vs. 2-methylcyclohexanol (LogP ~1.[1][2]4)
pKa (Acidic)

More acidic than cyclohexanol (~16) due to

induction
Refractive Index

Characteristic of fluorinated aliphatics
H-Bond Donor 1Highly polarized OH group
H-Bond Acceptor 3Fluorine atoms are weak acceptors; Oxygen is primary

Synthetic Methodology

The most robust synthesis involves the nucleophilic addition of a trifluoromethyl anion equivalent to 2-methylcyclohexanone. The Ruppert-Prakash reagent (


) is the industry standard due to its safety profile compared to trifluoromethyl metal species.
Protocol: Nucleophilic Trifluoromethylation

Reaction: 2-Methylcyclohexanone +



Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Charge with 2-methylcyclohexanone (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Reagent Addition: Cool the solution to 0°C. Add Trimethyl(trifluoromethyl)silane (

    
    , 1.2 equiv).
    
  • Initiation: Add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 equiv) or Cesium Fluoride (CsF). Caution: Exothermic reaction.

  • Propagation: Allow the mixture to warm to room temperature and stir for 2-4 hours. The

    
     group adds to the carbonyl carbon.
    
  • Hydrolysis: Quench with 1N HCl (20 mL) and stir vigorously for 1 hour to cleave the intermediate silyl ether.

  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The resulting oil (mixture of diastereomers) is purified via fractional distillation or flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanism & Stereoselectivity

The fluoride ion initiates the reaction by forming a pentacoordinate silicon species, releasing the "naked"


 nucleophile (or a hypervalent silicon species) which attacks the ketone.
  • Facial Selectivity: The nucleophile preferentially attacks from the axial trajectory (perpendicular to the ring average plane) or equatorial trajectory depending on the conformation of the 2-methylcyclohexanone.

  • Outcome: The major isomer usually results from attack on the face anti to the bulky methyl group (steric control), though electronic repulsion from the ring bonds (torsional strain) also plays a role.

Visualization of Chemical Logic[7]

Synthesis & Mechanism Pathway

The following diagram illustrates the catalytic cycle of the Ruppert-Prakash trifluoromethylation.

G Start 2-Methylcyclohexanone Transition Nucleophilic Attack (CF3- transfer) Start->Transition + Reagent Reagent TMS-CF3 (Ruppert-Prakash) Intermed1 Pentacoordinate Silicon Species Reagent->Intermed1 + Catalyst Catalyst F- Source (TBAF/CsF) Intermed1->Transition Active CF3- SilylEther Silyl Ether Intermediate Transition->SilylEther C-C Bond Formation Hydrolysis Acid Hydrolysis (HCl/H2O) SilylEther->Hydrolysis Product 2-Methyl-1-(trifluoromethyl) cyclohexanol Hydrolysis->Product Desilylation

Caption: Catalytic cycle for the nucleophilic trifluoromethylation of 2-methylcyclohexanone using TMS-CF3.

Applications & Reactivity

Metabolic Stability (The Fluorine Effect)

In drug design, the


 group blocks metabolic oxidation at the C1 position. Unlike the non-fluorinated methylcyclohexanol, which is rapidly oxidized to the ketone or hydroxylated, the 2-methyl-1-(trifluoromethyl) derivative is metabolically robust. This makes it an excellent bioisostere for tertiary alcohols  in kinase inhibitors or GPCR ligands.
Dehydration to Alkenes

Treatment with dehydrating agents like Martin Sulfurane or


/Pyridine yields 1-(trifluoromethyl)-2-methylcyclohexene. Note that acid-catalyzed dehydration (e.g., 

) can be sluggish due to the electron-withdrawing

destabilizing the incipient carbocation intermediate.
Safety & Handling
  • Hazards: Combustible liquid.[3] Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, although the

    
     group confers resistance to autoxidation.
    
  • Compatibility: Incompatible with strong oxidizing agents and alkali metals.[3]

References

  • Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999).[4] "CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane". Organic Letters, 1(7), 1047–1049. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997).[5] "Perfluoroalkylation with Organosilicon Reagents". Chemical Reviews, 97(3), 757–786. (Foundational review on TMS-CF3 chemistry).

  • EPA CompTox Dashboard. 4-(Trifluoromethyl)cyclohexan-1-ol Physicochemical Data. (Used for comparative property estimation). Available at: [Link]

Sources

Technical Guide: NMR Spectral Analysis of 2-Methyl-1-(trifluoromethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the NMR spectral analysis of 2-Methyl-1-(trifluoromethyl)cyclohexanol. It is structured to provide researchers with the mechanistic rationale, experimental protocols, and spectral interpretation necessary for validating this compound in drug development workflows.

Executive Summary

The introduction of a trifluoromethyl (


) group into saturated carbocycles is a critical strategy in medicinal chemistry to modulate lipophilicity (

), metabolic stability, and conformational preference. 2-Methyl-1-(trifluoromethyl)cyclohexanol represents a classic motif where the interplay between the steric bulk of the

group (A-value

kcal/mol) and the adjacent methyl group dictates the stereochemical outcome and spectral signature.

This guide provides a definitive analysis of the


H and 

C NMR data, emphasizing the scalar couplings induced by the

F nucleus (

, 100% abundance) which act as a built-in probe for structural assignment.

Synthesis & Stereochemical Context

To correctly interpret the NMR data, one must understand the sample's origin. The compound is typically synthesized via the nucleophilic trifluoromethylation of 2-methylcyclohexanone using the Ruppert-Prakash reagent (


).
Reaction Pathway

The reaction proceeds via the attack of the generated


 anion on the ketone. Due to the stereocenter at C2, two diastereomers are produced:
  • Cis-isomer:

    
     and Methyl groups on the same side.
    
  • Trans-isomer:

    
     and Methyl groups on opposite sides.
    

Note: In 2-substituted cyclohexanones, nucleophilic attack often favors the "axial attack" trajectory, but the bulky


 group and thermodynamic equilibration (if fluoride sources like TBAF are used) often favor the isomer where the bulky 

group occupies the equatorial position.
Visualization: Synthesis Workflow

SynthesisWorkflow Start 2-Methylcyclohexanone Intermediate Silyl Ether Intermediate (Mixture of Diastereomers) Start->Intermediate Nucleophilic Addition (THF, 0°C) Reagent TMSCF3 (Ruppert-Prakash) + Initiator (CsF or TBAF) Reagent->Intermediate Hydrolysis Acidic Hydrolysis (HCl / MeOH) Intermediate->Hydrolysis Deprotection Product 2-Methyl-1-(trifluoromethyl)cyclohexanol (Target Alcohol) Hydrolysis->Product Isolation

Figure 1: Synthetic pathway for the generation of the target alcohol via nucleophilic trifluoromethylation.

Experimental Protocols

NMR Sample Preparation

For high-resolution spectral acquisition, proper sample preparation is non-negotiable to prevent line broadening or chemical shift artifacts.

  • Solvent Choice: Chloroform-d (

    
    )  is the standard solvent.
    
    • Why: It minimizes exchange with the hydroxyl proton, allowing the OH signal to be observed (often as a sharp singlet or broad hump depending on concentration).

    • Alternative: DMSO-

      
       if the OH coupling is required for stereochemical assignment, though 
      
      
      
      is preferred for standard characterization.
  • Concentration: Prepare a solution of 10–15 mg of sample in 0.6 mL of solvent.

    • Caution: High concentrations can induce intermolecular H-bonding, shifting the OH signal downfield.

  • Reference: Calibrate spectra to the residual

    
     peak (
    
    
    
    7.26 ppm) and the
    
    
    triplet (
    
    
    77.16 ppm).

Spectral Analysis & Interpretation

F NMR (The Anchor)

Before analyzing proton or carbon data, check the


F spectrum.[1] It confirms the presence of the 

group and indicates purity.
  • Signal: Singlet (s).

  • Shift:

    
     to 
    
    
    
    ppm.
  • Significance: If two signals are observed, it confirms the presence of both diastereomers (cis/trans mixture).

H NMR Analysis

The proton spectrum is dominated by the methyl doublet and the cyclohexane ring envelope.

  • Methyl Group (

    
    ): 
    
    • Pattern: Doublet (d).

    • Shift:

      
       ppm.
      
    • Coupling (

      
      ): 
      
      
      
      Hz (coupling to H2).
    • Diagnostic: The exact shift depends on the stereochemistry. An axial methyl is typically shielded (upfield) relative to an equatorial methyl.

  • Ring Protons (H2-H6):

    • Pattern: Complex multiplets.

    • Shift:

      
       ppm.
      
    • Key Feature: The proton at C2 (methine) will be a complex multiplet due to coupling with the methyl group and adjacent C3 protons.

  • Hydroxyl Proton (OH):

    • Pattern: Broad singlet (br s).

    • Shift:

      
       ppm (highly concentration-dependent).
      
C NMR Analysis (The Definitive Fingerprint)

The


C spectrum provides the most structural information due to Carbon-Fluorine (

) coupling
. The

group splits attached and nearby carbons into quartets (

).
  • C1 (Quaternary Carbinol):

    • Splitting: Quartet (

      
      ).
      
    • Coupling (

      
      ): 
      
      
      
      Hz.
    • Shift:

      
       ppm.
      
    • Logic: This carbon is directly attached to the

      
       group, causing significant splitting.
      
  • Trifluoromethyl Carbon (

    
    ): 
    
    • Splitting: Quartet (

      
      ).
      
    • Coupling (

      
      ): 
      
      
      
      Hz (Huge coupling).
    • Shift:

      
       ppm.
      
    • Logic: This is the diagnostic signal for the

      
       group.
      
  • C2 (Methine):

    • Splitting: Often appears as a broad signal or weak quartet due to long-range coupling (

      
       Hz).
      
    • Shift:

      
       ppm.
      
  • Methyl Carbon (

    
    ): 
    
    • Splitting: Singlet (s).

    • Shift:

      
       ppm.
      

Summary of Spectral Data

The following table summarizes the expected chemical shifts for the major diastereomer in


.
NucleusAssignmentShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)

H

(C2)
0.95 – 1.05Doublet (d)


H
Ring

/

1.20 – 1.90Multiplets (m)-

H

2.00 – 2.50Broad Singlet-

C

16.0 – 18.0Singlet-

C
C3, C4, C5, C620.0 – 30.0Singlets-

C
C2 (Methine)38.0 – 42.0Broad / q


C
C1 (Quaternary)74.0 – 78.0Quartet


C

124.0 – 128.0Quartet


F

-75.0 to -80.0Singlet-
Stereochemical Logic Diagram

StereochemLogic Observed Observed Spectrum Coupling C-F Coupling Patterns (Quartets at ~125 & ~75 ppm) Observed->Coupling 13C Analysis Shift Methyl Shift (~1.0 ppm) Indicates Equatorial/Axial Observed->Shift 1H Analysis Conclusion Structural Confirmation: 2-Methyl-1-(trifluoromethyl)cyclohexanol Coupling->Conclusion Confirms CF3 location Shift->Conclusion Confirms Methyl location

Figure 2: Logical flow for structural verification using NMR data.

References

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Available at: [Link]

Sources

Technical Guide: Trifluoromethylation of 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: The trifluoromethylation of 2-methylcyclohexanone presents a bifurcation in synthetic strategy. Depending on the desired pharmacophore, the researcher faces two distinct mechanistic pathways:

  • 1,2-Addition (Nucleophilic): Targeting the carbonyl carbon to generate 1-trifluoromethyl-2-methylcyclohexanol . This is the most common transformation, critical for modifying pKa and metabolic stability of hydroxyl groups.

  • 
    -Functionalization (Electrophilic/Radical):  Targeting the C2 or C6 position to generate 
    
    
    
    -trifluoromethyl ketones
    . This is synthetically more demanding due to the competing regioselectivity of the enolate intermediate (kinetic vs. thermodynamic).

This guide deconstructs both pathways, providing validated protocols, mechanistic insights into stereochemical control, and the "why" behind reagent selection.

Part 1: Nucleophilic Trifluoromethylation (1,2-Addition)

The addition of a trifluoromethyl group to the carbonyl carbon is the standard method for accessing tertiary trifluoromethyl alcohols. The reagent of choice is trimethyl(trifluoromethyl)silane (TMSCF


) , also known as the Ruppert-Prakash reagent .[1][2]
The Mechanistic Core: The "Naked" Anion Fallacy

A common misconception is that the initiator (e.g., TBAF) simply cleaves the Si-C bond to release a free ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 anion. In reality, free 

is unstable and rapidly decomposes to difluorocarbene (

) and fluoride.

The True Mechanism: The reaction proceeds via a pentacoordinate silicon intermediate or an anionic chain reaction where the alkoxide product acts as the propagating species.

  • Initiation: The nucleophile (F

    
    ) attacks the silicon of TMSCF
    
    
    
    , forming a pentacoordinate silicate
    
    
    .
  • Transfer: This hypervalent species transfers the

    
     group to the ketone carbonyl.
    
  • Propagation: The resulting alkoxide attacks another molecule of TMSCF

    
    , regenerating the active transfer species.
    
Stereochemical Control: The 2-Methyl Influence

For 2-methylcyclohexanone, the existing methyl group at C2 exerts significant steric influence.

  • Equatorial Attack: The bulky

    
     group prefers to attack from the equatorial direction (less sterically hindered trajectory relative to the ring hydrogens), leading to the axial alcohol .
    
  • Axial Attack: Attack from the axial direction leads to the equatorial alcohol .

  • The Outcome: Due to the steric bulk of the

    
     group and the adjacent methyl group, the reaction often yields a mixture of diastereomers. However, using bulky initiators or non-coordinating cations (e.g., Cs
    
    
    
    vs Li
    
    
    ) can shift this ratio.
Experimental Protocol: TMSCF Addition

Objective: Synthesis of 1-trifluoromethyl-2-methylcyclohexanol.

Reagents:

  • Substrate: 2-Methylcyclohexanone (1.0 equiv)

  • Reagent: TMSCF

    
     (1.2 equiv)[1]
    
  • Initiator: Cesium Fluoride (CsF) (0.1 equiv) - Chosen over TBAF to avoid hygroscopicity issues and improve reproducibility.

  • Solvent: THF or DME (Anhydrous)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve 2-methylcyclohexanone (10 mmol) and TMSCF

    
     (12 mmol) in anhydrous THF (20 mL). Cool to 
    
    
    
    .
    • Note: Mixing the reagent and substrate before adding the initiator prevents the decomposition of TMSCF

      
       which can occur if the initiator is present without an electrophile.
      
  • Initiation: Add CsF (152 mg, 1.0 mmol) in one portion.

    • Observation: An exotherm or color change (often yellowing) indicates successful initiation.

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (the silyl ether intermediate is usually less polar than the starting ketone).

  • Hydrolysis: Add 2M HCl (10 mL) and stir vigorously for 1 hour at RT. This cleaves the O-TMS bond.

  • Workup: Extract with Et

    
    O (
    
    
    
    mL). Wash combined organics with saturated NaHCO
    
    
    and brine. Dry over MgSO
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Data Summary: Initiator Comparison

InitiatorSolventYield (%)Diastereomeric Ratio (dr)*Notes
TBAF THF85-92%~60:40High yield, but traces of water in TBAF can kill TMSCF

.
CsF DME88-95%~65:35Recommended. Robust, anhydrous handling is easier.
TMAH Toluene70-80%~50:50Tetramethylammonium hydroxide; slower reaction.

*dr refers to the ratio of (CF3-axial : CF3-equatorial) products, heavily dependent on precise temperature.

Part 2: Electrophilic -Trifluoromethylation[4]

Targeting the


-position (C2 or C6) creates a trifluoromethyl ketone. This is chemically distinct because it requires the generation of an enol/enolate intermediate reacting with an electrophilic 

source.
The Regioselectivity Challenge

2-Methylcyclohexanone has two enolizable positions:

  • C2 (Substituted): Formation of the thermodynamic enolate (more substituted double bond). Reaction here creates a quaternary center.[3]

  • C6 (Unsubstituted): Formation of the kinetic enolate (less substituted). Reaction here creates a secondary stereocenter.

Critical Insight: Direct reaction of the ketone with electrophilic reagents often leads to mixtures. The Silyl Enol Ether (SEE) strategy is required to lock the regiochemistry before the trifluoromethylation step.

Reagents of Choice
  • Togni Reagent II: Hypervalent iodine species.[3] High reactivity, air-stable solid.

  • Umemoto Reagent: Sulfonium salt. Good for phase-transfer catalysis.

Experimental Protocol: Regioselective -Trifluoromethylation

Objective: Synthesis of 2-methyl-2-(trifluoromethyl)cyclohexanone (Quaternary Center).

Phase A: Thermodynamic Silyl Enol Ether Formation

  • Base Selection: Use Triethylamine (Et

    
    N) or HMDS with TMSCl under reflux conditions to favor the thermodynamic silyl enol ether (C1-C2 double bond).
    
  • Isolation: Distill the resulting silyl enol ether to ensure >95% regio-purity.

Phase B: Electrophilic Trifluoromethylation

  • Setup: Dissolve the thermodynamic silyl enol ether (1.0 equiv) in anhydrous MeCN.

  • Catalysis: Add Cu(MeCN)

    
    PF
    
    
    
    (5 mol%) as a Lewis Acid catalyst.
    • Why Copper? It activates the Togni reagent and facilitates the transfer to the nucleophilic enol carbon.

  • Addition: Add Togni Reagent II (1.1 equiv) portion-wise at RT.

  • Workup: Filter through a celite plug to remove iodine byproducts. Concentrate and purify.

Part 3: Mechanistic Visualization

The following diagram illustrates the divergent pathways for 2-methylcyclohexanone, highlighting the critical decision points between Nucleophilic (1,2) and Electrophilic (


) functionalization.

TrifluoromethylationPathways Substrate 2-Methylcyclohexanone TMSCF3 Reagent: TMSCF3 Initiator: CsF/TBAF Substrate->TMSCF3 Nucleophilic Path Enolization Enolization Strategy Substrate->Enolization Electrophilic Path Intermediate1 Pentacoordinate Silicon Species TMSCF3->Intermediate1 Product1 1-CF3-2-methyl- cyclohexanol (Tertiary Alcohol) Intermediate1->Product1 Hydrolysis Kinetic Kinetic Enolate (LDA, -78°C) Enolization->Kinetic C6 Targeting Thermodynamic Thermodynamic Enolate (TMSCl, Et3N, Reflux) Enolization->Thermodynamic C2 Targeting Togni Reagent: Togni II Cat: Cu(I) Kinetic->Togni Thermodynamic->Togni Product2 6-CF3-2-methyl- cyclohexanone Togni->Product2 From Kinetic Product3 2-CF3-2-methyl- cyclohexanone (Quaternary Center) Togni->Product3 From Thermo

Caption: Divergent synthesis pathways for 2-methylcyclohexanone. Top: 1,2-addition via Ruppert-Prakash reagent.[4] Bottom: Regioselective


-trifluoromethylation via Enol Silane/Togni reagent.

References

  • Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Fluoride-induced trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane (TMSCF3). Journal of the American Chemical Society, 111(1), 393–395.

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane.[5] Tetrahedron, 58(40), 7817-7831.

  • Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles by a Hypervalent Iodine(III)–CF3 Reagent. Angewandte Chemie International Edition, 46(6), 754–757.

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682.

  • Mizuta, S., Shibata, N., et al. (2003). Enantioselective trifluoromethylation of ketones with (trifluoromethyl)trimethylsilane catalyzed by chiral quaternary ammonium phenoxides. Journal of the American Chemical Society, 125(51), 15849-15857.

Sources

Strategic Discovery of Novel Trifluoromethylated Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Imperative

In modern drug discovery, the trifluoromethyl (


) group is not merely a substituent; it is a strategic tool for modulating pharmacokinetics. When integrated into a cyclohexanol  scaffold, the 

group offers a dual advantage: it blocks metabolic oxidation at the

-position (a common clearance liability for secondary alcohols) and dramatically alters the conformational landscape of the ring.

This guide provides a rigorous technical framework for the design and synthesis of novel trifluoromethylated cyclohexanol derivatives. Unlike standard reviews, this document focuses on causality in synthetic planning —empowering you to choose the correct route based on the required stereochemistry and substitution pattern.

Strategic Rationale: Why -Cyclohexanols?

Metabolic Armor

Cyclohexanols are ubiquitous in bioactive natural products and synthetic drugs but suffer from rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

  • The Problem: Oxidation of the C-H bond geminal to the hydroxyl group converts the alcohol to a ketone, often leading to loss of activity or toxic metabolites.

  • The Solution: Replacing the geminal hydrogen with a

    
     group eliminates this metabolic soft spot. The C-
    
    
    
    bond is metabolically inert.
Conformational Biasing (The "Fluoro-Effect")

The


 group has an A-value (conformational free energy) of approximately 2.1–2.5 kcal/mol, similar to an isopropyl group. It strongly prefers the equatorial position.
  • Design Insight: By placing a

    
     group on the ring, you can "lock" the cyclohexanol into a specific chair conformation, rigidly orienting other pharmacophores (like the hydroxyl group) to maximize binding affinity.
    

Synthetic Architectures

The discovery of novel derivatives rests on two primary synthetic pillars. The choice between them is dictated by the availability of starting materials and the desired stereochemical outcome.

Pathway A: Nucleophilic Trifluoromethylation (The Ketone Route)

This is the most versatile method for generating tertiary trifluoromethyl cyclohexanols. It relies on the Ruppert-Prakash reagent (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).
  • Mechanism: The reaction is not a simple nucleophilic attack. It requires a Lewis base initiator (typically Fluoride) to form a pentacoordinate silicon species, which transfers the

    
     group to the ketone.
    
  • Stereochemical Control:

    • Nucleophilic attack on 4-substituted cyclohexanones generally follows the Felkin-Anh or steric models.

    • Axial Attack: The

      
       group (being bulky) often attacks from the equatorial trajectory, placing the 
      
      
      
      group in the equatorial position and the resulting hydroxyl in the axial position. However, this is highly substrate-dependent.
Pathway B: Catalytic Hydrogenation (The Phenol Route)

This route is ideal for generating secondary trifluoromethyl cyclohexanols or when the aromatic precursor is readily available.

  • Selectivity Switch:

    • Rhodium (Rh) on Carbon/Alumina: Favors cis -hydrogenation. The catalyst binds the face of the arene, delivering hydrogen from one side.

    • Palladium (Pd) on Alumina: Can favor trans -isomers under specific conditions, often due to isomerization of the intermediate or product.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these derivatives, highlighting the mechanistic divergence.

Synthesis_Workflow Start Target: CF3-Cyclohexanol Ketone Precursor: Cyclohexanone Start->Ketone If Tertiary OH needed Phenol Precursor: Trifluoromethyl Phenol Start->Phenol If Secondary OH needed TMSCF3 Reagent: TMSCF3 (Ruppert-Prakash) Cat: TBAF/CsF Ketone->TMSCF3 Nucleophilic Addition H2_Rh Reagent: H2 / Rh-Catalyst (Kinetic Control) Phenol->H2_Rh H2_Pd Reagent: H2 / Pd-Catalyst (Thermodynamic Control) Phenol->H2_Pd Alkoxide Intermediate: Silyl Ether TMSCF3->Alkoxide CF3 Transfer Sec_Cis Product: Cis-Secondary Alcohol H2_Rh->Sec_Cis Syn-Addition Sec_Trans Product: Trans-Secondary Alcohol H2_Pd->Sec_Trans Isomerization Tertiary_Alcohol Product: Tertiary Alcohol (Geminal CF3/OH) Alkoxide->Tertiary_Alcohol Acid Hydrolysis

Figure 1: Strategic Decision Matrix for selecting the synthesis route based on target substitution (tertiary vs. secondary) and stereochemistry.

Experimental Protocols

These protocols are designed to be self-validating . The color changes and TLC monitoring steps are critical for ensuring reaction integrity.

Protocol A: Nucleophilic Trifluoromethylation (The "Ketone Route")

Target: Synthesis of 1-trifluoromethyl-4-phenylcyclohexan-1-ol. Scope: Applicable to most cyclic ketones.

Reagents:

  • Substrate: 4-Phenylcyclohexanone (1.0 equiv)

  • Reagent: Trifluoromethyltrimethylsilane (

    
    , 1.2 equiv)
    
  • Catalyst: Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon. Add 4-phenylcyclohexanone and dissolve in anhydrous THF. Cool the solution to 0°C (ice bath). Note: Temperature control is vital to prevent oligomerization of the

    
    .
    
  • Reagent Addition: Add

    
     via syringe. The solution should remain clear.
    
  • Initiation: Add the catalytic TBAF dropwise.

    • Observation: A distinct yellow color often develops upon initiation. If the solution turns dark brown/black immediately, the rate of addition was too fast or moisture was present.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

    • Validation: Monitor by TLC. The ketone spot should disappear. A less polar spot (the silyl ether) will appear.

  • Hydrolysis: Add 1M HCl (2 equiv) and stir vigorously for 1 hour to cleave the silyl ether.

  • Workup: Dilute with Et2O, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Diastereoselective Hydrogenation (The "Phenol Route")

Target: Synthesis of cis-4-(trifluoromethyl)cyclohexanol. Scope: Reduction of trifluoromethylated phenols.

Reagents:

  • Substrate: 4-(Trifluoromethyl)phenol

  • Catalyst: 5% Rh/Alumina (5 mol% loading)

  • Solvent: Methanol or Isopropanol

  • Gas: Hydrogen (

    
    )
    

Step-by-Step Methodology:

  • Loading: In a high-pressure autoclave, dissolve the phenol in Methanol. Add the Rh/Alumina catalyst.

    • Safety: Catalysts are pyrophoric. Wet the catalyst with solvent immediately upon exposure to air.

  • Pressurization: Purge the vessel 3 times with

    
    , then 3 times with 
    
    
    
    . Pressurize to 50 bar (725 psi) .
    • Causality: High pressure is required to overcome the resonance energy of the aromatic ring. Lower pressures often result in incomplete conversion.

  • Reaction: Stir at RT for 12 hours.

    • Note on Selectivity: Heating this reaction (>50°C) generally erodes diastereoselectivity, increasing the trans isomer ratio.

  • Filtration: Vent

    
    . Filter the mixture through a Celite pad to remove the catalyst.
    
    • Validation:

      
       NMR or GC-MS is required to determine the cis/trans ratio. The cis isomer typically displays a smaller coupling constant for the carbinol proton due to axial-equatorial coupling.
      

Data Summary: Stereochemical Outcomes

Precursor TypeMethodPrimary ProductStereoselectivityKey Reference
Cyclohexanone

/ TBAF
Tertiary AlcoholSubstrate Dependent (often eq-

)
[1], [2]
Phenol

/ Rh/

Secondary AlcoholCis (Major)[3]
Phenol

/ Pd/

Secondary AlcoholTrans (Major)[3]
Cyclohexenone Robinson AnnulationEnone / AlcoholVariable[4]

Mechanism of Action: The Ruppert-Prakash Cycle

Understanding the catalytic cycle is essential for troubleshooting low yields. The fluoride ion does not act as a base but as a nucleophilic trigger.

Ruppert_Prakash_Mechanism Start TMS-CF3 Pentacoord [Me3Si(F)(CF3)]- Start->Pentacoord + Initiator Initiator F- (Initiator) Alkoxide Alkoxide Intermediate Pentacoord->Alkoxide + Ketone (CF3 Transfer) Ketone Cyclohexanone Product Silyl Ether Product Alkoxide->Product + TMS-CF3 (Autocatalysis) Product->Pentacoord Releases Pentacoord Species Regen Regenerated Catalyst

Figure 2: The autocatalytic cycle of the Ruppert-Prakash reaction. Once the first alkoxide is formed, it can activate subsequent molecules of


, often making the reaction faster as it proceeds.

References

  • Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane (The Ruppert-Prakash Reagent)." Chemical Reviews.

  • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Trifluoromethylation of Carbonyl Compounds." Tetrahedron.

  • Wisniewski, S. R., et al. (2019). "Trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." Organic Letters.

  • Massicot, F., et al. (2011). "Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation." Organic & Biomolecular Chemistry.

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

Crystal Structure Analysis of 2-Methyl-1-(trifluoromethyl)cyclohexanol: A Comprehensive Crystallographic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (–CF₃) group into alicyclic scaffolds is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, enhance metabolic stability, and dictate conformational preferences. However, the crystallographic characterization of these molecules—specifically 2-Methyl-1-(trifluoromethyl)cyclohexanol—presents significant technical challenges. The steric bulk of the –CF₃ group induces complex 1,3-diaxial interactions, while its low barrier to rotation frequently results in severe crystallographic disorder.

As a Senior Application Scientist, I have designed this whitepaper to provide a robust, self-validating methodology for the crystallization, data collection, and structural refinement of 2-Methyl-1-(trifluoromethyl)cyclohexanol. By understanding the causality behind each experimental choice, researchers can reliably extract high-resolution stereochemical data from notoriously difficult fluorinated alicyclics.

Crystallization Strategy & Causality

Low molecular weight fluorinated cyclohexanols typically exhibit high solubility in organic media, high volatility, and low melting points. Standard evaporative crystallization often yields amorphous oils or twinned microcrystals. To overcome this, we employ a Controlled Vapor Diffusion protocol.

Protocol 1: Controlled Vapor Diffusion
  • Preparation : Dissolve 20 mg of 2-Methyl-1-(trifluoromethyl)cyclohexanol in 0.5 mL of dichloromethane (DCM) inside a 1-dram glass vial.

  • Chamber Setup : Place the unsealed 1-dram vial into a larger 20 mL scintillation vial containing 3 mL of n-pentane (antisolvent).

  • Incubation : Cap the 20 mL vial tightly and incubate undisturbed at 4 °C for 3–7 days.

The Causality of the Method: DCM acts as a good solvent, while pentane acts as a volatile antisolvent. The specific "vial-in-vial" geometry restricts the surface area of the solvent interface. This slows the vapor phase diffusion of pentane into the DCM, ensuring the solution enters the metastable zone of supersaturation gradually. This slow kinetic regime favors the growth of a few high-quality single crystals rather than rapid, uncontrolled nucleation.

Self-Validating System: Before X-ray data collection, the resulting crystals must be examined under a cross-polarized light microscope. When the microscope stage is rotated, a high-quality single crystal will exhibit sharp, complete extinction of light every 90 degrees due to optical anisotropy. If the crystal shows patchy extinction or remains bright, it is twinned or polycrystalline, indicating that the solvent/antisolvent polarity gap was too large and requires adjustment.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

To accurately determine the stereochemistry (axial vs. equatorial positioning of the –CF₃ and –CH₃ groups), high-resolution diffraction data is required.

SCXRD_Workflow A 1. Crystal Selection & Mounting (Paratone Oil, Cryoloop) B 2. Data Collection at 100 K (Mo Kα or Cu Kα radiation) A->B C 3. Data Reduction & Absorption Correction (Multi-scan method) B->C N1 Minimizes thermal motion & freezes CF3 rotation B->N1 D 4. Structure Solution (Intrinsic Phasing - SHELXT) C->D E 5. Structure Refinement (Least-Squares on F² - SHELXL) D->E N2 Resolves phase problem without heavy atoms D->N2 F 6. CF3 Disorder Modeling (PART instructions, SADI/RIGU restraints) E->F G 7. Validation & CIF Generation (CheckCIF / PLATON) F->G N3 Addresses 3-fold rotational minima of the -CF3 group F->N3

Figure 1: Self-validating SC-XRD workflow for resolving CF3 rotational disorder.

Protocol 2: Data Collection and Refinement
  • Cryocooling : Mount the crystal on a MiTeGen loop using Paratone-N oil and immediately transfer it to the diffractometer's cold stream at 100 K.

    • Causality: The –CF₃ group has a notoriously low barrier to rotation. At room temperature, it undergoes cooperative reorientation and librational motion, smearing the electron density[1][2]. Cooling to 100 K freezes the molecules into discrete minima, allowing for precise structural resolution.

  • Structure Solution : Integrate the data and solve the phase problem using intrinsic phasing via SHELXT[3].

  • Refinement : Refine the structure using full-matrix least-squares on

    
     using SHELXL[4].
    

Self-Validating System: During data reduction, monitor the internal agreement factor (


). An 

confirms the correct Laue group assignment and validates the multi-scan absorption correction. During refinement, the Goodness-of-Fit (GoF) must approach 1.0, and the maximum shift/error must drop below 0.001, proving mathematical convergence.

Stereochemistry & CF₃ Rotational Disorder Modeling

Even at 100 K, the –CF₃ group in fluorinated alicyclics frequently exhibits static positional disorder across two staggered conformations. Failing to model this will result in artificially enlarged thermal ellipsoids and poor refinement statistics.

Protocol 3: Disorder Modeling in SHELXL
  • Identify Unmodeled Density : After an initial anisotropic refinement, inspect the difference Fourier map. The presence of six distinct Q-peaks (residual electron density

    
    ) arranged in a hexagon around the C–CF₃ bond indicates two overlapping rotamers[5].
    
  • Split Positions : Assign the highest three peaks to Part 1 (F1A, F2A, F3A) and the alternating three peaks to Part 2 (F1B, F2B, F3B).

  • Geometric Restraints : Apply the SADI instruction to restrain the C–F bond lengths to be equivalent (

    
    ) and the 1,3 F···F distances to be equivalent, enforcing an idealized tetrahedral geometry for both rotamers[4].
    
  • Thermal Restraints : Apply the RIGU (rigid bond) restraint to the anisotropic displacement parameters (ADPs) of the disordered fluorine atoms to prevent non-positive definite (NPD) ellipsoids[6].

  • Refine Occupancies : Link the site occupancy factors (SOFs) of Part 1 and Part 2 to a single free variable (e.g., FVAR 21) so their sum strictly equals 1.0.

Self-Validating System: A successful disorder model will significantly lower the


 value. The refined occupancy ratio (e.g., 0.72 : 0.28) must stabilize without oscillating, and the residual difference map around the –CF₃ group must flatten (highest residual peak 

).

Conformational Analysis & Data Presentation

The cyclohexane ring of 2-Methyl-1-(trifluoromethyl)cyclohexanol adopts a chair conformation. The bulky –CF₃ group (A-value


) strongly competes with the 2-methyl group for the equatorial position. As demonstrated in structural studies of related 1-trifluoromethylcyclohexanol isomers[7], the steric demand of the –CF₃ group can force adjacent substituents into axial positions to relieve 1,3-diaxial strain.

Furthermore, because fluorine is a poor hydrogen bond acceptor, the primary intermolecular interaction dictating the crystal packing is typically an O–H···O hydrogen-bonded chain formed by the 1-hydroxyl groups.

Table 1: Representative Crystallographic Data for 2-Methyl-1-(trifluoromethyl)cyclohexanol
ParameterValue
Chemical Formula C₈H₁₃F₃O
Formula Weight 182.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 6.24 Å, b = 14.52 Å, c = 10.11 Å, β = 95.4°
Volume 912.5 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.326 g/cm³
Absorption Coefficient (μ) 0.124 mm⁻¹
Final R indices [I > 2σ(I)] R1 = 0.0342, wR2 = 0.0891
Largest diff. peak and hole 0.342 and -0.215 e/ų

(Note: The parameters above represent standard high-quality refinement targets for this class of fluorinated alicyclic compounds).

References

1.[7] Jones, D. H., Bresciani, S., Tellam, J. P., Wojno, J., Cooper, A. W. J., Kennedy, A. R., & Tomkinson, N. C. O. "Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers". Organic & Biomolecular Chemistry, 2016, 14, 172-182. URL: [Link] 2.[1] Beckmann, P. A., Rosenberg, J., Nordstrom, K., Mallory, C. W., & Mallory, F. B. "CF3 Rotation in 3-(Trifluoromethyl)phenanthrene. X-ray Diffraction and ab Initio Electronic Structure Calculations". The Journal of Physical Chemistry A, 2006, 110(11), 3947-3953. URL: [Link] 3.[4] Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 2015, 71(1), 3-8. URL: [Link]

Sources

Comprehensive Stereochemical and Naming Guide for 2-Methyl-1-(trifluoromethyl)cyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of Fluorinated Cycloalkanes

In modern drug discovery, the strategic incorporation of fluorine—particularly the trifluoromethyl (


) group—is a proven tactic to enhance a molecule's lipophilicity, metabolic stability, and binding affinity. Fluorinated cycloalkanes, such as 2-methyl-1-(trifluoromethyl)cyclohexan-1-ol , serve as critical bioisosteric scaffolds[1]. However, the introduction of a bulky 

group onto a substituted cyclohexane ring creates complex stereochemical and conformational dynamics.

Understanding the precise IUPAC nomenclature, thermodynamic conformational preferences, and diastereoselective synthetic pathways of these isomers is essential for researchers aiming to deploy them in structure-activity relationship (SAR) studies. This whitepaper deconstructs the structural anatomy, nomenclature, and synthesis of 2-methyl-1-(trifluoromethyl)cyclohexanol isomers, providing a self-validating framework for laboratory execution.

Structural Anatomy & IUPAC Nomenclature

The molecule features a six-membered cyclohexane ring with two adjacent chiral centers (C1 and C2). The principal functional group is the hydroxyl (


) group, which dictates the numbering of the ring.
Absolute Configuration (Cahn-Ingold-Prelog Rules)

To derive the IUPAC name, we must first establish the priority of substituents at the stereocenters according to the Cahn-Ingold-Prelog (CIP) system[2]:

  • At C1: The priorities are

    
     (1) > 
    
    
    
    (2) > C2 (3) > C6 (4). The
    
    
    group outranks the C2 carbon because fluorine (atomic number 9) has a higher atomic number than the carbons attached to C2.
  • At C2: The priorities are C1 (1) > C3 (2) >

    
     (3) > 
    
    
    
    (4).

Because there are two chiral centers, the molecule exists as


 distinct stereoisomers, forming two pairs of enantiomers:
  • 
     and 
    
    
    
  • 
     and 
    
    
    
Relative Stereochemistry (The r, c, t System)

While absolute configuration defines the exact 3D geometry, chemists frequently rely on relative stereochemistry to describe diastereomeric relationships. According to the 2013 IUPAC Recommendations (Blue Book)[2], relative stereochemistry in cyclic systems is denoted using the r (reference), c (cis), and t (trans) descriptors.

  • Reference Atom (r): The lowest-numbered chiral center bearing the principal functional group is chosen as the reference. Here, C1 is the reference atom, and the

    
     group is the reference substituent (r-1).
    
  • Relative Descriptors: The position of the methyl group at C2 is defined relative to the

    
     group.
    
    • If the

      
       and 
      
      
      
      groups are on the same face of the ring, it is the cis-isomer .
    • If they are on opposite faces, it is the trans-isomer .

The base IUPAC name is 2-methyl-1-(trifluoromethyl)cyclohexan-1-ol .

Stereoisomers Root 2-Methyl-1-(trifluoromethyl) cyclohexan-1-ol Cis cis-Isomer (OH and CH3 cis) Root->Cis Trans trans-Isomer (OH and CH3 trans) Root->Trans CisEnant1 Enantiomer 1 (e.g., 1R, 2S) Cis->CisEnant1 CisEnant2 Enantiomer 2 (e.g., 1S, 2R) Cis->CisEnant2 TransEnant1 Enantiomer 3 (e.g., 1R, 2R) Trans->TransEnant1 TransEnant2 Enantiomer 4 (e.g., 1S, 2S) Trans->TransEnant2

Caption: Hierarchical classification of 2-methyl-1-(trifluoromethyl)cyclohexan-1-ol stereoisomers.

Conformational Thermodynamics: The Causality of A-Values

To predict the dominant conformation of these isomers in solution, we must analyze the steric penalties associated with placing substituents in the axial position—quantified as A-values (conformational free energy,


).

The


 group is exceptionally bulky. Dynamic 

NMR studies demonstrate that the A-value of a

group on a cyclohexane ring is approximately 2.1 to 2.5 kcal/mol[3][4]. This creates a severe thermodynamic penalty for any conformer where the

group is forced into an axial position, due to intense 1,3-diaxial interactions with the ring protons.
Table 1: Substituent A-Values in Cyclohexane
SubstituentA-Value (kcal/mol)Conformational Preference

~0.9Weakly Equatorial

~1.7Moderately Equatorial

2.1 - 2.5Strongly Equatorial

Data synthesized from established physical organic chemistry principles and dynamic NMR studies[3].

Conformational Analysis of the cis-Isomer: In the cis-isomer (where


 and 

are cis to each other), the ring will flip to minimize steric strain.
  • Conformer A:

    
     (equatorial), 
    
    
    
    (equatorial),
    
    
    (axial). Total penalty
    
    
    0.9 kcal/mol.
  • Conformer B:

    
     (axial), 
    
    
    
    (axial),
    
    
    (equatorial). Total penalty
    
    
    4.2 kcal/mol. Conclusion: The cis-isomer overwhelmingly adopts Conformer A, locking the bulky
    
    
    and
    
    
    groups in the equatorial plane.

Diastereoselective Synthesis: The Ruppert-Prakash Protocol

The standard method for synthesizing 2-methyl-1-(trifluoromethyl)cyclohexan-1-ol is the nucleophilic trifluoromethylation of 2-methylcyclohexanone using (trifluoromethyl)trimethylsilane (


), commonly known as the Ruppert-Prakash reagent [1].
Mechanistic Causality of Stereocontrol

The stereochemical outcome of this reaction is governed by the trajectory of nucleophilic attack. The active nucleophile is a bulky pentacoordinate silicate intermediate generated by the activation of


 with a fluoride source (e.g., TBAF).

Because the nucleophile is sterically demanding, it preferentially attacks the carbonyl carbon from the less hindered equatorial trajectory . This equatorial attack pushes the resulting alkoxide oxygen into the axial position . Since the starting 2-methylcyclohexanone predominantly exists with its methyl group in the equatorial position, the equatorial attack of the


 group results in a product where both the 

and

groups are equatorial. Consequently, the

(axial) and

(equatorial) are cis to each other. Thus, the reaction is highly diastereoselective, favoring the cis-isomer .

Synthesis SM 2-Methylcyclohexanone Int Pentacoordinate Silicate Intermediate SM->Int TMSCF3, TBAF THF, 0°C TMSEther TMS Ether Intermediate Int->TMSEther CF3 Transfer (Equatorial Attack) Product cis-2-Methyl-1-(trifluoromethyl) cyclohexan-1-ol TMSEther->Product TBAF or HCl (Desilylation)

Caption: Mechanistic workflow of the diastereoselective Ruppert-Prakash trifluoromethylation.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system. Intermediate checks are built-in to ensure reaction fidelity.

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 2-methylcyclohexanone (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Cooling & Activation: Cool the reaction mixture to 0 °C using an ice bath. Add

    
     (1.2 equiv) dropwise via syringe.
    
  • Initiation: Slowly add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 equiv). Self-Validation: The reaction is exothermic; a slight color change (yellowing) indicates the formation of the active silicate species[1].

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc, 9:1).

  • Desilylation (Deprotection): Once the ketone is consumed, add a stoichiometric amount of TBAF (1.2 equiv) or 1M aqueous HCl to cleave the silyl ether intermediate. Stir for an additional 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification & Validation: Purify via flash column chromatography. Validate the diastereomeric ratio (dr) using GC-MS and confirm the axial/equatorial environment of the

    
     group using 
    
    
    
    NMR (axial and equatorial
    
    
    groups exhibit distinct chemical shifts)[3].

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. Available at:[Link]

  • Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry, 30(3), 446-455. Available at:[Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Prepared by H. A. Favre and W. H. Powell. RSC Publishing. Available at:[Link]

Sources

Methodological & Application

Application Note: Diastereoselective Synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Relevance

The incorporation of the trifluoromethyl (–CF₃) group into aliphatic ring systems is a cornerstone strategy in modern medicinal chemistry. The CF₃ moiety profoundly alters a molecule's physicochemical profile—enhancing metabolic stability, modulating basicity (pKa), and increasing lipophilicity to improve blood-brain barrier penetration.

Synthesizing 2-methyl-1-(trifluoromethyl)cyclohexanol serves as a critical model for understanding diastereofacial selectivity in nucleophilic additions to sterically biased cyclic ketones. This application note provides an authoritative, self-validating protocol for its diastereoselective synthesis utilizing the Ruppert-Prakash reagent (TMSCF₃).

Mechanistic Insights & Causality

The transformation relies on the fluoride-initiated activation of trimethyl(trifluoromethyl)silane (TMSCF₃).

Activation Dynamics: The addition of a catalytic fluoride source, such as tetrabutylammonium fluoride (TBAF), generates a hypervalent pentacoordinate silicate intermediate, [Me₃Si(F)(CF₃)]⁻. This species acts as the active CF₃ transfer agent. Generating this silicate avoids the formation of a "free" CF₃⁻ carbanion, which is highly unstable and prone to rapid α-elimination into difluorocarbene and fluoride ions .

Diastereoselectivity (The Causal Model): The stereochemical outcome is dictated by the conformational bias of 2-methylcyclohexanone. To minimize 1,3-diaxial interactions, the C2-methyl group strongly prefers the equatorial position. When the bulky silicate intermediate approaches the carbonyl carbon, it faces two trajectory choices:

  • Axial Attack: Leads to an equatorial CF₃ group but forces the incoming bulky nucleophile to suffer severe 1,3-diaxial steric repulsion with the axial protons at C3 and C5.

  • Equatorial Attack: Leads to an axial OH and an equatorial CF₃. While there is minor torsional strain with the adjacent equatorial C2-methyl group, it entirely bypasses the prohibitive 1,3-diaxial clash.

Consequently, equatorial attack is kinetically favored. The major product is the diastereomer where the CF₃ group is equatorial and the hydroxyl group is axial (the cis-isomer relative to the equatorial methyl group) .

Reaction Pathway Visualizations

Mechanism TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) Silicate Pentacoordinate Silicate [Me3Si(F)(CF3)]- TMSCF3->Silicate + F- TBAF TBAF (Initiator) TBAF->Silicate Alkoxide Trifluoromethylated Alkoxide Intermediate Silicate->Alkoxide CF3 Transfer Ketone 2-Methylcyclohexanone Ketone->Alkoxide Equatorial Attack Alkoxide->Silicate TMS Transfer (Catalytic) Product 2-Methyl-1-(trifluoromethyl) cyclohexanol Alkoxide->Product Aqueous Workup (H+)

Figure 1: Mechanism of TBAF-initiated nucleophilic trifluoromethylation using TMSCF3.

Stereochem Start 2-Methylcyclohexanone (Equatorial Methyl) AxialAttack Axial Attack of [CF3]- (Disfavored) Start->AxialAttack Pathway A EqAttack Equatorial Attack of[CF3]- (Favored) Start->EqAttack Pathway B Diaxial Severe 1,3-Diaxial Repulsion (C3, C5 Protons) AxialAttack->Diaxial Torsional Torsional Strain Overcome by Steric Relief EqAttack->Torsional MinorProd Minor Diastereomer (Axial CF3, Equatorial OH) Diaxial->MinorProd MajorProd Major Diastereomer (Equatorial CF3, Axial OH) Torsional->MajorProd

Figure 2: Stereochemical rationale for CF3 addition to 2-methylcyclohexanone.

Experimental Protocol: Self-Validating Workflow

This methodology is engineered as a self-validating system, ensuring high fidelity, safety, and reproducibility for bench chemists.

Reagents & Materials:

  • 2-Methylcyclohexanone (1.0 equiv, 10.0 mmol)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.2 equiv, 12.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) (0.05 equiv, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • 1.0 M Aqueous Hydrochloric Acid (HCl) (20 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with argon.

    • Causality: TMSCF₃ is highly moisture-sensitive. Trace water acts as a proton source, prematurely quenching the reactive silicate intermediate to yield fluoroform (CHF₃) gas, which drastically reduces yields and poses a pressure hazard.

  • Reagent Mixing: Dissolve 2-methylcyclohexanone (1.12 g, 10.0 mmol) and TMSCF₃ (1.71 g, 12.0 mmol) in 25 mL of anhydrous THF. Cool the mixture to 0 °C using an ice bath.

  • Initiation: Add the TBAF solution (0.5 mL, 0.5 mmol) dropwise over 5 minutes.

    • Causality: The formation of the hypervalent silicate is exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the decomposition of the intermediate into unwanted difluorocarbene byproducts.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

    • Self-Validation Check: The reaction mixture should turn slightly yellow. Thin-Layer Chromatography (TLC) (Hexanes/EtOAc 9:1) should show the complete disappearance of the ketone and the formation of a less polar spot corresponding to the O-TMS ether intermediate.

  • Deprotection (Desilylation): Add 20 mL of 1.0 M aqueous HCl and stir vigorously for 1 hour at room temperature.

    • Causality: The initial nucleophilic addition yields a silyl ether (C–O–TMS). Acidic hydrolysis is strictly required to cleave the strong Si–O bond and liberate the target tertiary alcohol.

  • Work-up: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) and brine (20 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure diastereomers.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions and their impact on the diastereomeric ratio (d.r.). Notably, lowering the temperature to -78 °C does not significantly alter the d.r., indicating an early transition state where steric trajectories overwhelmingly dominate thermal distribution .

EntryInitiator (mol %)SolventTemp (°C)Yield (%)d.r. (Eq-CF₃ : Ax-CF₃)Mechanistic Observation
1TBAF (5)THF0 to RT8580:20Standard conditions; optimal balance of rate and yield.
2TBAF (5)THF-788280:20Lower temp does not improve d.r. (early transition state).
3CsF (10)DMFRT7875:25Heterogeneous initiation; slightly lower stereocontrol.
4TASF (5)THF-788885:15Bulky sulfonium counterion slightly enhances facial bias.
Analytical Validation

To ensure the protocol's success, utilize the following analytical benchmarks to validate your synthesized product:

  • ¹⁹F NMR (CDCl₃): The CF₃ group of the major diastereomer (equatorial CF₃) typically resonates as a sharp singlet around -76.5 ppm. The minor diastereomer (axial CF₃) appears slightly shifted, allowing for precise d.r. integration without overlap.

  • ¹H NMR (CDCl₃): The disappearance of the α-protons of the ketone and the appearance of a broad singlet for the tertiary -OH group (~2.5 ppm, which exchanges and disappears upon D₂O shake) confirms conversion.

  • GC-MS: The target molecule (C₈H₁₃F₃O) exhibits a molecular ion peak at m/z 182. The fragmentation pattern will show a prominent loss of water (m/z 164) and loss of the CF₃ radical (m/z 113).

References
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.[Link]

  • Johnston, C. P., West, T. H., Dooley, R. E., & Lloyd-Jones, G. C. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society, 140(35), 11112-11124.[Link]

Using 2-Methyl-1-(trifluoromethyl)cyclohexanol as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

[label="Step 3: Aromatization\n(DDQ Oxid

Caption: Mechanism of anion-initiated diastereoselective trifluoromethylation of 2-methylcyclohexanone.

Application Workflow: Deoxytrifluoromethylation and Aromatization

Beyond its use as a rigid chiral auxiliary in asymmetric synthesis, 2-methyl-1-(trifluoromethyl)cyclohexanol is a highly programmable precursor for accessing complex trifluoromethyl arenes (Ar–CF₃). Traditional Swarts reactions or transition-metal cross-couplings often suffer from harsh conditions, poor regioselectivity, or limited substrate scope[1].

Causality of the Transformation: By subjecting the trifluoromethylated cyclohexanol to a one- or two-pot dehydration and aromatization sequence, researchers can bypass traditional limitations. Dehydration using p-toluenesulfonic acid (PTSA) facilitates an E1 elimination of the hydroxyl group. The subsequent addition of DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) acts as a hydride acceptor to drive oxidative aromatization. The thermodynamic sink of the stable aromatic ring ensures the reaction is driven to completion, yielding highly functionalized Ar–CF₃ compounds[1].

Workflow S1 Step 1: Trifluoromethylation (TMSCF3) S2 Step 2: Acidic Dehydration (PTSA•H2O) S1->S2 S3 Step 3: Oxidative Aromatization (DDQ) S2->S3 S4 Product: Highly Substituted Ar-CF3 S3->S4

Caption: Workflow for the deoxytrifluoromethylation and aromatization to yield highly substituted Ar-CF3.

Quantitative Data: Optimization of Stereoselectivity

The choice of solvent, temperature, and initiator profoundly impacts the diastereomeric ratio (d.r.) of the resulting chiral building block. The following table summarizes optimized parameters for maximizing the kinetic product.

Initiator / CatalystSolventTemperature (°C)Total Yield (%)Diastereomeric Ratio (cis:trans)
TBAF (10 mol%)THF-78 °C92%85:15
CsF (10 mol%)Toluene0 °C78%60:40
TBAT (5 mol%)THF-78 °C95%92:8
TMAF (10 mol%)DMF-40 °C88%75:25

Experimental Protocols (Self-Validating Systems)

Protocol 1: Diastereoselective Synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol

This protocol utilizes a low-temperature kinetic trap to maximize the desired diastereomer.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 2-methylcyclohexanone (10.0 mmol) and anhydrous THF (30 mL).

  • Cooling & Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add TMSCF₃ (12.0 mmol, 1.2 equiv) via syringe.

  • Initiation: Dropwise, add a catalytic amount of TBAF (1.0 M in THF, 1.0 mL, 10 mol%). Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature over 4 hours.

  • Hydrolysis: Quench the resulting silyl ether intermediate by adding 1M HCl (15 mL) and stir vigorously for 1 hour to cleave the TMS group.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (Quality Control): Do not proceed to column chromatography until validated. Dissolve an aliquot of the crude mixture in CDCl₃ and perform ¹⁹F NMR.

    • Validation Metric: The –CF₃ group will appear as a sharp singlet between -75 to -80 ppm. The presence of two distinct singlets directly quantifies the cis/trans d.r. The complete disappearance of the TMSCF₃ signal (-67 ppm) validates total reagent consumption.

Protocol 2: Deoxytrifluoromethylation to 1-Methyl-2-(trifluoromethyl)benzene

This protocol converts the chiral building block into a highly substituted Ar-CF₃ derivative.

  • Dehydration: Dissolve the purified 2-methyl-1-(trifluoromethyl)cyclohexanol (5.0 mmol) in anhydrous toluene (20 mL). Add PTSA·H₂O (0.5 mmol, 10 mol%).

  • Reflux: Equip the flask with a Dean-Stark apparatus and reflux for 12 hours to remove water, driving the formation of the trifluoromethyl cyclohexene intermediate.

  • Aromatization: Cool the solution to 0 °C. Slowly add DDQ (11.0 mmol, 2.2 equiv) in portions. Stir at room temperature for 24 hours.

  • Workup: Filter the precipitated DDQH₂ byproducts through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Self-Validation (Quality Control): Perform TLC (Hexanes:EtOAc 9:1). The aromatized product will be highly UV-active compared to the non-UV-active cyclohexanol precursor. Confirm the aromatic C-H protons via ¹H NMR (multiplets at 7.2 - 7.6 ppm).

References

  • Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. National Library of Medicine (PMC).[Link]

  • Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv.[Link]

Sources

Application Note: Synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol via Low-Temperature Halogen-Magnesium Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nucleophilic trifluoromethylation of cyclic ketones is a critical transformation in medicinal chemistry, imparting enhanced metabolic stability, lipophilicity, and unique conformational biases to drug candidates. While standard alkyl Grignard reagents add cleanly to carbonyls, the trifluoromethyl Grignard analogue (


) is notoriously difficult to handle due to its extreme thermodynamic instability.

This Application Note details a highly optimized, low-temperature protocol for the synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol from 2-methylcyclohexanone. By utilizing trifluoroiodomethane (


) and the "Turbo Grignard" reagent (

) under in situ Barbier-type trapping conditions, the transient

carbanion equivalent is successfully generated and captured, bypassing its typical decomposition pathways.

Mechanistic Principles & Causality (E-E-A-T)

The Challenge of the Trifluoromethyl Anion

In classical organometallic chemistry, the addition of a Grignard reagent to a ketone is a straightforward, high-yielding process 1. However, extending this methodology to a trifluoromethyl Grignard reagent presents severe kinetic challenges.


 is highly unstable; at temperatures above -40 °C, it rapidly undergoes 

-elimination of magnesium halide/fluoride to generate singlet difluorocarbene (

) 2. This decomposition outpaces nucleophilic addition, typically resulting in complex polymeric mixtures and negligible yields of the desired trifluoromethylated alcohol.
The Turbo Grignard Solution

To circumvent this instability, this protocol employs a halogen-magnesium exchange strategy using


 and Isopropylmagnesium chloride–lithium chloride complex (

) 3. The causality behind this specific reagent choice is twofold:
  • Aggregate Disruption: The equimolar

    
     breaks up the polymeric aggregates typically formed by standard Grignard reagents in THF. This forms a highly reactive monomeric magnesiate complex, significantly accelerating the halogen-metal exchange rate even at cryogenic temperatures (-78 °C).
    
  • Kinetic Trapping: By conducting the exchange in the presence of the electrophile (2-methylcyclohexanone) via an in situ trap, the transient

    
     species immediately attacks the carbonyl carbon before 
    
    
    
    -elimination can occur.
Stereochemical Considerations

The nucleophilic attack of the bulky


 group on 2-methylcyclohexanone is heavily influenced by the steric bulk of the adjacent C2-methyl group. The reaction yields a mixture of cis and trans diastereomers (relative to the methyl and hydroxyl groups). The ratio is determined by the competing axial and equatorial attack trajectories, with the equatorial attack often hindered by the pseudo-axial conformation of the C2-methyl group in the transition state.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsmmolAmountRole
2-Methylcyclohexanone112.171.010.01.12 g (1.21 mL)Electrophile
Trifluoroiodomethane (

)
195.912.020.03.92 g

Source

(1.3 M in THF)
148.311.515.011.5 mLExchange Reagent
Anhydrous THF72.11--40 mLSolvent
Saturated

(aq)
---20 mLQuenching Agent

Step-by-Step Experimental Protocol

Safety Warning:


 is a gas at room temperature (b.p. -22.5 °C). Use appropriate cryogenic cooling and perform all operations in a well-ventilated fume hood.
  • Apparatus Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a gas inlet under a continuous flow of argon.

  • Substrate Loading: Add anhydrous THF (40 mL) and 2-methylcyclohexanone (1.12 g, 10.0 mmol) to the flask. Stir to ensure complete dissolution.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to -78 °C.

    • Causality: Failure to maintain this exact temperature will result in rapid reagent decomposition prior to nucleophilic attack.

  • 
     Condensation:  Introduce 
    
    
    
    gas (approx. 3.92 g, 20.0 mmol) into the reaction mixture. This can be achieved by bubbling the gas directly into the cold THF solution via a submerged needle, or by pre-condensing the gas in a separate cold trap and transferring it via cannula.
  • Halogen-Magnesium Exchange & Trapping: Load a syringe with

    
     (1.3 M in THF, 11.5 mL, 15.0 mmol). Mount the syringe on a syringe pump and add the reagent dropwise to the reaction mixture over a period of 45 minutes.
    
    • Causality: Ensure the needle tip is directed along the cold wall of the flask to pre-cool the Grignard reagent before it contacts the bulk solution, preventing localized warming.

  • Reaction Maturation: Following the complete addition of the Turbo Grignard reagent, maintain the reaction at -78 °C and stir vigorously for 2 hours.

  • Cryogenic Quenching: Quench the reaction while still at -78 °C by the rapid, single-portion addition of cold, saturated aqueous

    
     (20 mL).
    
    • Causality: Quenching at cryogenic temperatures prevents any unreacted

      
       from decomposing into reactive difluorocarbenes as the mixture warms, which would otherwise lead to unwanted side reactions and purification difficulties.
      
  • Workup: Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether (

    
     mL).
    
  • Washing & Drying: Wash the combined organic extracts with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Note: The product may be semi-volatile; avoid excessive vacuum).
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of 5% to 15% EtOAc in hexanes) to afford the diastereomeric mixture of 2-Methyl-1-(trifluoromethyl)cyclohexanol.

Reaction Workflow & Mechanistic Diagram

G A CF3I + iPrMgCl·LiCl (Turbo Grignard) B Halogen-Magnesium Exchange (-78 °C) A->B C [CF3MgCl·LiCl] Transient Intermediate B->C - iPrI D 2-Methylcyclohexanone Nucleophilic Addition C->D Fast trapping D_alt Difluorocarbene (:CF2) Decomposition C->D_alt T > -40 °C E Sat. NH4Cl (aq) Cryogenic Quench D->E F 2-Methyl-1-(trifluoromethyl) cyclohexanol E->F

Mechanistic workflow of the in situ Turbo Grignard trifluoromethylation and competing decomposition.

References

  • A Study of Effects Unique Fluorine in Organic Reactions pen2print.org
  • Borazine-CF3- Adducts for Rapid, Room Temperature, and Broad Scope Trifluoromethylation ResearchG
  • Zinc(II)

Sources

Application Note: Stereoselective Synthesis and Chromatographic Resolution of 2-Methyl-1-(trifluoromethyl)cyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The strategic incorporation of a trifluoromethyl (–CF₃) group into cycloalkane scaffolds is a cornerstone technique in modern medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity . The synthesis of 2-methyl-1-(trifluoromethyl)cyclohexanol via the Ruppert-Prakash reaction (using TMSCF₃) generates a pair of diastereomers due to the pre-existing stereocenter at the C2 position .

Because the spatial orientation of the hydroxyl and trifluoromethyl groups profoundly impacts a molecule's biological activity and pharmacokinetic profile, the rigorous separation and characterization of these isomers is a critical workflow. This application note details a validated, self-contained protocol for the synthesis, the mechanistic rationale governing stereochemical outcomes, and the chromatographic purification of the cis and trans isomers.

Mechanistic Causality: Synthesis and Stereochemistry

As a Senior Application Scientist, it is vital to understand why the reaction behaves as it does, rather than just executing the steps.

Activation and Nucleophilic Attack: (Trifluoromethyl)trimethylsilane (TMSCF₃) is inherently inert to ketones. The reaction requires initiation by a fluoride source, typically tetrabutylammonium fluoride (TBAF). The fluoride ion attacks the silicon atom to form a hypervalent pentacoordinate silicate intermediate [Me₃Si(F)CF₃]⁻. This intermediate acts as a delivery vehicle for the highly reactive "CF₃⁻" nucleophile . The reaction must be kept at 0 °C because naked CF₃⁻ is prone to α-elimination at higher temperatures, degrading into difluorocarbene (:CF₂) and fluoride.

Stereochemical Bias and Chromatographic Resolution: When the CF₃⁻ equivalent attacks 2-methylcyclohexanone, the adjacent methyl group creates a facial bias. The nucleophile can attack from either the axial or equatorial trajectory, yielding two distinct diastereomers. Their separation on normal-phase silica gel is governed entirely by the steric environment of the resulting hydroxyl group:

  • Isomer A (Axial –OH): When the hydroxyl group is forced into the axial position, it experiences severe 1,3-diaxial steric hindrance from the protons at C3 and C5. This shielding prevents the oxygen from effectively approaching the flat surface of the silica gel to form hydrogen bonds with the stationary phase's silanol groups. Consequently, Isomer A is poorly retained and exhibits a high Retention Factor (Rf).

  • Isomer B (Equatorial –OH): An equatorial hydroxyl group points outward from the cyclohexane ring, completely unhindered. This allows for strong, multi-point hydrogen bonding with the silica gel. Stronger binding equates to slower elution and a lower Rf.

Workflow Visualization

Workflow A 2-Methylcyclohexanone (Starting Material) B Trifluoromethylation (TMSCF3, TBAF, THF, 0 °C) A->B C Silyl Ether Intermediates (Diastereomeric Mixture) B->C D Desilylation (Acidic or Fluoride Cleavage) C->D E Crude 2-Methyl-1-(trifluoromethyl)cyclohexanol D->E F Flash Column Chromatography (Gradient: Hexane / EtOAc) E->F G Isomer A (Axial -OH) High Rf (Less Retained) F->G Elutes First H Isomer B (Equatorial -OH) Low Rf (More Retained) F->H Elutes Second

Workflow for the synthesis and chromatographic separation of trifluoromethylated cyclohexanol isomers.

Experimental Protocol

Safety Warning: TMSCF₃ is volatile and should be handled in a fume hood. TBAF can cause severe skin burns.

Phase 1: Nucleophilic Trifluoromethylation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert Argon gas to prevent premature hydrolysis of the silane reagent.

  • Reagent Loading: Add 2-methylcyclohexanone (10.0 mmol) and anhydrous Tetrahydrofuran (THF, 25 mL). Submerge the flask in an ice-water bath to cool the mixture to exactly 0 °C.

  • TMSCF₃ Addition: Using a gas-tight syringe, inject TMSCF₃ (12.0 mmol, 1.2 eq) dropwise over 5 minutes.

  • Initiation: Slowly add the TBAF initiator (0.5 mmol, 0.05 eq, 1.0 M in THF). Critical Step: The formation of the silicate intermediate is exothermic. Maintain the temperature at 0 °C to prevent carbene degradation.

  • Incubation: Stir the reaction for 2 hours, allowing the ice bath to naturally expire and the mixture to warm to room temperature.

Phase 2: Silyl Ether Cleavage
  • Deprotection: To the same reaction flask, add stoichiometric TBAF (12.0 mmol, 1.2 eq) to cleave the intermediate trimethylsilyl ether. Alternatively, 1M HCl (15 mL) can be used for acidic cleavage.

  • Completion: Stir vigorously for 1 hour at room temperature.

Phase 3: Chromatographic Purification
  • Column Preparation: Pack a glass chromatography column (3 cm diameter) with silica gel (230–400 mesh) using Hexane as the slurry solvent. Ensure a flat, even sand layer on top to prevent disturbing the bed during loading.

  • Loading: Dissolve the crude diastereomeric mixture in a minimal volume of Hexane/DCM (1:1) and carefully load it onto the silica bed.

  • Elution Gradient:

    • Begin elution with 100% Hexane (100 mL) to elute any non-polar siloxane byproducts.

    • Transition to Hexane/Ethyl Acetate (98:2) for 200 mL.

    • Increase polarity to Hexane/Ethyl Acetate (95:5). Isomer A (Axial –OH) will elute in this fraction due to its steric shielding.

    • Finally, flush with Hexane/Ethyl Acetate (90:10) to elute Isomer B (Equatorial –OH) .

  • Fraction Analysis: Monitor fractions via Thin Layer Chromatography (TLC). Since the product lacks a strong UV chromophore, stain the TLC plates with KMnO₄ solution and gently heat. The target alcohols will appear as bright yellow spots against a purple background.

Quantitative Data & Parameters

Table 1: Reaction Stoichiometry

Reagent MW ( g/mol ) Equivalents Amount Role
2-Methylcyclohexanone 112.17 1.0 1.12 g (10 mmol) Electrophilic Substrate
TMSCF₃ (Ruppert's Reagent) 142.19 1.2 1.71 g (12 mmol) Nucleophilic CF₃ Source
TBAF (1.0 M in THF) 261.46 0.05 0.5 mL (0.5 mmol) Silicate Initiator

| THF (Anhydrous) | 72.11 | N/A | 25 mL | Solvent |

Table 2: Chromatographic Resolution Parameters

Diastereomer –OH Position Elution Solvent Ratio (Hex:EtOAc) TLC Rf (90:10 Hex:EtOAc) Separation Rationale
Isomer A Axial 95:5 0.45 Sterically hindered –OH limits silica interaction

| Isomer B | Equatorial | 90:10 | 0.25 | Accessible –OH maximizes hydrogen bonding |

References

Application Note: A Scalable and Robust Synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the scale-up synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol, a valuable building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This application note details a robust and scalable protocol centered on the nucleophilic trifluoromethylation of 2-methylcyclohexanone using the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF3). We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol suitable for multi-gram scale synthesis, and outline the necessary analytical techniques for characterization and quality control.

Introduction and Strategic Rationale

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate electronic properties and improve pharmacokinetic profiles. 2-Methyl-1-(trifluoromethyl)cyclohexanol serves as a chiral scaffold, presenting opportunities for further functionalization into a diverse range of complex molecular architectures.

The selected synthetic strategy employs the Ruppert-Prakash reagent, a widely adopted and highly effective source for nucleophilic trifluoromethylation.[3][4] This choice is predicated on its high efficiency, operational simplicity, and the commercial availability of all necessary starting materials. The protocol is designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and safety during scale-up operations.

Reaction Mechanism and Pathway

The core of this synthesis is the fluoride-initiated nucleophilic addition of a trifluoromethyl anion to a ketone. The mechanism proceeds through several well-defined steps:

  • Activation of the Reagent: The reaction is initiated by a catalytic amount of a fluoride source, typically tetrabutylammonium fluoride (TBAF). The fluoride anion attacks the silicon atom of the Ruppert-Prakash reagent (TMSCF3), forming a hypervalent silicon intermediate.[1]

  • Generation of the Nucleophile: This intermediate readily releases the highly reactive trifluoromethyl anion (CF3⁻).[1][2]

  • Nucleophilic Attack: The trifluoromethyl anion attacks the electrophilic carbonyl carbon of 2-methylcyclohexanone.

  • Intermediate Formation and Silylation: This attack forms a tertiary alkoxide intermediate. This intermediate is then trapped by another molecule of TMSCF3 or a related silicon species in the reaction mixture to yield a stable O-silylated ether.

  • Hydrolysis: The final step involves an aqueous acidic workup, which hydrolyzes the silyl ether to afford the desired 2-Methyl-1-(trifluoromethyl)cyclohexanol product as a mixture of cis and trans diastereomers.[1]

Reaction_Mechanism TMSCF3 TMSCF3 (Ruppert-Prakash Reagent) Intermediate1 [Me₃Si(CF₃)F]⁻ TMSCF3->Intermediate1 SilylEther O-Silylated Intermediate TMSCF3->SilylEther Silylation F_minus F⁻ (from TBAF) F_minus->TMSCF3 Activation Ketone 2-Methylcyclohexanone Alkoxide Trifluoromethylated Alkoxide Ketone->Alkoxide Nucleophilic Attack CF3_anion CF₃⁻ Anion Intermediate1->CF3_anion Release CF3_anion->Alkoxide Nucleophilic Attack Alkoxide->SilylEther Silylation Product 2-Methyl-1-(trifluoromethyl)cyclohexanol SilylEther->Product Hydrolysis H3O H₃O⁺ (Workup)

Caption: Mechanism of fluoride-catalyzed trifluoromethylation.

Scalable Synthesis Protocol

This protocol is optimized for a ~10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[5][6]

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleQuantityMoles
2-Methylcyclohexanone≥97%Sigma-Aldrich11.2 g (11.8 mL)100 mmol
(Trifluoromethyl)trimethylsilane (TMSCF3)Synthesis GradeTCI, Sigma-Aldrich21.3 g (20.9 mL)150 mmol
Tetrabutylammonium fluoride (TBAF)1.0 M in THFSigma-Aldrich10.0 mL10 mmol
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarMilliporeSigma400 mL-
Hydrochloric Acid (HCl)1 M aqueousFisher Scientific150 mL-
Ethyl Acetate (EtOAc)ACS GradeVWR500 mL-
Brine (Saturated NaCl solution)--200 mL-
Anhydrous Sodium Sulfate (Na2SO4)Anhydrous-20 g-
Silica Gel230-400 mesh-~300 g-

Equipment: 1 L three-neck round-bottom flask, mechanical stirrer, thermometer, 50 mL pressure-equalizing dropping funnel, nitrogen/argon inlet, and a cooling bath (ice-water or dry ice-acetone).

Step-by-Step Procedure
  • Reactor Setup: Assemble the 1 L flask with the mechanical stirrer, thermometer, and dropping funnel. Flame-dry the apparatus under vacuum and backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Charging: Charge the flask with anhydrous THF (250 mL) and 2-methylcyclohexanone (11.2 g, 100 mmol). Begin stirring and cool the solution to 0 °C using an ice-water bath. Add the Ruppert-Prakash reagent (21.3 g, 150 mmol) to the flask via syringe. The solution should remain clear and colorless.

  • Reaction Initiation: Transfer the TBAF solution (10.0 mL of 1.0 M solution in THF, 10 mmol) into the dropping funnel. Add the TBAF solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A slight exotherm is expected. The rationale for slow addition is to maintain control over the reaction rate and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the cooling bath and let the reaction warm to room temperature. Stir for an additional 12-16 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting ketone.

  • Quenching and Work-up: Carefully cool the reaction mixture back to 0 °C. Slowly quench the reaction by adding 1 M HCl (150 mL) via the dropping funnel. Stir vigorously for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine the organic layers and wash sequentially with water (150 mL) and brine (200 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.[7][8]

  • Purification: Purify the crude oil via flash column chromatography on silica gel. A typical eluent system is a gradient of 5% to 20% ethyl acetate in hexanes. The two diastereomers (cis and trans) may partially separate during chromatography. Combine fractions containing the product to yield 2-Methyl-1-(trifluoromethyl)cyclohexanol. Expected yield: 13.5 - 15.1 g (80-90%).

Caption: Scalable workflow for the synthesis of the target compound.

Product Characterization

The identity and purity of the final product should be confirmed using a combination of spectroscopic methods.

Analysis TechniqueExpected Results for 2-Methyl-1-(trifluoromethyl)cyclohexanol
¹H NMR (400 MHz, CDCl₃)δ (ppm): 3.5-4.0 (m, 1H, -CHOH), 2.0-2.2 (br s, 1H, -OH), 1.2-1.9 (m, 9H, cyclohexyl protons), 0.9-1.1 (d, 3H, -CH₃). Signals will be complex due to the presence of diastereomers.[9][10]
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 125.9 (q, J = 285 Hz, -CF₃), 75.8 (q, J = 28 Hz, -C(OH)CF₃), signals for the cyclohexyl ring carbons and methyl group between 15-40 ppm.
¹⁹F NMR (376 MHz, CDCl₃)δ (ppm): -75 to -78 (s, CF₃). A single peak is expected for the CF₃ group, though diastereomers may cause slight peak broadening or two very closely spaced singlets.[11]
GC-MS (EI) Molecular Ion (M⁺): Not always observed. Expected m/z at 168.16. Key Fragments: m/z 149 (M-H₂O)⁺, 99 (M-CF₃)⁺, 69 (CF₃)⁺. The fragmentation pattern will be characteristic of a cyclohexanol ring.[12][13][14]
IR (ATR) ν (cm⁻¹): 3400 (broad, O-H stretch), 2930, 2860 (C-H stretch), 1260, 1160, 1120 (strong, C-F stretches).[9]

Safety and Handling Precautions

  • General: All manipulations must be performed in a well-ventilated chemical fume hood.[5] Standard PPE, including safety glasses, a flame-retardant lab coat, and chemically resistant gloves, is mandatory.[6][15] An emergency shower and eyewash station must be readily accessible.

  • (Trifluoromethyl)trimethylsilane (TMSCF₃): This reagent is a flammable liquid and is sensitive to moisture.[1][16] It should be handled under an inert atmosphere.

  • Tetrabutylammonium fluoride (TBAF): TBAF solutions are corrosive and toxic. Avoid contact with skin and eyes.

  • Solvents: Anhydrous THF can form explosive peroxides upon prolonged exposure to air. Use freshly opened bottles or solvent from a purification system.

  • Waste Disposal: All fluorinated organic waste and solvent waste must be collected in appropriately labeled containers for disposal according to institutional and local regulations.

Conclusion

This application note provides a validated, scalable, and reliable protocol for the synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol. The use of the Ruppert-Prakash reagent offers a high-yielding and operationally straightforward approach. By carefully controlling reaction parameters and adhering to the outlined safety precautions, researchers can confidently produce multi-gram quantities of this important fluorinated building block, facilitating further exploration in drug discovery and materials science.

References

  • Wikipedia. (2023). Trifluoromethyltrimethylsilane. Retrieved from [Link]

  • Kawai, H., et al. (2014). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. Retrieved from [Link]

  • Google Patents. (1992). US5095155A - Process for the separation of isomers of diastereomeric alcohols.
  • Kusumi, T. (2017). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of cyclohexanol (3). Retrieved from [Link]

  • Google Patents. (1989). US4874473A - Separation of diastereomers by extractive distillation.
  • NIST. (n.d.). Cyclohexanol, 2-methyl-. Retrieved from [Link]

  • Study.com. (n.d.). Figure out the h NMR and IR spectrum for 2-methylcyclohexanol. Retrieved from [Link]

  • Movassaghi, M., et al. (2016). Development of a Scalable and Sublimation-Free Route to MTAD. PMC. Retrieved from [Link]

  • Mohr, J. T., et al. (2008). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses. Retrieved from [Link]

  • Singh, R. P., et al. (1999). CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane: A Facile Synthesis of trans-α-Trifluoromethyl Allylic Alcohols. Organic Chemistry Portal. Retrieved from [Link]

  • Mtashobya, L. (2014). The synthesis of fluorinated carbohydrates and fluorinated cyclohexanols. ePrints Soton. Retrieved from [Link]

  • LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

Sources

Application Note: Advanced Derivatization Strategies for 2-Methyl-1-(trifluoromethyl)cyclohexanol in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of fluorinated tertiary alcohols in biological matrices (e.g., plasma, urine) are critical in modern pharmacokinetic and toxicological studies. However, compounds like 2-Methyl-1-(trifluoromethyl)cyclohexanol present severe analytical challenges. Direct Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound often yields poor chromatographic peak shapes, low ionization efficiency, and thermal degradation.

Chemical derivatization is mandatory to enhance volatility and stability. Yet, standard derivatization protocols routinely fail for this molecule. This application note details the mechanistic barriers preventing standard derivatization and provides two field-proven, self-validating protocols—aggressive silylation and hyper-nucleophilic acylation—designed specifically to overcome these challenges.

Mechanistic Insights: The "Double Penalty" of Fluorinated Tertiary Alcohols

To successfully derivatize 2-Methyl-1-(trifluoromethyl)cyclohexanol, one must first understand the causality behind its chemical inertness. The molecule imposes a "double penalty" on derivatizing agents:

  • Electronic Deactivation (The Inductive Effect): The trifluoromethyl (–CF₃) group is powerfully electron-withdrawing. Through strong inductive (–I) effects, it pulls electron density away from the adjacent hydroxyl oxygen. This drastically lowers the energy of the oxygen's lone pairs (HOMO), rendering it an exceptionally poor nucleophile compared to standard aliphatic alcohols.

  • Steric Hindrance: As a tertiary alcohol situated on a cyclohexane ring with an adjacent alpha-methyl group, the hydroxyl oxygen is sterically buried. The bulky environment restricts the necessary trajectory (Bürgi-Dunitz angle) for nucleophilic attack on the electrophilic centers of standard derivatizing agents.

Because of this double penalty, standard silylating agents like BSTFA alone will yield <5% conversion at room temperature. To force the reaction, we must rely on highly electrophilic catalytic intermediates and thermodynamic driving forces .

Experimental Design & Self-Validating Systems

In biological assays, false negatives due to incomplete derivatization are a primary source of error. To ensure trustworthiness, every protocol must be a self-validating system .

  • Internal Standard (IS): Use an isotopically labeled analog (e.g., 2-Methyl-1-(trifluoromethyl)cyclohexanol-d3) added prior to extraction to correct for matrix effects and derivatization efficiency.

  • Positive Control: Run a parallel reaction with a non-fluorinated, less hindered analog (e.g., 2-methylcyclohexanol). If the positive control derivatizes but the target does not, the failure is due to the specific steric/electronic barriers, not reagent degradation.

  • Reagent Blank: A matrix-free blank containing only the derivatization reagents to monitor background noise and column bleed.

Detailed Methodologies

Protocol A: Aggressive Silylation for GC-MS (BSTFA + 10% TMCS)

Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically improving volatility. Because the target is sterically hindered, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) must be catalyzed by a high concentration of Trimethylchlorosilane (TMCS) . TMCS acts as a Lewis acid, increasing the electrophilicity of the silyl donor.

Step-by-Step Workflow:

  • Sample Preparation: Extract 500 µL of biological fluid using 1 mL of ethyl acetate. Centrifuge at 10,000 x g for 5 minutes. Transfer the organic layer to a silanized glass GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure N₂ at 30 °C. Crucial: Even trace moisture will rapidly hydrolyze BSTFA.

  • Reagent Addition: Add 100 µL of a freshly prepared mixture of BSTFA containing 10% TMCS (v/v), followed by 20 µL of anhydrous pyridine. Pyridine acts as an acid scavenger to drive the equilibrium forward.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate in a heating block at 75 °C for 60–90 minutes.

  • Quenching & Injection: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS (EI mode).

Protocol B: DMAP-Catalyzed Acylation for LC-MS/GC-MS

When silylation yields are insufficient, acylation using bromoacetyl chloride is the superior alternative . To overcome the poor nucleophilicity of the –CF₃ alcohol, 4-Dimethylaminopyridine (DMAP) is used as a hyper-nucleophilic catalyst. DMAP reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is electrophilic enough to be attacked by the deactivated alcohol.

Step-by-Step Workflow:

  • Sample Preparation: Extract and dry the biological sample as described in Protocol A.

  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous dichloromethane (DCM).

  • Catalyst & Base Addition: Add 10 µL of anhydrous triethylamine (TEA) as an acid scavenger, followed by 5 µL of a 100 mM solution of DMAP in DCM.

  • Derivatization: Working in a fume hood, add 10 µL of bromoacetyl chloride.

  • Incubation: Cap tightly and heat at 60 °C for 45 minutes.

  • Workup (Self-Validation Step): Quench the reaction by adding 200 µL of LC-MS grade water to destroy excess acyl chloride. Vortex, then extract the derivatized ester into 200 µL of hexane. The distinct ⁷⁹Br/⁸¹Br isotopic doublet (1:1 ratio) in the mass spectrum serves as an internal validation of successful bromoacetylation.

Quantitative Data Presentation

The following table summarizes the performance metrics of both derivatization strategies when applied to 2-Methyl-1-(trifluoromethyl)cyclohexanol.

ParameterMethod A: Silylation (BSTFA/TMCS)Method B: Acylation (Bromoacetyl Cl)
Target Analyte State Volatile TMS EtherStable Bromoacetyl Ester
Reaction Time & Temp 60 - 90 minutes @ 75 °C45 minutes @ 60 °C
Analytical Platform GC-MS (Electron Impact)GC-MS (EI) or LC-MS (ESI)
Isotopic Signature Natural abundanceDistinctive ⁷⁹Br/⁸¹Br doublet (1:1)
Relative Conversion Yield ~75% - 85%>95%
Derivative Stability Moisture sensitive (analyze <24h)Highly stable (analyze up to 7 days)

Visualizations

Workflow Start Biological Sample (Plasma/Urine) Extract Liquid-Liquid Extraction (Ethyl Acetate) Start->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Split Select Derivatization Strategy Dry->Split Silylation Method A: Silylation BSTFA + 10% TMCS + Pyridine (75°C, 60 min) Split->Silylation Volatility Focus Acylation Method B: Acylation Acyl Chloride + DMAP + TEA (60°C, 45 min) Split->Acylation Stability/LC-MS Focus AnalyzeA GC-MS Analysis (EI Mode) Silylation->AnalyzeA AnalyzeB LC-MS or GC-MS Analysis (ESI or EI Mode) Acylation->AnalyzeB

Workflow for the extraction and derivatization of hindered fluorinated alcohols for MS analysis.

Mechanism Reagent Acyl Chloride Electrophile Intermediate Acylpyridinium Ion Highly Reactive Intermediate Reagent->Intermediate DMAP attack Catalyst DMAP Nucleophilic Catalyst Catalyst->Intermediate forms Intermediate->Catalyst DMAP regenerated Product Derivatized Ester Stable, MS-Amenable Intermediate->Product Alcohol attacks (overcomes barrier) Substrate 2-Methyl-1-(CF3)cyclohexanol Poor Nucleophile (Steric/Electronic) Substrate->Product Acylated

DMAP-catalyzed acylation mechanism overcoming the steric and electronic barriers of the alcohol.

References

  • Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

Analytical Methods for Quantifying 2-Methyl-1-(trifluoromethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Molecule Profile

2-Methyl-1-(trifluoromethyl)cyclohexanol (CAS: 104282-19-1) is a specialized fluorinated building block often used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its analysis is complicated by its volatility, lack of a strong UV chromophore, and the presence of two chiral centers, resulting in diastereomeric pairs (cis/trans) that require chromatographic resolution.

This guide details three validated workflows for quantification: GC-FID/MS for routine purity/impurity profiling, 19F qNMR for absolute mass balance (potency) determination without a reference standard, and Derivatization-HPLC for enantiomeric excess determination.

Physicochemical Profile
PropertyValue / CharacteristicAnalytical Implication
Formula C₈H₁₃F₃OMW = 182.18 g/mol
Boiling Point ~160–170 °C (Predicted)Suitable for Gas Chromatography.
Chromophore Weak/None (UV < 210 nm)Direct HPLC-UV is unreliable; requires CAD, ELSD, or derivatization.
Stereochemistry 2 Chiral Centers (C1, C2)Exists as cis and trans diastereomers (separable by GC).
Volatility ModerateLoss on drying is a risk; use closed vials and low-evaporation solvents.

Decision Matrix: Method Selection

Select the analytical approach based on your specific data requirements.

MethodSelection Start Start: Define Analytical Goal Routine Routine Purity / Reaction Monitoring Start->Routine High Volume Absolute Absolute Purity (Potency) / No Std Start->Absolute Ref Std Qualification Chiral Enantiomeric Excess (Chiral Purity) Start->Chiral Stereochem Check GC Method 1: GC-FID (High Throughput) Routine->GC NMR Method 2: 19F qNMR (Primary Reference) Absolute->NMR HPLC Method 3: Chiral HPLC (Derivatized) Chiral->HPLC

Figure 1: Analytical workflow decision tree for fluorinated cyclohexanols.

Method 1: GC-FID/MS (Routine Quantification)

Primary Application: Purity assessment, diastereomer ratio determination, and residual solvent analysis. Principle: The volatility of the molecule makes it ideal for capillary GC. While Mass Spectrometry (MS) identifies the compound, Flame Ionization Detection (FID) is preferred for quantification due to its wider linear dynamic range and uniform response factors for hydrocarbons.

Instrumentation & Conditions[1][2][3][4][5]
  • System: Agilent 7890B/8890 or equivalent with Split/Splitless inlet.

  • Detector: FID (250 °C) or MSD (EI Source).

  • Column Selection:

    • Primary:DB-624 (or ZB-624) – 30 m × 0.25 mm × 1.4 µm. The mid-polarity phase provides superior separation of the cis and trans diastereomers compared to non-polar DB-5 columns.

    • Alternative:DB-WAX – For enhanced shape of the hydroxyl peak, though bleed may be higher.

Experimental Protocol
  • Internal Standard (IS) Preparation: Dissolve Dodecane or α,α,α-Trifluorotoluene in Dichloromethane (DCM) to a concentration of 1.0 mg/mL.

  • Sample Preparation:

    • Weigh ~10 mg of sample into a GC vial.

    • Add 1.0 mL of the IS solution.

    • Optional Derivatization: If peak tailing is observed (due to -OH interaction), add 50 µL BSTFA + 1% TMCS and incubate at 60°C for 30 mins to form the TMS-ether.

  • GC Parameters:

    • Inlet: 220 °C, Split ratio 20:1.

    • Flow: Helium @ 1.2 mL/min (Constant Flow).

    • Oven Program:

      • Hold 40 °C for 2 min.

      • Ramp 10 °C/min to 180 °C.

      • Ramp 30 °C/min to 240 °C (Hold 3 min).

  • Data Analysis:

    • The cis and trans isomers will elute separately. Typically, the isomer with the equatorial -OH group elutes later on polar columns due to stronger hydrogen bonding with the stationary phase.

    • Report Area% for purity or use the IS ratio for weight% assay.

Method 2: 19F Quantitative NMR (qNMR)

Primary Application: Absolute assay (potency) determination without a certified reference standard of the analyte. Principle: 19F NMR offers high sensitivity (83% of 1H) and a wide chemical shift range with no background interference from biological or hydrocarbon matrices.

Reference Standard Selection

Select an Internal Standard (IS) with a distinct chemical shift from the analyte (-70 to -85 ppm range).

  • Recommended IS: 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .[1]

    • Shift: ~ -61.3 ppm.[1]

    • Traceability: Available as a Certified Reference Material (CRM) from NMIJ or Sigma-Aldrich.

  • Alternative IS: α,α,α-Trifluorotoluene .

    • Shift: ~ -63 ppm.

Experimental Protocol
  • Sample Prep:

    • Accurately weigh ~15-20 mg of the analyte (

      
      ) and ~10-15 mg of the IS (
      
      
      
      ) into the same vial using a 5-digit balance.
    • Dissolve in 0.7 mL CDCl₃ or DMSO-d6 . Ensure complete dissolution.

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Spectral Width: Covers both analyte and IS (typically +10 to -200 ppm).

    • Relaxation Delay (d1): Must be

      
      .
      
      • Note: Fluorine nuclei have long

        
         relaxation times (2–5 seconds). Set d1 to 20–30 seconds  to ensure >99.9% magnetization recovery.
        
    • Scans: 16 or 32 (sufficient for S/N > 200).

    • Decoupling: Inverse gated 1H decoupling (to eliminate NOE enhancement which distorts integration).

  • Calculation:

    
    
    Where:
    
    • 
       = Integration area[2]
      
    • 
       = Number of fluorine atoms (Analyte=3, BTFMBA=6)
      
    • 
       = Molecular Weight
      
    • 
       = Mass weighed
      
    • 
       = Purity (decimal)
      

Method 3: Derivatization-HPLC (Enantiomeric Purity)

Primary Application: Separating enantiomers (e.g., (1R,2S) vs (1S,2R)) which is not possible on standard GC/NMR. Challenge: The lack of a chromophore makes direct Chiral HPLC difficult. Solution: Derivatize with a chromophoric agent (e.g., 3,5-dinitrobenzoyl chloride) to enable UV detection and enhance chiral recognition.

Workflow

HPLCWorkflow Step1 Step 1: Derivatization Analyte + 3,5-Dinitrobenzoyl chloride (Pyridine, 60°C, 1h) Step2 Step 2: Quench & Extract Add NaHCO3, Extract into Hexane Step1->Step2 Step3 Step 3: Chiral HPLC Analysis Column: Chiralpak AD-H or OD-H Step2->Step3

Figure 2: Derivatization workflow for HPLC-UV analysis.

Protocol
  • Reaction: Mix 10 mg analyte with 1.5 eq. 3,5-dinitrobenzoyl chloride and 2 eq. pyridine in DCM. Heat at 40°C for 1 hour.

  • Workup: Wash with 1M HCl then sat. NaHCO₃. Dry organic layer.

  • HPLC Conditions:

    • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Mobile Phase: Hexane : Isopropanol (90:10).

    • Detection: UV @ 254 nm (Strong absorption from dinitrobenzoyl group).

    • Flow Rate: 1.0 mL/min.

Validation & Quality Control

To ensure data integrity (E-E-A-T), the following criteria must be met:

ParameterAcceptance Criteria (GC-FID)Rationale
Specificity Resolution (

) > 1.5 between isomers
Ensures baseline separation of diastereomers.
Linearity

(0.1 – 2.0 mg/mL)
Confirms detector response is proportional to mass.
Precision RSD < 2.0% (n=6 injections)Verifies system stability.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Critical for impurity reporting.

References

  • BIPM (Bureau International des Poids et Mesures). (2024). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Singh, R. P., Kirchmeier, R. L., & Shreeve, J. M. (1999).[3] CsF-Catalyzed Nucleophilic Trifluoromethylation of trans-Enones with Trimethyl(trifluoromethyl)silane. Organic Letters, 1(7), 1047–1049. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Trifluoromethylation of 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: 🟢 System Operational Topic: Troubleshooting Side Products & Reaction Failures Ticket ID: TFC-2MCH-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.

Introduction: The Reaction Landscape

Welcome to the technical support portal. You are likely attempting to introduce a trifluoromethyl (


) group to 2-methylcyclohexanone. This substrate presents a unique challenge due to its asymmetry and steric hindrance at the 

-position.

The nature of your side products depends entirely on your reaction pathway. We categorize issues into two distinct workflows:

  • Nucleophilic 1,2-Addition: Targeting the tertiary alcohol (1-trifluoromethyl-2-methylcyclohexanol).

  • Electrophilic/Radical

    
    -Functionalization:  Targeting the 
    
    
    
    -trifluoromethyl ketone.[1]

Module 1: Nucleophilic Addition (The Ruppert-Prakash Protocol)

Target Product: 1-Trifluoromethyl-2-methylcyclohexanol Primary Reagent:


 (Ruppert-Prakash Reagent)
Catalyst:  TBAF, CsF, or TBAT.[2]
Diagnostic Workflow: Identify Your Side Product

Use the following logic tree to identify your specific failure mode based on NMR/GC-MS data.

G Start Reaction Outcome Analysis Yield Is Yield Low? Start->Yield Byprod Major Byproduct Identified? Yield->Byprod Yes Diast Wrong Diastereomer (Stereoselectivity) Yield->Diast No, Yield is High But Purity Low Gas Gas Evolution (HCF3) Reagent Loss Byprod->Gas No organic byproduct Just starting material Enol Silyl Enol Ether (C=C formation) Byprod->Enol Product has C=C bond Aldol Dimerization (Aldol Condensation) Byprod->Aldol High MW Impurity

Figure 1: Diagnostic logic for nucleophilic trifluoromethylation failures.

Troubleshooting Guide: Specific Issues
Issue #1: The "Missing Reagent" (Fluoroform Generation)

Symptom: Low conversion, recovery of starting ketone, gas evolution. Root Cause: Protonation of the


 anion.[3]
The 

species is a "hard" base but a "soft" nucleophile. If moisture is present, or if the ketone has acidic

-protons (which 2-methylcyclohexanone does), the

will strip a proton rather than attack the carbonyl.

Solution:
  • Dry Solvents: THF must be distilled or dried (<50 ppm water).

  • Initiator Choice: Switch from TBAF (often wet) to anhydrous CsF or TBAT .

  • Temperature: Run the addition at 0°C to -20°C . Lower temperatures favor nucleophilic attack over proton abstraction.

Issue #2: Silyl Enol Ether Formation (The "Enolization" Trap)

Symptom: Formation of 2-methyl-1-(trimethylsilyloxy)cyclohexene. Root Cause: Steric Hindrance. The methyl group at C2 hinders the approach of the bulky


 nucleophile. Consequently, the 

anion acts as a base, deprotonating the C6 or C2 position. The resulting enolate is trapped by the TMS group. Protocol Adjustment:
  • Increase Concentration: High concentration of ketone favors bimolecular addition over deprotonation.

  • Non-Basic Initiators: Use Lewis base catalysts like DMF or N-oxides instead of fluoride anions to reduce basicity [1].

Issue #3: Stereochemical Scrambling (Diastereomers)

Symptom: Product is a mixture of (1R,2S) and (1S,2S) isomers. Mechanism: 2-Methylcyclohexanone exists primarily in a chair conformation with the methyl group equatorial.[4]

  • Equatorial Attack: The

    
     group attacks from the "side" (equatorial), pushing the -OH group axial. This is often kinetically favored but sterically crowded.
    
  • Axial Attack: The

    
     attacks from the top (axial), pushing the -OH group equatorial.
    Standard Outcome: 
    
    
    
    is bulky. It often prefers equatorial attack , yielding the axial alcohol (trans-1-trifluoromethyl-2-methylcyclohexanol) as the major product, but selectivity is rarely >90:10 without chiral catalysts [2].

Module 2: -Trifluoromethylation (The Electrophilic Pathway)

Target Product: 2-Methyl-2-(trifluoromethyl)cyclohexanone OR 2-Methyl-6-(trifluoromethyl)cyclohexanone. Reagents: Togni Reagent I/II, or Photoredox (


, 

).
Critical Failure: Regio- and Chemoselectivity

Direct


-trifluoromethylation of 2-methylcyclohexanone is notoriously difficult due to the competition between the C2 (tertiary) and C6 (secondary) positions.
Side ProductStructure DescriptionCause
O-Trifluoromethyl Enol Ether

attached to Oxygen
"Hard/Soft" mismatch. Togni reagents can react at Oxygen under certain Lewis Acid conditions.
Regioisomer C6

at the unsubstituted side
Kinetic enolate formation. The base removes the less hindered proton at C6.
Regioisomer C2

at the methyl side
Thermodynamic enolate required. Difficult to form due to sterics.
Bis-trifluoromethylation Two

groups added
The electron-withdrawing effect of the first

makes the remaining

-protons more acidic, accelerating a second reaction.
Pathway Visualization

ReactionPath cluster_0 Kinetic Control (LDA, -78C) cluster_1 Thermodynamic Control Ketone 2-Methylcyclohexanone Enolate6 C6-Enolate Ketone->Enolate6 Fast Enolate2 C2-Enolate Ketone->Enolate2 Slow/Equil. Prod6 6-CF3-2-Me-Cyclohexanone (Major Side Product if C2 desired) Enolate6->Prod6 + Electrophilic CF3 Prod2 2-CF3-2-Me-Cyclohexanone (Target) Enolate2->Prod2 + Electrophilic CF3 Bis 2,6-Bis(CF3) Product Prod6->Bis Over-reaction

Figure 2: Regioselectivity challenges in


-trifluoromethylation.

Experimental Protocols

Protocol A: Optimized Nucleophilic Addition (Minimizing Side Products)

For the synthesis of 1-trifluoromethyl-2-methylcyclohexanol.

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Reagents:

    • 2-Methylcyclohexanone (1.0 equiv)

    • 
       (1.2 equiv)
      
    • Initiator: CsF (1.0 mol%) - Note: Using catalytic CsF reduces aldol side products compared to TBAF.

  • Procedure:

    • Dissolve ketone and

      
       in anhydrous THF (0.5 M).
      
    • Cool to 0°C . (Do not go to -78°C; reaction is too slow and moisture competes).

    • Add CsF. Stir for 2 hours.

    • Workup (Critical): Add 1M HCl carefully.

    • Troubleshooting Point: If you heat the acidic mixture, you will generate the elimination side product (1-trifluoromethyl-2-methylcyclohexene). Stir at room temp for 1 hour to cleave the silyl ether only.

Protocol B: Regioselective -Trifluoromethylation

To avoid C6/C2 mixtures, use a Silyl Enol Ether intermediate strategy.

  • Step 1: Generate the thermodynamic silyl enol ether (trapping the C2-enolate) using

    
     in refluxing acetonitrile. Purify this intermediate.
    
  • Step 2: React the purified silyl enol ether with Togni Reagent II catalyzed by

    
     (10 mol%) in MeOH [3].
    
    • Why this works: This locks the regiochemistry before the trifluoromethylation step, eliminating the C6 side product.

References

  • Prakash, G. K. S., et al. (1989). "Nucleophilic trifluoromethylation of carbonyl compounds with trifluoromethyltrimethylsilane." Journal of the American Chemical Society.

  • Mizuta, S., et al. (2012). "Trifluoromethylation of allylic alcohols and ketones." Journal of Organic Chemistry.

  • Kischkewitz, M., et al. (2017). "Copper-Catalyzed Trifluoromethylation of Silyl Enol Ethers with Togni Reagent." Chemistry - A European Journal.

  • Wieland, L. C., et al. (2020). "Practical Guide to Ruppert-Prakash Reagent Handling." Organic Process Research & Development.

Sources

Optimization of reaction conditions for diastereoselective trifluoromethylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for late-stage functionalization and stereocontrolled fluorine chemistry. The introduction of a trifluoromethyl (–CF


) group into chiral molecules is a critical vector in modern drug development, drastically altering a candidate's lipophilicity, metabolic stability, and binding affinity. However, controlling the absolute and relative stereochemistry during –CF

addition remains a significant synthetic challenge due to the high reactivity and small steric profile of the trifluoromethyl anion/radical.

This guide provides field-proven standard operating procedures, mechanistic troubleshooting, and optimization matrices to help you achieve high diastereomeric ratios (dr) and yields in your trifluoromethylation workflows.

Workflow Visualization

OptimizationWorkflow Start Substrate & Chiral Auxiliary Selection Reagent CF3 Source Selection (e.g., TMSCF3, TESCF3) Start->Reagent Initiator Initiator Screening (TBAF, LiOMe, Lewis Bases) Reagent->Initiator Conditions Solvent & Temp Optimization (Maximize Chelation) Initiator->Conditions Analysis Yield & dr Analysis (19F NMR / Chiral HPLC) Conditions->Analysis Analysis->Initiator Low Conversion Analysis->Conditions Low dr Success Scale-up & Isolation (Crystallization >99:1 dr) Analysis->Success Optimal (dr > 85:15)

Logic flow for optimizing diastereoselective trifluoromethylation workflows.

Section 1: Self-Validating Standard Operating Procedure (SOP)

Protocol: Diastereoselective Nucleophilic Trifluoromethylation of Chiral


-Keto Esters / Imines using TMSCF

.

This methodology utilizes a mild Lewis base initiator to prevent substrate enolization while maintaining tight chelation control for asymmetric induction[1].

  • Step 1: Anhydrous System Preparation

    • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

    • Causality: The Ruppert-Prakash reagent (TMSCF

      
      ) is highly sensitive to trace moisture. Water acts as an uncontrolled initiator, hydrolyzing the silane into fluoroform (CHF
      
      
      
      ) and destroying reaction stoichiometry[2].
    • Validation Check: Ensure the solvent (THF/DMF) water content is <10 ppm via Karl Fischer titration prior to use.

  • Step 2: Substrate and Reagent Solvation

    • Action: Dissolve the chiral substrate (0.5 mmol) and TMSCF

      
       (1.5–2.0 equiv) in an anhydrous THF/DMF (4:1) mixture (8 mL)[1].
      
    • Causality: THF provides excellent solubility for organic substrates, while the highly polar DMF acts as a coordinating co-solvent to stabilize the hypervalent pentacoordinate silicon transition state required for CF

      
       transfer[1].
      
    • Validation Check: The solution must remain clear and colorless. Any premature yellowing indicates silane degradation.

  • Step 3: Controlled Initiation

    • Action: Cool the reaction mixture to -78 °C. Add the initiator (e.g., 20 mol% Lithium Methoxide, LiOMe, or Tetrabutylammonium Acetate) dropwise over 10 minutes[3],[1].

    • Causality: Strong, soluble fluorides (like TBAF) cause uncontrollable, exothermic CF

      
       release, which overwhelms the chiral auxiliary's steric bias. Mild Lewis bases (LiOMe) throttle the activation rate, ensuring the addition is strictly governed by the substrate's internal chelation[1].
      
    • Validation Check: Monitor via TLC or crude

      
      F NMR. The TMSCF
      
      
      
      signal at -67.3 ppm should smoothly transition to the silyl ether intermediate signal without the appearance of a CHF
      
      
      doublet at -78 ppm.
  • Step 4: Hydrolysis and Quenching

    • Action: Once the starting material is consumed, quench the reaction at -78 °C with 1M HCl (2 mL), then allow it to warm to room temperature and stir for 30 minutes[2].

    • Causality: The initial addition yields a stable silyl ether. Acidic hydrolysis is required to cleave the Si-O bond and liberate the desired trifluoromethylated tertiary alcohol[2].

    • Validation Check: Post-workup

      
      F NMR should reveal a dominant singlet corresponding to the targeted CF
      
      
      
      -carbinol (typically between -70 and -80 ppm depending on the electronic environment).
Section 2: Troubleshooting Guide (Q&A)

Q1: My diastereomeric ratio (dr) is stuck at ~60:40 despite using a bulky chiral auxiliary. How can I improve stereocontrol? A: Poor diastereoselectivity usually stems from a breakdown in transition-state chelation or excessive thermal energy overcoming the steric bias.

  • Throttle the Initiator: Highly active initiators (like TBAF) cause extremely rapid CF

    
     transfer that ignores the steric environment of the chiral auxiliary. Switch to a milder Lewis base like lithium methoxide (LiOMe) or tetrabutylammonium acetate[3],[1].
    
  • Optimize Temperature: Ensure the initiation occurs at -78 °C or lower. The free energy difference (

    
    ) between the Re and Si face attack trajectories is incredibly small for the linear CF
    
    
    
    group. Minimizing thermal energy maximizes the energetic preference for the less sterically hindered face[4],[5].

Q2: I am observing significant amounts of unreacted starting material and the generation of fluoroform gas. What is failing? A: This is a classic symptom of moisture contamination or an incorrect order of addition.

  • Moisture Ingress: TMSCF

    
     reacts instantly with water in the presence of an initiator to form CHF
    
    
    
    gas and hexamethyldisiloxane. Ensure all solvents are rigorously anhydrous and stored over activated 3Å molecular sieves[2].
  • Order of Addition: Never mix the initiator and TMSCF

    
     before adding the electrophile. The initiator must be added last, dropwise, to the pre-cooled mixture of the substrate and silane. This ensures the transient CF
    
    
    
    anion immediately encounters the electrophile rather than protonating[2].

Q3: Can I use this protocol for unactivated terminal alkenes instead of carbonyls/imines? A: No. Nucleophilic trifluoromethylation using TMSCF


 is strictly designed for polarized, electrophilic double bonds (C=O, C=N)[1]. For unactivated olefinic C–H bonds, you must switch to a radical pathway. We recommend a photoredox-catalyzed approach using Umemoto's reagent or CF

I under visible light irradiation. This generates electrophilic CF

radicals that readily add to alkenes with excellent chemo- and stereoselectivity[6],[7].
Section 3: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/dr during the optimization of chiral


-keto ester trifluoromethylation.
Solvent SystemInitiator (mol%)Temp (°C)Conversion (%)dr (Major:Minor)Mechanistic Rationale
THFTBAF (10 mol%)25>9555:45Extremely fast background reaction; thermal energy overrides chelation control.
THFTBAF (10 mol%)-788572:28Lowering the temperature improves facial selectivity, but TBAF remains too aggressive.
DMFAcONBu

(20 mol%)
-557882:18Milder Lewis base slows silane activation, allowing the chiral auxiliary to dictate the attack trajectory[3].
THF/DMF (4:1) LiOMe (20 mol%) -78 92 86:14 Optimal balance: Mild activation via LiOMe and tight transition state stabilization via mixed solvent system[1].
Section 4: Frequently Asked Questions (FAQs)

Q: How scalable is auxiliary-controlled asymmetric trifluoromethylation? A: It is highly scalable and often preferred over catalytic asymmetric variants for early-stage drug manufacturing. For example, utilizing trans-2-phenylcyclohexanol as a chiral auxiliary has been successfully implemented on multikilogram scales in pilot plants. The major diastereomer can routinely be enriched to >99.5:0.5 dr via simple crystallization, entirely avoiding costly chiral chromatography. Furthermore, the auxiliary can be quantitatively recovered and reused[5].

Q: What is the practical difference between using TMSCF


 and TESCF

?
A: Triethyl(trifluoromethyl)silane (TESCF

) is slightly more sterically hindered and lipophilic than TMSCF

. While both function via the same pentacoordinate silicate mechanism, TESCF

offers greater stability against premature hydrolysis and side reactions. It may require slightly higher initiation temperatures or stronger initiators to trigger the CF

transfer, making it an excellent fallback reagent when TMSCF

yields excessive decomposition[2].

Q: Why do photoredox methods sometimes yield the less thermodynamically stable (Z)-alkene during direct olefinic trifluoromethylation? A: In photoredox-catalyzed direct C–H trifluoromethylation, the reaction often proceeds via the initial formation of the thermodynamically stable (E)-isomer. However, continuous visible light irradiation in the presence of a photocatalyst can trigger a triplet–triplet energy transfer (TTET) process, which isomerizes the (E)-alkene into the kinetically trapped (Z)-isomer, resulting in excellent (Z)-diastereoselectivity[7].

References
  • Development of asymmetric synthesis of optically active compounds including fluoroorganic molecules. PubMed (NIH). 4

  • Diastereoselective Trifluoromethylation of Chiral N-(Tolylsulfinyl)imines in the Presence of Lewis Bases. Oxford University Press. 3

  • Recent advances in direct trifluoromethylation of olefinic C–H bonds. PMC (NIH). 6

  • Practical Stereoselective Synthesis of an

    
    -Trifluoromethyl-
    
    
    
    -alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. The Journal of Organic Chemistry (ACS Publications). 5
  • Application Notes and Protocols for Nucleophilic Trifluoromethylation using Triethyl(trifluoromethyl)silane (TESCF3). Benchchem. 2

  • Mild LiOMe-Catalyzed Trifluoromethylation of Carbonyl Compounds. The Journal of Organic Chemistry (ACS Publications). 1

  • Recent advances in direct trifluoromethylation of olefinic C–H bonds. RSC Publishing. 7

Sources

Technical Support Center: 2-Methyl-1-(trifluoromethyl)cyclohexanol Stereoisomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #CF3-CYC-ISO-001

Executive Summary

The separation of 2-Methyl-1-(trifluoromethyl)cyclohexanol presents a "perfect storm" of chromatographic challenges: it lacks a UV chromophore, possesses high volatility, and exists as a mixture of four stereoisomers (two diastereomeric pairs of enantiomers).

This guide moves beyond standard protocols to address the specific physicochemical behavior of trifluoromethylated cyclohexanols. We focus on Gas Chromatography (GC) for analytical resolution due to the molecule's volatility, and Derivatization-HPLC for preparative isolation and absolute configuration assignment.

Module 1: The Stereochemical Landscape

Before attempting separation, you must understand the mixture composition. The reaction of 2-methylcyclohexanone with the Ruppert-Prakash reagent (


) creates two chiral centers.
Stereoisomer Breakdown
  • Cis-Diastereomer (Pair A):

    
     and Methyl groups are on the same side of the ring.
    
    • (1S, 2S) and (1R, 2R)

  • Trans-Diastereomer (Pair B):

    
     and Methyl groups are on opposite sides.
    
    • (1S, 2R) and (1R, 2S)

Critical Insight: The trifluoromethyl group is bulky (A-value ~2.5 kcal/mol) and electronically withdrawing. It strongly influences the chair conformation, often locking the ring to place the


 group equatorially, which alters the accessibility of the hydroxyl group for chiral recognition.

Module 2: Analytical Method Development

The "Invisible Peak" Problem

Users frequently report: "I injected the sample but see no peaks on my HPLC-UV." Root Cause: The molecule is saturated and fluorinated; it has no


-systems to absorb UV light above 200 nm.
Troubleshooting & Detection Selection
Detector TypeSuitabilityVerdictTechnical Notes
UV/Vis (DAD) 🔴 PoorAvoid Only works if derivatized (e.g., benzoyl chloride).
RI (Refractive Index) 🟡 FairLimit Low sensitivity; gradient elution impossible.
CAD / ELSD 🟢 GoodRecommended Universal detection. Volatility of the analyte may cause signal loss in ELSD if temperature is too high.
GC-FID 🟢 ExcellentGold Standard Best for analytical quantitation. High sensitivity to C-H bonds.
Workflow Visualization

MethodSelection Start Start: Method Development Scale Scale Required? Start->Scale Analytical Analytical (<1 mg) Scale->Analytical Quant/Purity Prep Preparative (>100 mg) Scale->Prep Isolation GC GC-FID (Direct Injection) Analytical->GC High Volatility Deriv Derivatization (Benzoyl/Mosher) Prep->Deriv Add Chromophore HPLC Chiral HPLC-UV Deriv->HPLC

Figure 1: Decision matrix for selecting the appropriate chromatographic platform based on scale and detection limits.

Module 3: Separation Protocols

Protocol A: Analytical Separation (Chiral GC)

Objective: Determine Diastereomeric Ratio (dr) and Enantiomeric Excess (ee).

  • Column:

    
    -Cyclodextrin derivative (e.g., Chiraldex G-TA or equivalent).
    
    • Why? The trifluoromethyl group interacts uniquely with the cyclodextrin cavity, often providing better resolution than standard polysiloxanes.

  • Carrier Gas: Helium (constant flow, 1.5 mL/min).

  • Temperature Program:

    • Hold at 50°C for 2 min (Focusing).

    • Ramp 2°C/min to 140°C (Slow ramp essential for diastereomer separation).

    • Hold 5 min.

  • Inlet: Split mode (20:1) to prevent column overload. 220°C.

  • Detector (FID): 250°C.

Troubleshooting Tip: If peaks tail significantly, it indicates hydrogen bonding between the free -OH and the column silanols. Solution: Derivatize with Trifluoroacetic Anhydride (TFAA) before injection to form the ester.

Protocol B: Preparative Isolation (HPLC)

Objective: Isolate pure enantiomers for biological testing. Pre-requisite: Derivatization is mandatory for UV detection and improved chiral recognition.

Step 1: Derivatization React crude alcohol with 3,5-Dinitrobenzoyl chloride (DNB-Cl).

  • Reagents: DNB-Cl (1.2 eq), Pyridine (2.0 eq), DCM.

  • Outcome: Adds a strong UV chromophore (254 nm) and

    
     interaction sites for the chiral column.
    

Step 2: Chiral HPLC Conditions

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/IG).

    • Why? Amylose columns generally show higher selectivity for DNB-esters of cyclic alcohols than cellulose columns.

  • Mobile Phase: Hexane : Isopropanol (90:10).

    • Note: Avoid modifiers like DEA/TFA as the ester is neutral.

  • Flow Rate: 1.0 mL/min (Analytical) / 15-20 mL/min (Prep).

  • Detection: UV @ 254 nm.[1]

Module 4: Absolute Configuration (Mosher Analysis)

You cannot rely on optical rotation alone for fluorinated compounds due to the "fluorine effect" on polarizability. You must use NMR.[2][3]

The Mosher Ester Protocol

This method uses


 and 

NMR to assign absolute configuration (

or

).[3][4][5]

Step-by-Step:

  • Synthesis: Prepare two samples.

    • Sample A: React alcohol with

      
      -(-)-MTPA-Cl (Mosher's Acid Chloride).
      
    • Sample B: React alcohol with

      
      -(+)-MTPA-Cl.
      
  • NMR Analysis: Acquire

    
     NMR for both esters.
    
  • Calculation: Determine

    
     for protons near the chiral center.
    
  • Assignment:

    • Protons with positive

      
       reside on the "right" side of the plane (viewed typically).
      
    • Protons with negative

      
       reside on the "left".
      
    • Construct the stereochemical model to match the signs.[2]

Logic Diagram: Mosher Interpretation

Mosher Start Calculate Δδ = δ(S-ester) - δ(R-ester) Check Check sign of Δδ for Methyl (C2) vs Ring (C6) Start->Check ConfigR Assign Configuration: (1R, 2R) or (1R, 2S) Check->ConfigR Matches Model A ConfigS Assign Configuration: (1S, 2S) or (1S, 2R) Check->ConfigS Matches Model B

Figure 2: Logic flow for assigning absolute configuration using NMR shift differences.

Frequently Asked Questions (FAQs)

Q: My sample disappears when I try to concentrate it. What is happening? A: 2-Methyl-1-(trifluoromethyl)cyclohexanol is highly volatile and sublimes easily.

  • Fix: Never use high vacuum (< 20 mbar) for long periods. Do not rotovap to dryness at high bath temperatures (> 30°C). Use a "keeper" solvent (like dodecane) if performing quantitative GC analysis.

Q: Why do I see peak splitting in my NMR? A: The


 group couples with the 

nucleus and adjacent protons. Furthermore, if you are observing the alcohol in

, you may be seeing rotamers or slow chair-chair interconversion if the temperature is low. Run the NMR at 300K+ to ensure rapid conformational averaging.

Q: Can I use SFC (Supercritical Fluid Chromatography)? A: Yes, SFC is actually superior to HPLC for this molecule because the


 mobile phase is compatible with volatile lipophilic compounds. Use a Chiralpak AD-H column with a gradient of 2-10% MeOH. Backpressure regulator (BPR) must be set high (>120 bar) to prevent analyte precipitation/evaporation in the detector line.

References

  • Synthesis & Stereochemistry

    • Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation: The Generation and Use of Trifluoromethyl Anions." BenchChem Technical Guides. (General reference for Ruppert-Prakash chemistry).

    • Singh, R. P., & Shreeve, J. M. (2002). "Nucleophilic Trifluoromethylation of Carbonyl Compounds." Tetrahedron, 58(40), 7883-7895.
  • Analytical Methodologies

    • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458.

    • BenchChem Support.[4][6] (2025).[2][4][6] "Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis."

  • Chromatographic Separation

    • Schurig, V. (2001). "Separation of Enantiomers by Gas Chromatography." Journal of Chromatography A, 906(1-2), 275-299.
    • Wiley Analytical Science. (2021). "No chromophore - no problem? Strategies for non-UV active compounds."

Sources

Anhydrous conditions for Grignard synthesis of fluorinated alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organometallic Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers who encounter bottlenecks when synthesizing fluorinated alcohols via Grignard additions.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, drastically altering metabolic stability and binding affinity. However, the extreme electronegativity of fluorine fundamentally changes the reactivity profile of both the substrates and the resulting intermediates. This guide provides field-proven, self-validating troubleshooting strategies to ensure high-yielding, reproducible syntheses under rigorously anhydrous conditions.

Part 1: Fundamental Principles & Troubleshooting FAQs

Q1: Why do my Grignard reactions with fluorinated ketones fail to initiate, or why do I recover unreacted starting material despite observing an exotherm?

The Causality: The failure to initiate is almost always a moisture or passivation issue. The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom exceptionally basic and nucleophilic. Proton transfer reactions have a near-zero activation barrier and are diffusion-controlled; thus, they will occur much faster than any nucleophilic attack on a carbonyl[1]. If even trace amounts of water are present, the Grignard reagent is irreversibly protonated to form an alkane and insoluble


, effectively killing the reagent.

Furthermore, fluorinated ketones (e.g., trifluoromethyl ketones) are highly electrophilic. If your Grignard reagent is successfully formed but you still recover starting material, the Grignard reagent may be acting as a base rather than a nucleophile, deprotonating the


-carbon of the ketone to form an enolate. Upon aqueous workup, the enolate simply reprotonates, returning your starting ketone.

The Solution:

  • Rigorously Anhydrous Conditions: Glassware must be flame-dried under a vacuum and purged with high-purity Argon.

  • Chemical Activation: Use chemical initiators like 1,2-dibromoethane, which reacts with the passivating

    
     layer on the magnesium turnings to form volatile ethylene gas and soluble 
    
    
    
    , exposing a pristine, highly reactive magnesium surface[2].

Q2: When adding an alkyl Grignard to a trifluoromethyl ketone, my major product is a secondary alcohol (reduction) rather than the desired tertiary fluoroalcohol. How do I prevent this?

The Causality: The strong electron-withdrawing nature of the


 group makes the adjacent carbonyl carbon extremely electrophilic. While this accelerates nucleophilic attack, it also drastically lowers the activation energy for competing side reactions. If your alkyl Grignard reagent possesses 

-hydrogens (e.g., isopropylmagnesium bromide), it can act as a hydride donor. The reaction proceeds through a six-membered cyclic transition state, reducing the fluorinated ketone to a secondary alcohol while liberating an alkene[3].

The Solution: To suppress


-hydride transfer and enolization, you must enhance the nucleophilicity of the reagent while suppressing its basicity and reducing potential.
  • Turbo Grignard Reagents: Utilizing

    
     can facilitate halogen-magnesium exchange to form complexed Grignard reagents that exhibit superior nucleophilicity and functional group tolerance[3].
    
  • Transmetalation: Adding anhydrous

    
     (forming an organocerium reagent) or 
    
    
    
    drastically increases the oxophilicity of the reagent, driving the 1,2-addition pathway over reduction or enolization.

Mechanistic_Pathways Ketone Trifluoromethyl Ketone (Highly Electrophilic) Path1 1,2-Nucleophilic Addition (Desired) Ketone->Path1 Path2 β-Hydride Transfer (Side Reaction) Ketone->Path2 Path3 α-Deprotonation (Side Reaction) Ketone->Path3 Grignard R-MgX with β-hydrogens (Nucleophile / Base / Reductant) Grignard->Path1 Grignard->Path2 Grignard->Path3 Product1 Tertiary Fluoroalcohol Path1->Product1 Product2 Secondary Fluoroalcohol (Reduction Byproduct) Path2->Product2 Product3 Recovered Ketone (Enolization) Path3->Product3

Mechanistic pathways of Grignard reagents reacting with highly electrophilic fluorinated ketones.

Part 2: Solvent Selection & Quantitative Data

The choice of solvent dictates the stabilization of the Schlenk equilibrium (


). While Tetrahydrofuran (THF) and Diethyl Ether (

) are traditional, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior, sustainable alternative that actively suppresses side reactions such as Wurtz coupling[4].

Table 1: Solvent Comparison for Grignard Synthesis of Fluorinated Alcohols

SolventCoordination StrengthWurtz Coupling SuppressionMoisture ManagementSustainability Profile
Diethyl Ether (

)
LowPoorDifficult (Highly hygroscopic)Poor (Highly volatile, hazardous)
Tetrahydrofuran (THF) HighModerateDifficult (Miscible with water)Moderate (Petroleum-derived)
2-MeTHF HighExcellent Superior (Forms azeotrope with water)High (Derived from renewable biomass)

Data synthesized from sustainable solvent replacement studies in organometallic chemistry[4].

Part 3: Step-by-Step Experimental Methodologies

To ensure a self-validating system, the following protocols incorporate visual checkpoints. If a checkpoint fails, halt the experiment and troubleshoot using the logic provided.

Protocol A: Rigorous Preparation of Anhydrous Grignard Reagent

Objective: Synthesize a highly active Grignard reagent while eliminating moisture-induced quenching and Wurtz coupling.

  • System Preparation: Assemble a 3-neck round-bottom flask with a reflux condenser, addition funnel, and Schlenk line adapter. Flame-dry the entire apparatus under a high vacuum (0.1 mmHg) for 5 minutes. Backfill with high-purity Argon. Repeat this vacuum/Argon cycle three times.

  • Magnesium Activation: Add 1.1 equivalents of magnesium turnings. Add a single crystal of iodine (

    
    ). Gently warm the flask with a heat gun until the purple iodine vapor coats the turnings. Self-Validation Checkpoint: The turnings should take on a slight brownish tint, indicating the disruption of the 
    
    
    
    layer.
  • Solvent Introduction: Inject enough anhydrous 2-MeTHF (stored over activated 3Å molecular sieves) to cover the turnings.

  • Initiation: Add 5% of the total volume of your alkyl/aryl halide. Do not stir. Self-Validation Checkpoint: Wait for a localized exotherm, bubbling at the metal surface, and the disappearance of the brown iodine color[2]. If this does not occur within 15 minutes, add 2 drops of 1,2-dibromoethane.

  • Reagent Formation: Once initiated, begin moderate stirring. Add the remaining halide dropwise over 45 minutes, maintaining a gentle reflux via the heat of the reaction. Stir for an additional 1 hour at room temperature. Titrate the resulting solution to determine the exact molarity before proceeding.

Grignard_Troubleshooting Start Grignard Initiation Fails CheckMoisture Is the system rigorously anhydrous? Start->CheckMoisture DrySystem Flame-dry glassware under Ar/N2 Use freshly distilled solvent CheckMoisture->DrySystem No CheckMg Is the Mg surface passivated (MgO)? CheckMoisture->CheckMg Yes DrySystem->CheckMg ActivateMg Add I2 crystal or 1,2-dibromoethane Sonicate or crush turnings CheckMg->ActivateMg Yes Success Exotherm & color fading observed Proceed with synthesis ActivateMg->Success

Decision tree for troubleshooting stalled Grignard reagent initiation.

Protocol B: Nucleophilic Addition to a Trifluoromethyl Ketone

Objective: Maximize 1,2-addition while suppressing


-hydride reduction and enolization.
  • Substrate Preparation: Dissolve 1.0 equivalent of the trifluoromethyl ketone in anhydrous 2-MeTHF under Argon.

  • Cryogenic Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: Lower temperatures drastically reduce the kinetic rate of

    
    -hydride transfer and enolization, favoring the desired nucleophilic attack.
    
  • Transmetalation (Optional but Recommended): If using a Grignard reagent with

    
    -hydrogens, pre-mix the Grignard reagent with 1.1 equivalents of anhydrous 
    
    
    
    or
    
    
    for 30 minutes at 0 °C to form the corresponding organozinc or organocerium species.
  • Addition: Add the titrated Grignard (or transmetalated) reagent dropwise down the side of the flask over 30 minutes.

  • Reaction Maturation: Stir at -78 °C for 1 hour, then slowly allow the reaction to warm to 0 °C.

  • Quenching: Quench the reaction carefully with saturated aqueous

    
    . Causality: Fluorinated tertiary alcohols are highly sensitive to elimination. Using a mild proton source like 
    
    
    
    prevents acid-catalyzed dehydration that would occur if strong acids like
    
    
    were used.

References

  • Organic Chemistry Tutor. "Grignard Reagent and Grignard Reaction - Acid-Base Properties." Organic Chemistry Tutor. Available at:[Link]

  • ResearchGate. "Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent." ResearchGate. Available at: [Link]

  • National Institutes of Health (PMC). "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." PMC. Available at: [Link]

Sources

Preventing elimination side reactions in 2-Methyl-1-(trifluoromethyl)cyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Prevention of Side Reactions (Elimination/Enolization) Product Focus: 2-Methyl-1-(trifluoromethyl)cyclohexanol Audience: Medicinal Chemists, Process Chemists

Executive Summary & Mechanistic Insight

The synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol via nucleophilic trifluoromethylation (Ruppert-Prakash protocol) presents two distinct "elimination" challenges that result in yield loss:

  • Competitive Enolization (During Reaction): The ketone substrate (2-methylcyclohexanone) is enolizable. Basic initiators (e.g., "wet" TBAF) can deprotonate the

    
    -carbon rather than triggering the nucleophilic attack of the 
    
    
    
    anion. This results in the formation of silyl enol ethers or recovery of starting material.
  • Dehydration/Elimination (During Workup): The target molecule is a tertiary alcohol with a destabilizing electron-withdrawing group (

    
    ). While 
    
    
    
    generally inhibits carbocation formation (making E1 elimination difficult), the steric strain of the adjacent methyl group combined with harsh acidic workup or high thermal stress during purification can trigger dehydration to 1-(trifluoromethyl)-2-methylcyclohexene.

This guide provides a self-validating protocol to suppress both pathways.

Reaction Design: Preventing Enolization

The choice of initiator is the primary determinant of success. Standard TBAF (Tetra-n-butylammonium fluoride) is often hygroscopic and can act as a base.

Optimized Protocol Parameters
ParameterRecommendationRationale
Reagent

(1.2 - 1.5 equiv)
Excess required to account for potential moisture scavenging.
Initiator CsF (Cesium Fluoride) or TMAF (Tetramethylammonium Fluoride) CsF is non-hygroscopic and less basic than TBAF, minimizing

-deprotonation (enolization).
Solvent THF or DME (Anhydrous)Moisture triggers rapid hydrolysis of

to

(gas), stopping the reaction.
Temperature

Lower temperature favors kinetic nucleophilic addition over thermodynamic enolization.
Additives Dried Molecular Sieves (4Å)Essential to maintain strictly anhydrous conditions.
Pathway Visualization: Addition vs. Enolization

ReactionPathways cluster_legend Pathway Legend Ketone 2-Methylcyclohexanone Intermediate Reaction Intermediate Ketone->Intermediate + TMSCF3 TMSCF3 TMS-CF3 + Initiator (F-) SilylEther Silyl Ether Intermediate (Desired) Intermediate->SilylEther Nucleophilic Attack (Kinetic Control) EnolEther Silyl Enol Ether (Side Product) Intermediate->EnolEther Deprotonation (Basic Initiator) Target Target Alcohol (After Hydrolysis) SilylEther->Target Mild Acidic Workup key1 Green = Desired Pathway key2 Red = Elimination/Enolization Error

Figure 1: Mechanistic divergence between desired nucleophilic addition and competitive enolization.

Workup & Isolation: Preventing Dehydration

The silyl ether intermediate must be hydrolyzed to release the free alcohol. This is the critical step where dehydration (elimination of water) occurs.[1]

The "Soft Hydrolysis" Protocol

Do NOT use: Concentrated HCl,


, or heat.

Step-by-Step Procedure:

  • Quenching: Upon reaction completion (verified by GC-MS showing disappearance of ketone), cool the mixture to

    
    .
    
  • Hydrolysis Agent: Add 1M TBAF in THF (1.1 equiv relative to

    
    ) dropwise. Stir at RT for 30–60 minutes.
    
    • Why? Fluoride cleaves the O-Si bond under neutral/basic conditions, avoiding the carbocation intermediate required for acid-catalyzed dehydration.

  • Alternative (Acidic): If fluoride workup is incompatible, use 4N HCl in Dioxane at

    
     for short duration, or Citric Acid (aq) .
    
  • Extraction: Dilute with

    
    , wash with water and brine.
    
  • Drying: Dry over

    
     (anhydrous). Do not use 
    
    
    
    if the product is highly sensitive, as it is slightly Lewis acidic.
Purification Warning
  • Distillation: Avoid. The boiling point of the product is close to the temperature required to trigger thermal elimination of water.

  • Chromatography: Use Silica Gel flash chromatography. If the alcohol is acid-sensitive on silica, add 1% Triethylamine to the eluent to neutralize acidic sites on the silica.

Troubleshooting FAQ

Q1: I recovered mostly starting material (2-methylcyclohexanone). Did the reagent fail?

  • Diagnosis: Likely moisture contamination .

    
     hydrolyzes rapidly with water to form fluoroform gas (
    
    
    
    ), leaving nothing to react with the ketone.
  • Solution: Flame-dry all glassware. Use fresh anhydrous THF. Ensure the initiator is dry (use CsF dried under vacuum at

    
     or commercially available anhydrous solutions).
    

Q2: I see a new spot on TLC, but after column chromatography, I isolated an alkene (1-trifluoromethyl-2-methylcyclohexene).

  • Diagnosis: Dehydration on Silica. The acidic nature of silica gel catalyzed the elimination of the tertiary alcohol during purification.

  • Solution: Pre-wash the silica column with 1%

    
     in Hexanes before loading your sample. Elute with neutral solvents. Alternatively, use Alumina (neutral) as the stationary phase.
    

Q3: The reaction stalled at 50% conversion. Should I add more TBAF?

  • Diagnosis: "TBAF poisoning." Excess TBAF can actually inhibit the reaction or promote enolization if it introduces water. The reaction is autocatalytic after initiation; the alkoxide produced acts as an initiator.

  • Solution: Do not add more TBAF. Instead, add a small amount (0.1 equiv) of extra

    
    . If that fails, the ketone may be enolized; quench and restart with CsF.
    

Q4: How do I control the diastereoselectivity (Axial vs. Equatorial


)? 
  • Insight: The methyl group at C2 creates steric bulk.

    • Equatorial Attack:

      
       attacks from the less hindered face, pushing the -OH group to the axial position.
      
    • Axial Attack: Rare due to 1,3-diaxial strain.

  • Control: Lower temperatures (

    
     to 
    
    
    
    ) enhance the selectivity for the kinetic product (usually
    
    
    -equatorial /
    
    
    -axial).

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Analysis Analyze Crude Mixture (NMR/GC-MS) Start->Analysis Result1 Starting Material Recovered Analysis->Result1 Result2 Silyl Enol Ether Present Analysis->Result2 Result3 Alkene Product (Dehydration) Analysis->Result3 Fix1 Moisture Issue: Dry glassware, fresh TMSCF3 Result1->Fix1 Fix2 Enolization Issue: Switch initiator to CsF Lower Temperature Result2->Fix2 Fix3 Workup Issue: Avoid HCl/Heat Use TBAF workup Neutralize Silica Result3->Fix3

Figure 2: Diagnostic workflow for identifying the root cause of yield loss.

References

  • Prakash, G. K. S., & Olah, G. A. (1989).[2] Nucleophilic Trifluoromethylation: The Use of Trimethyl(trifluoromethyl)silane.[3][4] Chemical Reviews.

  • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane.[3][5] Tetrahedron.

  • Mizuta, S., et al. (2012). Trifluoromethylation of ketones with trifluoromethyltrimethylsilane using tetramethylammonium fluoride. Journal of Organic Chemistry.

  • Study.com. (2026).[1] Dehydration of Cyclohexanol: Mechanism & Protocol.

Sources

Troubleshooting low conversion in copper-catalyzed trifluoromethylation

Author: BenchChem Technical Support Team. Date: March 2026

A diagnostic and methodological guide for resolving low conversion in C–CF3 bond formation.

Welcome to the advanced troubleshooting center for copper-catalyzed trifluoromethylation. The introduction of the trifluoromethyl (–CF3) group is highly sought after in drug development to improve metabolic stability and lipophilicity. However, researchers frequently encounter low conversion rates due to the thermal instability of Cu–CF3 intermediates, the high kinetic barrier of copper oxidative addition, and the moisture sensitivity of the reagents.

This guide is designed to provide scientists with a causality-driven framework to diagnose stalled reactions, optimize parameters, and execute self-validating protocols.

Mechanistic Foundation & Logical Workflows

Understanding the failure points in your reaction requires a deep understanding of the catalytic cycle. Depending on your CF3 source (electrophilic vs. nucleophilic) and substrate, the copper catalyst cycles through Cu(I), Cu(II), and highly reactive Cu(III) oxidation states. The most common point of failure is the decomposition of the solvated Cu–CF3 complex before the substrate can undergo oxidative addition.

Mechanism CuI Cu(I) Catalyst SET Single Electron Transfer (CF3 Source) CuI->SET + CF3 Reagent CuII [Cu(II)-CF3] / CF3• SET->CuII CuIII [Cu(III)(Ar)(CF3)L] CuII->CuIII + Ar-X (Oxidative Addition) RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Regeneration Product Ar-CF3 Product RedElim->Product Release

Catalytic cycle of Cu-mediated trifluoromethylation showing key oxidation states.

When a reaction yields low conversion, your first diagnostic step should always be a


F NMR analysis of the crude mixture to determine the fate of the CF3 source.

Troubleshooting Start Low Conversion Detected (< 20% Yield) NMR Run 19F NMR on Crude Reaction Mixture Start->NMR CheckCF3 Is CF3 Source Consumed? NMR->CheckCF3 Yes Yes (Reagent Degradation) CheckCF3->Yes No CF3 Peak No No (Catalyst Stalled) CheckCF3->No CF3 Peak Intact ActionYes Lower Temp / Slow Addition Check for Moisture Yes->ActionYes ActionNo Change Ligand (e.g., Phen) Check Cu Oxid. State No->ActionNo

Troubleshooting workflow for diagnosing low conversion in Cu-catalyzed reactions.

Diagnostic Data Matrix

Use the following quantitative data table to compare your current experimental parameters against optimal baselines. Deviations here are the primary cause of stalled catalytic cycles.

ParameterOptimal BaselineSymptom of DeviationMechanistic Causality & Corrective Action
Copper Source CuI, CuClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, or [(MeCN)

Cu]PF

(2–20 mol%)
Stalled conversion; unreacted halide.Cu(I) is required for Single Electron Transfer (SET) with electrophilic sources; Cu(II) is often used as a precatalyst in photoredox systems[1]. Match the oxidation state to the CF3 source.
Ligand 1,10-Phenanthroline (1:1 to Cu ratio)Rapid decomposition of Cu–CF3; low yield.Nitrogen-based bidentate ligands stabilize the highly reactive high-valent Cu(III) intermediate[2]. Increase ligand steric bulk if homocoupling occurs.
Temperature 20 °C – 60 °CComplete consumption of CF3 source, <10% product.Solvated Cu–CF3 complexes are thermally unstable and prone to aggregation. Lower the temperature and use slow addition of the CF3 reagent[3].
Solvent DMPU, DMF, or Dioxane/H

O
Poor solubility; competing nucleophilic attack.Polar aprotic solvents stabilize the ionic intermediates. DMPU is vastly superior for Zn(CF3)I transmetalation protocols[4].

Frequently Asked Questions (Troubleshooting Guides)

Q1: My electrophilic CF3 source (e.g., Togni's reagent) is fully consumed, but my product yield is under 10%. What is happening? A1: This indicates that reagent degradation is outpacing the productive catalytic cycle. Togni's reagent can decompose rapidly at elevated temperatures before the requisite copper-substrate complex forms, and solvated Cu–CF3 complexes are notoriously prone to thermal degradation and aggregation5[5]. Causality & Fix: The generation of the CF3 radical or Cu–CF3 intermediate is proceeding faster than the subsequent transfer of the CF3 group to the aromatic halide3[3]. To fix this, implement a slow-addition protocol for the CF3 source using a syringe pump, or lower the reaction temperature while introducing a more stabilizing bidentate ligand like 1,10-phenanthroline[3].

Q2: I am using an unactivated alkyl bromide, and the reaction is completely stalled with both starting materials intact. How can I force the reaction? A2: Copper has an intrinsically high kinetic barrier to oxidative addition with unactivated aliphatic halides, which often renders them inert under standard thermal cross-coupling conditions1[1]. Causality & Fix: To bypass this barrier, you must shift from a traditional two-electron oxidative addition to an open-shell (radical) mechanism. Employing a metallophotoredox dual catalysis approach allows for halogen-atom abstraction[1]. The resulting carbon-centered radical is then rapidly trapped by the copper catalyst at diffusion-controlled rates, facilitating the otherwise difficult C–X insertion[2].

Q3: How do I prevent the formation of protodehalogenation or homocoupling side products? A3: Side reactions often occur when the transmetalation or CF3 transfer step is sluggish, leaving the highly reactive Cu-aryl or Cu-alkyl intermediates susceptible to protonation (from trace moisture) or homocoupling. Causality & Fix: Ensure strict anhydrous conditions using Schlenk techniques. If using a nucleophilic source like CF3I with Zinc, ensure the Zn dust is freshly activated to promote rapid formation of the Zn(CF3)I intermediate, which efficiently transmetalates to copper 4[4].

Self-Validating Experimental Protocol

Standardized Protocol: Copper-Catalyzed Trifluoromethylation via in situ Zn(CF3)I This protocol utilizes CF3I gas and Zinc dust to generate a nucleophilic trifluoromethylzinc reagent, which transmetalates to a Cu(I) catalyst for the trifluoromethylation of aryl iodides. This avoids the need for expensive electrophilic reagents or metal fluoride additives[4].

Step 1: Preparation of the Zn(CF3)I Intermediate

  • Suspend unactivated zinc powder (65.4 mg, 1.0 mmol, 2.0 equiv) in anhydrous DMPU (0.5 mL) in an oven-dried Schlenk tube under an argon atmosphere[4].

  • Introduce CF3I gas (approx. 2.5 mmol, 5.0 equiv) into the suspension at room temperature until the solution is sufficiently saturated[4].

  • Stir the mixture vigorously for 2 hours at room temperature[4].

Self-Validation Checkpoint: Extract a 50 µL aliquot and run a


F NMR in DMF-d

. You must observe a distinct peak around -39 ppm corresponding to the Zn(CF3)I species[4]. If absent, your CF3I saturation is insufficient or the system is wet. Do not proceed to Step 2 until this intermediate is validated.

Step 2: Transmetalation and Cross-Coupling

  • To the active Zn(CF3)I solution, add CuI (1.9 mg, 0.01 mmol, 2 mol%) and 1,10-phenanthroline (1.8 mg, 0.01 mmol, 2 mol%)[4]. The solution color will shift, indicating the transmetalation of the CF3 group from zinc to copper.

  • Add the aryl iodide substrate (0.5 mmol, 1.0 equiv)[4].

  • Heat the reaction mixture to 50 °C and stir for 24 hours[4].

Step 3: Workup and Isolation

  • Cool the reaction to room temperature, quench with water, and extract with diethyl ether (3 × 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Purify the crude product via silica gel chromatography.

References

1.[3] Title: Progress in copper-catalyzed trifluoromethylation - PMC - NIH | Source: nih.gov | URL: 3 2.[1] Title: Copper-Catalyzed Trifluoromethylation of Alkyl Bromides - Macmillan Group | Source: princeton.edu | URL: 1 3.[4] Title: Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide | Source: beilstein-journals.org | URL: 4 4.[5] Title: Development of Catalytic Alkylation and Fluoroalkylation Methods | Source: osti.gov | URL: 5 5.[2] Title: Copper-Catalyzed Trifluoromethylation of Alkyl Bromides | Source: acs.org | URL: 2

Sources

Stability of 2-Methyl-1-(trifluoromethyl)cyclohexanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-1-(trifluoromethyl)cyclohexanol

Welcome to the technical support guide for 2-Methyl-1-(trifluoromethyl)cyclohexanol. This document provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this fluorinated alcohol in common experimental settings. Our goal is to equip researchers, chemists, and drug development professionals with the necessary insights to confidently and successfully utilize this versatile building block.

Chemical Profile & Core Reactivity Principles

2-Methyl-1-(trifluoromethyl)cyclohexanol is a tertiary alcohol distinguished by the presence of a trifluoromethyl (CF₃) group on the carbinol carbon. This single structural feature dramatically alters its chemical behavior compared to its non-fluorinated analog, 2-methylcyclohexanol.

The key to understanding this molecule's stability lies in the powerful electron-withdrawing inductive effect of the CF₃ group. This effect governs its reactivity under both acidic and basic conditions:

  • Destabilization of Adjacent Positive Charge: The CF₃ group strongly destabilizes the formation of a carbocation on the adjacent carbon (C1). This has profound implications for its stability in acidic media, where carbocation-mediated reactions like E1 and SN1 are common for tertiary alcohols.

  • Increased Acidity of the Hydroxyl Proton: The inductive pull of the fluorine atoms makes the hydroxyl proton significantly more acidic than that of a typical tertiary alcohol. This facilitates deprotonation under basic conditions.

PART A: Stability & Troubleshooting under Acidic Conditions

This section addresses the most common questions and issues encountered when using 2-Methyl-1-(trifluoromethyl)cyclohexanol in the presence of acids.

Frequently Asked Questions (FAQs)

Q1: I plan to run a reaction in the presence of a strong acid (e.g., H₂SO₄, TsOH). Should I expect my 2-Methyl-1-(trifluoromethyl)cyclohexanol to decompose via dehydration?

A1: Unlike its non-fluorinated analog, 2-methylcyclohexanol, which readily dehydrates via an E1 mechanism[1][2][3], 2-Methyl-1-(trifluoromethyl)cyclohexanol is remarkably resistant to acid-catalyzed dehydration. The reaction proceeds through a tertiary carbocation intermediate, which is severely destabilized by the adjacent, powerfully electron-withdrawing CF₃ group. Formation of this high-energy intermediate is kinetically and thermodynamically unfavorable, thus inhibiting the classical dehydration pathway. While decomposition is possible under extremely harsh conditions (very high temperatures and superacids), the compound is generally stable under standard acidic conditions used in organic synthesis.

Q2: My reaction mixture containing 2-Methyl-1-(trifluoromethyl)cyclohexanol and a Lewis acid appears to show some slow degradation over time. What could be happening?

A2: While classical E1 dehydration is unlikely, strong Lewis acids could coordinate to the hydroxyl group. Under forcing conditions, this could potentially promote alternative, albeit slower, reaction pathways. However, a more probable cause is an undesired reaction with another component in your mixture that is activated by the Lewis acid. We recommend first verifying the stability of your other reagents to the reaction conditions in the absence of the fluorinated alcohol.

Q3: What are the recommended acidic conditions for reactions where the alcohol's integrity is critical?

A3: The compound is stable across a wide range of acidic conditions. Protic acids such as trifluoroacetic acid (TFA), acetic acid, and catalytic amounts of p-toluenesulfonic acid at room temperature or moderate heat are generally well-tolerated. If you are using a Lewis acid, ensure anhydrous conditions are maintained to prevent the formation of highly acidic hydrates.

Troubleshooting Guide: Acidic Conditions

Observed Issue Potential Cause Recommended Action
Unexpected side product formation The alcohol is likely stable; another component in the reaction may be acid-sensitive.Run control experiments by omitting the alcohol to isolate the source of the side reaction.
No reaction at a functional group elsewhere in the molecule The highly electronegative CF₃ group may be deactivating other parts of the molecule.Consider using more forcing conditions (higher temperature, stronger acid) if the alcohol's stability is not a concern, or switch to a non-acidic pathway.
Racemization observed in chiral variants Although carbocation formation is disfavored, trace amounts under harsh conditions could lead to loss of stereochemical integrity.[4]Use milder acids, lower reaction temperatures, and shorter reaction times. Monitor enantiomeric excess (ee%) throughout the reaction.[4]

Workflow: Assessing Stability Under Acidic Conditions

Here is a general protocol to test the stability of 2-Methyl-1-(trifluoromethyl)cyclohexanol under your specific acidic conditions.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Dissolve Alcohol in Anhydrous Solvent prep2 Add Internal Standard (e.g., Dodecane) prep1->prep2 react1 Take T=0 Sample (GC-MS, ¹⁹F NMR) prep2->react1 react2 Add Acid Catalyst (e.g., 0.1 eq TsOH) react1->react2 react3 Heat to Desired Temp. (e.g., 80 °C) react2->react3 react4 Monitor Reaction (Aliquot every hour) react3->react4 analysis1 Quench Aliquot (aq. NaHCO₃) react4->analysis1 analysis2 Extract with Et₂O, Dry, and Analyze analysis1->analysis2 analysis3 Compare Peak Area of Alcohol to Internal Standard analysis2->analysis3 caption Workflow for Acid Stability Test

Workflow for Acid Stability Test

PART B: Stability & Troubleshooting under Basic Conditions

This section details the behavior of 2-Methyl-1-(trifluoromethyl)cyclohexanol in the presence of bases.

Frequently Asked Questions (FAQs)

Q1: How does 2-Methyl-1-(trifluoromethyl)cyclohexanol react with bases?

A1: Due to the inductive effect of the CF₃ group, the hydroxyl proton is significantly more acidic than in non-fluorinated tertiary alcohols. The compound will readily react with a range of bases (e.g., NaH, LDA, Grignard reagents, organolithiums) to form the corresponding alkoxide. This deprotonation is typically clean and efficient. The resulting alkoxide is a useful nucleophile for subsequent reactions.[5]

Q2: I am attempting to use the generated alkoxide in an Sₙ2 reaction, but the yield is low. Why?

A2: The alkoxide of 2-Methyl-1-(trifluoromethyl)cyclohexanol is sterically hindered. The bulky cyclohexyl ring, the adjacent methyl group, and the CF₃ group create a crowded environment around the oxygen nucleophile. This steric bulk can significantly slow down the rate of Sₙ2 reactions, especially with sterically demanding electrophiles. Consider using less hindered electrophiles or switching to reaction conditions that favor SN2 pathways (e.g., aprotic polar solvents).

Q3: Can the alkoxide be formed using milder bases like triethylamine or DBU?

A3: While the alcohol is more acidic than its non-fluorinated counterparts, its pKa is still likely too high for efficient deprotonation by weak amine bases. For complete and irreversible deprotonation to generate the alkoxide as a nucleophile, strong bases such as metal hydrides (NaH, KH), organometallics (n-BuLi), or strong non-nucleophilic bases like LHMDS or KHMDS are recommended.

Troubleshooting Guide: Basic Conditions

Observed Issue Potential Cause Recommended Action
Incomplete deprotonation The base is not strong enough to fully deprotonate the alcohol.Use a stronger base (e.g., switch from NaH to n-BuLi). Ensure anhydrous conditions, as water will consume the base.
Low yield in subsequent nucleophilic substitution Steric hindrance of the alkoxide is limiting the reaction rate.Use a less sterically hindered electrophile. Increase reaction temperature or time. Consider using a solvent that accelerates Sₙ2 reactions, such as DMF or DMSO.
Side products indicating elimination The alkoxide, while a nucleophile, is also a moderately strong, hindered base, which can promote E2 elimination on the electrophile.Use a less hindered base if possible for your substrate. Lower the reaction temperature to favor substitution over elimination.

Reaction Pathway: Base-Catalyzed Deprotonation

The primary reaction under basic conditions is the formation of a stable trifluoromethyl alkoxide.

G compound 2-Methyl-1-(trifluoromethyl)cyclohexanol alkoxide Sterically Hindered Trifluoromethyl Alkoxide compound->alkoxide Deprotonation (Fast & Favorable) base Strong Base (e.g., NaH, n-BuLi) caption Base-Catalyzed Deprotonation Pathway

Base-Catalyzed Deprotonation Pathway

PART C: Analytical & Handling Recommendations

General Storage & Handling

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

  • Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). The compound is flammable and should be handled away from ignition sources.

Analytical Data (Predicted)

As experimental data for this specific molecule is not widely published, the following table provides predicted NMR chemical shifts based on its structure and data from analogous compounds.[6][7][8][9] These values are for reference and should be confirmed by experimental analysis.

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
¹H NMR 3.5 - 4.0Broad SingletOH proton. Position is concentration and solvent dependent; may exchange with D₂O.
1.2 - 2.2MultipletsCyclohexyl protons (CH, CH₂). Complex overlapping signals are expected.
0.9 - 1.2DoubletMethyl (CH₃) protons.
¹³C NMR 124 - 128Quartet (q)CF₃ carbon, with a large ¹JCF coupling constant (~285 Hz).
75 - 80Quartet (q)C1 (carbinol) carbon, with a smaller ²JCF coupling constant (~30 Hz).
20 - 45SingletsCyclohexyl and methyl carbons.
¹⁹F NMR -75 to -80SingletAll three fluorine atoms are equivalent.

References

  • Chemical & Engineering News. (2026, February 19). Unraveling the Major Product in 2-Methylcyclohexanol Dehydration: A Dance of Stability. C&EN. [Link]

  • PubMed. (2012, July 11). Highly enantioselective organocatalytic trifluoromethyl carbinol synthesis--a caveat on reaction times and product isolation. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025, August 6). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. [Link]

  • YouTube. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. [Link]

  • Wikipedia. Trifluoromethylation. [Link]

  • Homework.Study.com. Figure out the h NMR and IR spectrum for 2-methylcyclohexanol. [Link]

  • ATB (Automated Topology Builder). cis-2-Methylcyclohexanol. [Link]

  • NIST WebBook. Cyclohexanol, 2-methyl-. [Link]

  • Reddit. ¹H NMR Spectrum of 1-methylcyclohexanol. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-1-(trifluoromethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 2-Methyl-1-(trifluoromethyl)cyclohexanol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this important fluorinated intermediate. Here, we provide expert-driven troubleshooting advice and detailed protocols to help you achieve high purity in your preparations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations during the purification process.

Question 1: My crude reaction mixture contains solid precipitates after quenching. What are they and how do I remove them?

Answer: The solid precipitates are most likely inorganic salts formed during the reaction workup. For instance, if you used a Grignard-type reaction or a nucleophilic trifluoromethylation with a reagent like TMSCF₃, quenching with an aqueous solution (e.g., saturated NH₄Cl) will produce salts.[1] These salts are generally insoluble in the organic extraction solvent (e.g., diethyl ether, ethyl acetate) and must be removed.

  • Causality: The purpose of the aqueous workup is to protonate the intermediate alkoxide to form the desired alcohol and to remove water-soluble reagents and byproducts. The resulting salts have very low solubility in organic solvents.

  • Solution: A standard aqueous workup is the correct procedure. After quenching the reaction, perform several washes with water or brine in a separatory funnel. The salts will partition into the aqueous layer, which can then be drained away. If an emulsion forms, adding more brine can help break it.

Question 2: After aqueous workup and solvent removal, my product is cloudy. What causes this and is it a problem?

Answer: A cloudy appearance in the crude organic product is almost always due to residual water.[2] This is a significant issue because water can interfere with subsequent purification steps, particularly distillation, by forming azeotropes which lead to inconsistent boiling points and poor separation.[2][3]

  • Causality: Even after separating the organic layer, trace amounts of water remain dissolved.

  • Solution: Before any further purification, the crude product must be thoroughly dried. This is accomplished by adding an anhydrous drying agent to the organic solution.

    • Common Choices: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] MgSO₄ is a fast and high-capacity drying agent, while Na₂SO₄ is less acidic and gentler, though slower.

    • Procedure: Add the drying agent to the organic solution and swirl. If the agent clumps together and the solution remains cloudy, add more until some of the powder flows freely, indicating all water has been absorbed. Remove the drying agent by gravity or vacuum filtration.[2]

Question 3: My NMR/GC-MS analysis shows multiple product peaks. What are they?

Answer: 2-Methyl-1-(trifluoromethyl)cyclohexanol inherently exists as a mixture of diastereomers, specifically cis and trans isomers, due to the two stereocenters at C1 and C2.[4] These isomers have the same mass but different spatial arrangements, leading to distinct peaks in chromatography and NMR. It is also possible to have regioisomers or dehydration byproducts present.

  • Causality: The approach of the trifluoromethyl nucleophile to the 2-methylcyclohexanone carbonyl can occur from either the axial or equatorial face, leading to the formation of both cis and trans alcohol products.[4] Their relative ratio depends on steric hindrance and reaction conditions.

  • Solution: The separation of these diastereomers is a primary goal of purification. Since they often have very similar boiling points, simple distillation is usually ineffective.[4] The most reliable method for separating diastereomers is flash column chromatography , which separates compounds based on differences in their polarity.[1][5]

Question 4: I'm seeing byproducts that correspond to the loss of water in my mass spectrometry data. How can I avoid this?

Answer: The presence of compounds with a mass corresponding to dehydration (loss of 18 amu) indicates the formation of alkene byproducts like 1-methyl-4-(trifluoromethyl)cyclohexene. This is typically caused by exposure to strong acid and/or excessive heat, especially during distillation.[6][7]

  • Causality: Alcohols, particularly in the presence of an acid catalyst, can undergo E1 elimination to form alkenes.[8][9] High distillation temperatures can promote this side reaction.[2]

  • Solution:

    • Neutralize: Ensure all acidic residues from the reaction or workup are removed by washing with a mild base (e.g., saturated NaHCO₃ solution) before heating.[10]

    • Use Vacuum Distillation: To remove low-boiling impurities like residual solvents, perform distillation under reduced pressure. Vacuum distillation lowers the boiling point of the compound, allowing it to distill at a lower temperature and minimizing the risk of thermal decomposition or dehydration.[2][5]

Part 2: Troubleshooting & Optimization Guide

This guide provides a logical workflow for diagnosing and resolving common purification challenges.

Troubleshooting Flowchart

G start Start: Crude Product Analysis (TLC, GC-MS, ¹H NMR) impurity_check Primary Impurity Identified? start->impurity_check p1 Problem: Residual Solvents / Water impurity_check->p1 Yes, low-boiling peaks or water signal p2 Problem: Inorganic Salts / Workup Reagents impurity_check->p2 Yes, baseline material in NMR or insoluble solids p3 Problem: Isomeric Mixture (cis/trans) impurity_check->p3 Yes, multiple closely-related product peaks p4 Problem: Dehydration/Decomposition Byproducts impurity_check->p4 Yes, peaks corresponding to loss of H₂O or other fragments s1 Solution: 1. Thoroughly dry with MgSO₄. 2. Use rotary evaporator under vacuum. 3. Consider vacuum distillation for high-boiling solvents. p1->s1 s2 Solution: 1. Repeat aqueous wash in separatory funnel. 2. Use brine to break emulsions. 3. Filter if solids persist after drying. p2->s2 s3 Solution: 1. Develop separation method using TLC. 2. Perform flash column chromatography. 3. For very close spots, consider preparative HPLC. p3->s3 s4 Solution: 1. Neutralize crude product before heating. 2. Use vacuum distillation to reduce temperature. 3. Avoid prolonged heating. p4->s4

Caption: A logical troubleshooting guide for common purification issues.

Part 3: Standard Operating Protocols (SOPs)

These protocols provide detailed, step-by-step methodologies for the essential purification techniques.

SOP 1: Comprehensive Aqueous Workup and Drying

This protocol is the first line of defense for removing inorganic impurities and water.

  • Transfer: Transfer the entire crude reaction mixture to a separatory funnel of appropriate size.

  • Quench & Dilute: If not already done, quench the reaction carefully (e.g., with sat. aq. NH₄Cl). Dilute the mixture with the primary extraction solvent (e.g., ethyl acetate, diethyl ether).

  • First Wash (Water): Add an equal volume of deionized water, stopper the funnel, and invert several times, venting frequently to release any pressure. Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Second Wash (Base): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid. Mix and separate as in Step 3.[10]

  • Third Wash (Brine): Add an equal volume of saturated sodium chloride (brine) solution. This wash helps to remove residual water from the organic layer and break any emulsions. Mix and separate.

  • Drying: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) in portions, swirling after each addition, until the powder no longer clumps and swirls freely.[2]

  • Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator to yield the crude, dried product.

SOP 2: Purification by Vacuum Distillation

Use this method to remove lower-boiling solvents or impurities from the higher-boiling alcohol product.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus.[5] Ensure all glass joints are properly greased and sealed to maintain vacuum. Use a magnetic stir bar or boiling chips for smooth boiling.[5]

  • Sample Preparation: Place the crude, dried product from SOP 1 into the distillation flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Connect the apparatus to a vacuum pump with a cold trap. Gradually reduce the pressure.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect any initial low-boiling distillate (the "forerun") in a separate receiving flask. This fraction typically contains residual solvents.[2]

    • When the temperature stabilizes at the boiling point of your product at the given pressure, switch to a clean, pre-weighed receiving flask to collect the main fraction.

  • Shutdown: Stop the distillation before the flask runs dry.[2] Turn off the heating mantle and allow the apparatus to cool completely before slowly re-introducing air to release the vacuum.

  • Analysis: Weigh the collected main fraction to determine the yield and analyze its purity by GC-MS or NMR.

SOP 3: Separation of Diastereomers by Flash Column Chromatography

This is the most effective method for separating the cis and trans isomers of 2-Methyl-1-(trifluoromethyl)cyclohexanol.

  • Solvent System Selection: Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the two diastereomer spots. The ideal system will give the lower-polarity spot an Rf value of approximately 0.35 and the higher-polarity spot an Rf of ~0.25.[5]

  • Column Packing:

    • Select a column of appropriate size for the amount of material.

    • Pack the column with silica gel using the chosen eluent system (as a slurry). Ensure the silica bed is uniform and free of cracks or air bubbles.[5]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, perform "dry loading": dissolve the product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution:

    • Carefully add the eluent to the top of the column and apply gentle positive pressure (using a pump or inert gas).

    • Maintain a steady flow rate and collect fractions sequentially in test tubes.

  • Analysis and Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain the pure, separated isomers.

    • Combine the pure fractions for each isomer into separate flasks.

    • Remove the solvent using a rotary evaporator to obtain the purified isomers.

General Purification Workflow Diagram

G start Crude Reaction Mixture workup SOP 1: Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) start->workup drying SOP 1: Drying (Anhydrous MgSO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_dried Crude, Dried Product concentration->crude_dried distillation_check Low-boiling impurities present? crude_dried->distillation_check distillation SOP 2: Vacuum Distillation distillation_check->distillation Yes distilled_product Partially Purified Product (Isomeric Mixture) distillation_check->distilled_product No distillation->distilled_product chromatography SOP 3: Flash Chromatography distilled_product->chromatography isomer1 Pure Isomer 1 chromatography->isomer1 isomer2 Pure Isomer 2 chromatography->isomer2 analysis Purity Analysis (GC-MS, NMR, etc.) isomer1->analysis isomer2->analysis

Caption: A general experimental workflow for purification.

Data Summary Table

The following table summarizes common impurities and the recommended primary method for their removal.

Impurity TypeExamplesBoiling Point RangePrimary Removal MethodSecondary Method
Solvents THF, Diethyl Ether, HexaneLow (35-80 °C)Rotary EvaporationVacuum Distillation
Water H₂O100 °CChemical Drying (MgSO₄)Azeotropic Distillation
Inorganic Salts NH₄Cl, MgBr₂, Na₂SO₄Very High (Non-volatile)Aqueous Workup (Washing)Filtration
Dehydration Byproducts Methyl-trifluoromethyl-cyclohexenesSimilar to ProductFlash ChromatographyCareful Vacuum Distillation
cis/trans Isomers cis/trans-2-Methyl-1-(trifluoromethyl)cyclohexanolVery CloseFlash ChromatographyPreparative HPLC

References

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Conformational Analysis of 2-Methylcyclohexanol. Retrieved from [Link]

  • Google Patents. (1958). US2845384A - Distillation of cyclohexanone from mixtures containing cyclohexanone, cyclohexanol, and water.
  • Unknown Source. (n.d.). Dehydration of 2-Methyl-1-cyclohexanol. (This source appears to be a lab manual, specific URL unavailable).
  • Spectral Database for Organic Compounds (SDBS). (n.d.). IR spectrum of 2-methyl-cyclohexanol. AIST. Retrieved from [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • Klimova, E. I., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7049. MDPI. Retrieved from [Link]

  • Waddell, M. K., et al. (2019). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment. World Journal of Chemical Education, 7(3), 221-228. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Analytical Chemistry, 96(11), 4553–4560. ACS Publications. Retrieved from [Link]

  • Quora. (2016). How do you synthesise 2-methylcyclohexanol from cyclohexene?. Retrieved from [Link]

  • University of Massachusetts Boston. (2001). Sample Lab Report for “Dehydration of 2-methylcyclohexanol: Study of C=C orientation in the products”. Retrieved from [Link]

  • Unknown Source. (2006). Experiment #5: Alkenes: Preparation, Reactions and Properties. (This source appears to be a student lab report, specific URL unavailable).
  • Sciforum. (2023). perfluoro(7-methylbicyclo[4.3.0]nonane) purification from close-boiling impurities by heteroaseotropic distillation method. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2020, April 21). Dehydration of 2-Methylcyclohexanol Experiment, Part 2. YouTube. Retrieved from [Link]

  • Organic Chemistry Lab Videos. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. YouTube. Retrieved from [Link]

Sources

Enhancing enantioselectivity in the synthesis of chiral trifluoromethyl carbinols

Author: BenchChem Technical Support Team. Date: March 2026

Mission Control: Enantioselective Fluorine Synthesis

Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Enantioselectivity in


-Carbinol Synthesis

Introduction

Welcome to the technical support hub for chiral organofluorine synthesis. The incorporation of a trifluoromethyl (


) group into a chiral center is a high-stakes operation in drug discovery. The 

group alters lipophilicity (

), metabolic stability, and bio-conformation, but its synthesis is plagued by the "Fluorine Effect"—where the high electronegativity of fluorine destabilizes cationic transition states and accelerates background racemization.

This guide treats your synthetic challenges as "Support Tickets." We move beyond generic advice to address the mechanistic failures causing low enantiomeric excess (


) and poor yields.

Module 1: Nucleophilic Trifluoromethylation (The Ruppert-Prakash Route)

Ticket #001: "My ee is stuck at 15% despite using a chiral catalyst."

Diagnosis: You are likely experiencing a Background Reaction . The Ruppert-Prakash reagent (


) can be activated by any Lewis base or fluoride source. If your chiral catalyst (e.g., a Cinchona alkaloid ammonium salt) initiates the reaction but the resulting alkoxide propagates the cycle non-selectively, you lose chiral control.

The Mechanistic Flaw: The reaction proceeds via a hypervalent siliconate intermediate. Once the first trace of alkoxide is formed, it can act as a Lewis base to activate


, bypassing your chiral catalyst entirely.
Troubleshooting Protocol
  • Switch to Phase Transfer Catalysis (PTC): Use a biphasic system (e.g., Toluene/Solid base) to physically separate the bulk reagents from the active chiral interface.

    • Catalyst: N-benzylcinchonidinium bromide (or similar quaternary ammonium salts).

    • Fluoride Source: Use a masked fluoride source or a solid base like

      
       or 
      
      
      
      (acting to generate the active alkoxide in situ).
    • Key Adjustment: Lower the temperature to

      
       or 
      
      
      
      . The background reaction has a higher activation energy than the catalyzed pathway; cooling suppresses the non-selective pathway.
  • Controlled Protonation (The "Stop" Button): The resulting silyl ether product is often stable, but if free alkoxide accumulates, it accelerates the background cycle.

    • Fix: Ensure strictly anhydrous conditions. Moisture generates

      
      , a potent achiral activator.
      
Visualization: The Cinchona-Catalyzed Cycle

RuppertPrakash cluster_0 Phase Interface Catalyst Chiral Q-Salt (Cinchona) Complex Active Ammonium Siliconate Complex Catalyst->Complex + TMS-CF3 + Fluoride/Base TS Stereoselective C-C Bond Formation Complex->TS + Substrate Product Silyl Ether (Chiral) TS->Product Transfer Substrate Ketone Substrate Substrate->TS TMSCF3 TMS-CF3 TMSCF3->Complex Activation Product->Catalyst Regeneration

Caption: The catalytic cycle relies on the formation of a chiral ammonium siliconate species. The suppression of the achiral autocatalytic pathway is critical for high ee.

Module 2: Asymmetric Transfer Hydrogenation (ATH)

Ticket #002: "Reaction is fast, but selectivity is erratic with trifluoromethyl ketones."

Diagnosis: You are facing the Electronic Activation Paradox . The


 group strongly withdraws electrons, making the carbonyl carbon highly electrophilic. While this increases reactivity, it lowers the energy difference between the re-face and si-face transition states, making discrimination harder for standard catalysts.

The Solution: You must use a "Tethered" Catalyst (Noyori-Ikariya type) that locks the substrate orientation via hydrogen bonding.

Optimization Matrix
ParameterRecommendationScientific Rationale
Catalyst RuCl(p-cymene)[(S,S)-TsDPEN] The sulfonylated diamine ligand provides a rigid chiral pocket and an NH proton for H-bonding stabilization.
H-Donor HCOOH / Et3N (5:2) Azeotropic mix provides a buffered proton source. Isopropanol is often reversible; Formic acid drives the reaction irreversibly (release of

).
Substrate Aryl trifluoromethyl ketones The

interaction between the catalyst's arene ligand and the substrate's aryl ring is crucial for face selectivity.
pH Control Maintain pH < 7 Basic conditions can promote racemization of the sensitive

proton (if enolizable).
Step-by-Step Protocol (Noyori-Ikariya ATH)
  • Catalyst Prep: In a glovebox, weigh

    
     (1.0 mol%).
    
  • Solvent System: Degas the Formic Acid/Triethylamine (5:2) mixture. Oxygen poisons the Ruthenium hydride species.

  • Addition: Add the trifluoromethyl ketone substrate.

  • Reaction: Stir at

    
    . Do not heat unless necessary; higher temperatures erode the 
    
    
    
    required for enantioselection.
  • Monitoring: Monitor by

    
     NMR. The shift of the product alcohol (approx -77 ppm) is distinct from the ketone (approx -72 ppm).
    
  • Quench: Dilute with water and extract immediately. Avoid prolonged exposure to the basic triethylamine layer.

Visualization: The Concerted Mechanism

ATH_Mechanism Ru_Hydride Ru-H Species (18e-) TS 6-Membered TS (Concerted Transfer) Ru_Hydride->TS H- bond & Hydride transfer Substrate CF3-Ketone Substrate->TS Pi-stacking Product Chiral Alcohol TS->Product Ru_Amido Ru-Amido Species (16e-) TS->Ru_Amido Ru_Amido->Ru_Hydride Regeneration with H-Donor H_Donor HCOOH / Et3N

Caption: The metal-ligand bifunctional mechanism. The N-H proton and Ru-H hydride transfer simultaneously, locking the transition state geometry.

Module 3: Common Pitfalls & FAQ

Q: How do I purify the product without racemization?

A: Trifluoromethyl carbinols are relatively acidic (


).
  • Avoid: Strong basic alumina or unbuffered silica if the compound is sensitive.

  • Use: Neutral silica gel. If using HPLC for chiral separation, avoid basic modifiers (like diethylamine) in the mobile phase; use acidic modifiers (TFA 0.1%) instead.

Q: Why does my reaction stall at 80% conversion?

A: Product Inhibition. The resulting trifluoromethyl carbinol is a better ligand for some Lewis acids than the ketone.

  • Fix: In the Ruppert-Prakash method, ensure you have a stoichiometric amount of silylating agent to "cap" the alkoxide immediately as the silyl ether, preventing it from binding to the catalyst.

Q: Can I use enzymatic reduction (KREDs)?

A: Yes, but solubility is the bottleneck. Fluorinated compounds are hydrophobic.

  • Tip: Use a biphasic system with an organic co-solvent (e.g., 10% DMSO or MTBE) that is compatible with the specific Ketoreductase (KRED) enzyme.

References

  • Noyori-Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones. ACS Organic & Inorganic Au. (2025). Link

  • Cinchona alkaloids/TMAF combination-catalyzed nucleophilic enantioselective trifluoromethylation of aryl ketones. Organic Letters. (2007).[1][2] Link

  • Highly Enantioselective Organocatalytic Trifluoromethyl Carbinol Synthesis. Journal of the American Chemical Society. (2012). Link

  • Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols. The Journal of Organic Chemistry. (2022). Link

  • Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent. RSC Advances. (2013). Link

Sources

Validation & Comparative

Confirming the absolute configuration of 2-Methyl-1-(trifluoromethyl)cyclohexanol isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Confirming the absolute configuration of 2-Methyl-1-(trifluoromethyl)cyclohexanol isomers Content Type: Publish Comparison Guide

Executive Summary

The incorporation of a trifluoromethyl (


) group into saturated carbocycles is a high-value strategy in drug design to modulate lipophilicity and metabolic stability. However, the nucleophilic trifluoromethylation of 2-substituted cyclohexanones, such as 2-methylcyclohexanone, generates a complex stereochemical outcome: a mixture of diastereomers (cis  and trans ) and their respective enantiomers.

Confidently assigning the absolute configuration of 2-Methyl-1-(trifluoromethyl)cyclohexanol is non-trivial due to the conformational mobility of the cyclohexane ring and the similar magnetic environments of the isomers. This guide objectively compares the three primary methodologies for stereochemical assignment—NMR Spectroscopy (NOE/HOESY) , Chiral Derivatization (Mosher’s Method) , and X-ray Crystallography —providing a validated workflow for researchers.

Structural Analysis & The Isomer Challenge

The reaction of 2-methylcyclohexanone with the Ruppert-Prakash reagent (


) creates a quaternary center at C1. The stereochemical outcome is defined by the relationship between the C1-hydroxyl group and the C2-methyl group.
  • Cis-Isomer: The

    
     and 
    
    
    
    groups are on the same face of the ring.
  • Trans-Isomer: The

    
     and 
    
    
    
    groups are on opposite faces.
Conformational Dynamics

Unlike rigid systems, this molecule undergoes chair-chair flipping. The bulky


 group (

-value

kcal/mol) and the Methyl group (

-value

kcal/mol) compete for the equatorial position.
  • Diagnostic Rule: In

    
     NMR, an equatorial 
    
    
    
    group typically resonates downfield (deshielded) relative to an axial
    
    
    group.

Method Comparison: Strategic Selection

Method A: Relative Configuration via 1D/2D NMR (HOESY)

Best for: Rapidly distinguishing cis/trans diastereomers in the crude mixture.

The most powerful tool for relative stereochemistry in fluorinated molecules is HOESY (Heteronuclear Overhauser Effect Spectroscopy) , which detects through-space interactions between


 and 

nuclei.
  • Protocol: Acquire a

    
     HOESY spectrum.
    
  • Interpretation:

    • Cis-Isomer: Strong NOE correlation typically observed between the

      
       fluorines and the C2-methine proton (
      
      
      
      ), as they are often spatially proximal in the dominant conformer.
    • Trans-Isomer: Strong NOE correlation between the

      
       fluorines and the C2-Methyl protons (
      
      
      
      ), indicating they are on the same face (syn-clinal).
Method B: Absolute Configuration via Mosher’s Method

Best for: Determining (R) vs (S) configuration of isolated enantiomers.

This is the industry-standard chemical correlation method. It involves derivatizing the alcohol with chiral


-methoxy-

-trifluoromethylphenylacetic acid (MTPA) chloride.
  • Mechanism: The Mosher auxiliary locks the conformation of the ester. The anisotropic shielding of the phenyl group causes predictable chemical shift changes (

    
    ) in the substrate's protons.
    
  • Critical Requirement: The alcohol must be sterically accessible. The tertiary nature of C1 in 2-methyl-1-(trifluoromethyl)cyclohexanol makes acylation slow; aggressive conditions (high temp, DMAP) are often required.

Method C: X-ray Crystallography

Best for: Unambiguous proof, provided the sample is solid.

While the "gold standard," 2-Methyl-1-(trifluoromethyl)cyclohexanol is often a liquid at room temperature (MP usually < 25°C for mixtures).

  • Workaround: Derivatization with a heavy atom (e.g., p-nitrobenzoate or 3,5-dinitrobenzoate) is required to induce crystallization and provide anomalous scattering for absolute assignment.

Comparative Data Summary

FeatureMethod A: NMR (HOESY/NOE)Method B: Mosher's AnalysisMethod C: X-ray (Derivatized)
Primary Output Relative Stereochem (Cis vs Trans)Absolute Stereochem (R vs S)Absolute Stereochem (R vs S)
Sample State Liquid/SolutionLiquid/SolutionSingle Crystal (Solid)
Sample Amount ~5-10 mg~10-20 mg (destructive)~20-50 mg (for derivatization)
Time to Result < 1 Hour24-48 Hours1-2 Weeks
Confidence Medium (Model dependent)High (If

is clear)
Definitive
Cost/Resource LowMediumHigh

Recommended Experimental Workflow

The following workflow synthesizes these methods into a logical decision tree for drug discovery teams.

Diagram 1: Stereochemical Assignment Workflow

G Start Crude Reaction Mixture (2-Methyl-1-CF3-cyclohexanol) Step1 1. Separation (Flash Column/HPLC) Isolate Diastereomers A & B Start->Step1 Step2 2. Relative Assignment (19F NMR + HOESY) Step1->Step2 Decision1 Are Diastereomers Distinguished? Step2->Decision1 Decision1->Step2 No (Re-run in C6D6) Step3 3. Chiral Resolution (Chiral HPLC or SFC) Decision1->Step3 Yes (Cis/Trans assigned) Step4 4. Absolute Assignment (Mosher's Method) Step3->Step4 Step4b Alternative: Derivatization (p-Nitrobenzoate) -> X-ray Step3->Step4b Result Confirmed Absolute Configuration (e.g., 1R, 2S) Step4->Result Step4b->Result

Caption: Integrated workflow for isolating and assigning stereoisomers of trifluoromethyl-substituted cyclohexanols.

Detailed Experimental Protocols

Protocol 1: Modified Mosher's Ester Synthesis (For Tertiary Alcohols)

Standard Mosher protocols often fail for tertiary alcohols due to steric hindrance. This modified protocol utilizes higher activation energy.

Materials:

  • Substrate: 10 mg of pure enantiomer (2-Methyl-1-(trifluoromethyl)cyclohexanol).

  • Reagent: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (2.0 equiv).

  • Catalyst: DMAP (Dimethylaminopyridine) (2.0 equiv).

  • Solvent: Pyridine-

    
     (allows in-situ monitoring) or dry 
    
    
    
    .

Procedure:

  • Setup: In a flame-dried 4 mL vial, dissolve the alcohol (0.05 mmol) in dry pyridine (0.5 mL).

  • Addition: Add DMAP (12 mg, 0.1 mmol) followed by (R)-MTPA-Cl (25 mg, 0.1 mmol).

  • Reaction: Seal and heat to 60°C for 12 hours. (Note: Room temperature reaction is often insufficient for tertiary

    
     carbinols).
    
  • Workup: Dilute with

    
    , wash with 1M HCl (to remove pyridine/DMAP), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Analysis: Acquire

    
     NMR (500 MHz or higher).
    
  • Calculation: Calculate

    
     for protons 
    
    
    
    ,
    
    
    , and the methyl group.
    • Positive

      
       values indicate protons on the "right" side of the plane defined by the MTPA auxiliary.
      
    • Negative

      
       values indicate protons on the "left" side.
      
Protocol 2: NMR Relative Assignment Criteria

Instrument: 400 MHz NMR (376 MHz for


).
Solvent: 

(Standard) or

(for better dispersion).
Isomer

Chemical Shift (Approx.)
MultiplicityHOESY Correlation
Major (Kinetic) -75 to -78 ppmSinglet (broad)Strong to

(if Trans)
Minor (Thermodynamic) -70 to -74 ppmSinglet (broad)Strong to

(if Cis)

Note: Chemical shifts are solvent-dependent.[1] The relative difference (


 ppm) is more reliable than absolute values.

References

  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Die basenkatalysierte Trifluormethylierung von Carbonylverbindungen. Tetrahedron Letters, 25(21), 2195–2198. Link

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons. Nature Protocols, 2, 2451–2458. Link

  • BenchChem. (2025). 2-Methylcyclohexanol Isomer Properties and Safety Data. BenchChem Product Database. Link

Sources

19F NMR Analysis of 2-Methyl-1-(trifluoromethyl)cyclohexanol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of the trifluoromethyl (-CF3) group into aliphatic ring systems profoundly alters their lipophilicity, metabolic stability, and conformational dynamics, making them highly desirable motifs in modern drug discovery. However, analyzing complex fluorinated cycloalkanes like 2-Methyl-1-(trifluoromethyl)cyclohexanol presents unique analytical challenges. The molecule possesses multiple stereocenters, exists as a mixture of diastereomers, lacks a strong UV chromophore, and contains a thermally labile tertiary alcohol.

This guide objectively compares the performance of 19F Nuclear Magnetic Resonance (NMR) spectroscopy against traditional chromatographic alternatives (GC-MS, HPLC) and provides a self-validating experimental framework for structural and quantitative analysis.

The Causality of Analytical Choices: Why 19F NMR?

Conformational Dynamics & Chemical Shift Sensitivity

The -CF3 group in cyclohexyl systems exhibits immense chemical shift dispersion depending on its spatial orientation. As demonstrated in dynamic 19F NMR studies of trifluoromethylcyclohexanes, the CF3 reporter undergoes rapid interconversion between axial and equatorial environments, each distinguished by a unique chemical shift[1]. Variable-temperature 19F NMR allows researchers to freeze these conformations below the coalescence temperature, enabling the precise determination of conformational free energies (A-values) and absolute diastereomeric ratios (dr)[2].

The Pitfalls of Chromatographic Alternatives
  • HPLC-UV: 2-Methyl-1-(trifluoromethyl)cyclohexanol lacks a conjugated

    
    -system. Without a UV-active chromophore, standard HPLC-UV is largely ineffective unless complex pre-column derivatization is performed or specialized detectors (like ELSD or CAD) are used.
    
  • GC-MS: While gas chromatography can detect the compound, the high temperatures of the GC injection port (often >250 °C) can induce thermal dehydration of the tertiary alcohol or trigger epimerization. This inherently alters the native diastereomeric ratio of the crude mixture, leading to false quantitative results. 19F NMR bypasses these issues by analyzing the crude mixture directly in a non-destructive solution state[3].

ConformationDynamics A 2-Methyl-1-(CF3)cyclohexanol Solution State B Axial -CF3 Conformer A->B C Equatorial -CF3 Conformer A->C B->C Dynamic Equilibrium D Variable Temp 19F NMR (< Coalescence Temp) B->D F Room Temp 19F NMR (Rapid Interconversion) B->F C->D C->F E Distinct 19F Signals (High Resolution dr) D->E G Time-Averaged Signal (Purity Assessment) F->G

Logical relationship between CF3 conformational dynamics and 19F NMR resolution.

Performance Comparison: 19F NMR vs. Alternatives

To establish the superiority of 19F NMR for this specific analyte, we compared its analytical metrics against GC-MS and HPLC-ELSD. Because 19F has a 100% natural abundance and a massive chemical shift range (>300 ppm), it provides an uncluttered spectral window free from background solvent or biological matrix interference.

Table 1: Comparative Performance for 2-Methyl-1-(trifluoromethyl)cyclohexanol Analysis

Analytical Parameter19F Quantitative NMR (qNMR)GC-MS (Electron Ionization)HPLC-ELSD
Sample Preparation Minimal (Dissolve in CDCl3)High (Risk of thermal degradation)Moderate (Filtration, mobile phase)
dr Determination Excellent (Direct integration)[3]Moderate (Risk of epimerization)Poor (Requires chiral stationary phase)
Non-Destructive Yes (Sample fully recoverable)NoNo
Reference Standard Internal Standard only (e.g., TFE)[4]Specific Analyte Standard RequiredSpecific Analyte Standard Required
Analysis Time < 5 minutes (32 scans)[5]15 - 30 minutes20 - 40 minutes

Experimental Methodology: Self-Validating qNMR Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol details the quantitative 19F NMR (qNMR) workflow. The use of an internal standard guarantees that the integration values are absolute, bypassing the need for a highly purified standard of the analyte itself[4].

Step-by-Step qNMR Protocol:
  • Sample Preparation: Accurately weigh ~10.0 mg of crude 2-Methyl-1-(trifluoromethyl)cyclohexanol and ~5.0 mg of 2,2,2-Trifluoroethanol (TFE) as an internal standard (

    
     ppm)[4].
    
  • Solvation: Dissolve the mixture in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS. Transfer the homogenized solution to a standard 5 mm NMR tube.
    
  • Instrument Configuration: Utilize an NMR spectrometer operating at a 19F frequency of at least 376 MHz (e.g., a 400 MHz 1H console). Set the probe temperature to 298 K[5].

  • Relaxation Delay (

    
    ) Optimization:  The longitudinal relaxation time (
    
    
    
    ) of the CF3 group dictates quantitative accuracy. Perform an inversion-recovery experiment to determine the
    
    
    of the analyte and the standard. Set the relaxation delay (
    
    
    ) to at least
    
    
    (typically
    
    
    seconds for fluorinated cycloalkanes) to ensure 99.3% magnetization recovery between pulses[4].
  • Acquisition: Acquire a 19F{1H} decoupled spectrum to collapse complex H-F spin-spin multiplets into sharp singlets. This maximizes the signal-to-noise ratio (SNR) and resolution for diastereomeric integration. Acquire 32 to 64 scans[5].

  • Data Processing: Apply a 0.3 Hz exponential line broadening function. Phase and baseline correct the spectrum manually. Integrate the TFE standard signal and the distinct -CF3 singlets of the syn/anti diastereomers.

qNMRWorkflow A Weigh Analyte & Internal Standard (TFE) B Dissolve in CDCl3 (Transfer to 5mm Tube) A->B C Determine T1 Relaxation (Inversion Recovery) B->C D Set D1 > 5 x T1 (Ensure Quantitation) C->D E Acquire 19F{1H} NMR (Decoupled, 32 Scans) D->E F Phase & Baseline Correction E->F G Integrate Signals & Calculate dr / Purity F->G

Step-by-step workflow for quantitative 19F NMR (qNMR) analysis of fluorinated mixtures.

Data Interpretation and Structural Elucidation

In the 19F{1H} decoupled spectrum, 2-Methyl-1-(trifluoromethyl)cyclohexanol will present distinct singlets for its diastereomers. Because the -CF3 group is highly sensitive to its spatial environment, the syn and anti relationships between the methyl group at C2 and the -CF3 group at C1 result in chemical shift differences (


) often exceeding 1-2 ppm.
  • Diastereomeric Ratio (dr): Calculated directly by the ratio of the integrated areas of these singlets. This method is highly reliable and avoids the complex crude mixture separation issues seen in GC-MS[3].

  • Absolute Purity Assessment: By comparing the integrated area of the analyte's -CF3 signal against the TFE internal standard, absolute purity can be calculated using the standard qNMR equation. This factors in the sample masses, molecular weights, and the number of equivalent fluorine nuclei (which is 3 for both the analyte and TFE)[4].

References

  • Amplifying chemical shift sensitivity in 19F NMR studies of proteins using a thiol-reactive trifluoromethyl-cyclohexane reporter. Proceedings.Science. 1

  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. PMC. 5

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. RSC Publishing.2

  • Diastereoselective Addition of Organomagnesium and Organolithium Reagents to Chiral Trifluoromethyl N-tert-Butanesulfinyl Hemiaminals. 135.125.237. 3

  • Quantification of Langlois Reagent by 19F-NMR Spectroscopy. Sami Publishing Company. 4

Sources

Technical Guide: X-ray Crystallography for Stereochemical Validation of 2-Methyl-1-(trifluoromethyl)cyclohexanol

[1][2]

Executive Summary & Problem Definition

The Challenge: The synthesis of 2-Methyl-1-(trifluoromethyl)cyclohexanol introduces a trifluoromethyl (

1

While Nuclear Magnetic Resonance (NMR) is the workhorse of organic characterization, it faces critical limitations with this specific scaffold:

  • Conformational Mobility: The bulky

    
     group (A-value 
    
    
    2.5 kcal/mol) competes with the methyl group, potentially forcing the ring into distorted chair or twist-boat conformations that average out NOE (Nuclear Overhauser Effect) signals.
  • Fluorine Coupling Complexity: The

    
     nucleus introduces complex 
    
    
    and
    
    
    couplings that can obscure multiplet analysis.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) serves as the "Gold Standard" for unambiguous stereochemical assignment. This guide compares SC-XRD against alternative methods and provides a validated protocol for crystallizing and solving the structure of this challenging fluorinated alcohol.[1]

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares the three primary methods for validating the stereochemistry of 2-Methyl-1-(trifluoromethyl)cyclohexanol.

FeatureSC-XRD (X-ray Crystallography) NMR Spectroscopy (NOESY/HOESY) Computational Modeling (DFT)
Primary Output Direct 3D atomic coordinates (Bond lengths, angles).[1]Indirect spatial proximity (through-space magnetic interactions).[1]Theoretical energy minima and predicted spectra.
Relative Stereochemistry Definitive. Unambiguously distinguishes cis vs. trans.[1]Ambiguous if ring inversion is fast or if signals overlap.[1]Supportive. Can predict which isomer is lower energy but cannot prove synthesis outcome.[1]
Absolute Configuration Possible. Requires anomalous dispersion (heavy atom or high-quality Cu data).[1]Difficult. Requires chiral derivatizing agents (e.g., Mosher's ester).N/A. Cannot determine absolute configuration of a physical sample directly.
Sample State Solid (Single Crystal). Critical Bottleneck.[1]Solution (Liquid).[1]Virtual.
Handling

Dynamics
Freezes a single low-energy conformation.[1]Observes a weighted average of all accessible conformations.[1]Models static conformations; dynamic averaging requires expensive MD.[1]
Verdict Preferred for Validation. Routine Screening. Predictive/Corroborative.
Why SC-XRD Wins for this Molecule

For 2-Methyl-1-(trifluoromethyl)cyclohexanol, the

111

Strategic Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for validating the stereochemistry.

StereochemWorkflowStartCrude Product:2-Methyl-1-(trifluoromethyl)cyclohexanolScreenInitial Screening:1H & 19F NMRStart->ScreenStateCheckPhysical State CheckScreen->StateCheckSolidSolid/Low-Melting SolidStateCheck->Solid High mpLiquidLiquid/OilStateCheck->Liquid Low mp / OilRecrystDirect Recrystallization(Pentane/Et2O, -20°C)Solid->RecrystDerivDerivatization Strategy(Esterification)Liquid->Deriv Enhance CrystallinityXRDSC-XRD Data Collection(Mo or Cu Source, 100 K)Recryst->XRDEsterTarget: 3,5-Dinitrobenzoateor p-NitrobenzoateDeriv->EsterEster->XRDSolveStructure Solution(SHELXT / OLEX2)XRD->SolveResultValidated Stereochemistry(Relative & Absolute)Solve->Result

Figure 1: Decision matrix for crystallographic validation of fluorinated cyclohexanols. Note the derivatization pathway for liquid samples.

Detailed Experimental Protocol

This protocol assumes the product is a mixture of isomers or a single diastereomer that requires assignment.

Phase 1: Crystallization Strategy

Context: 2-Methyl-1-(trifluoromethyl)cyclohexanol is often a low-melting solid or liquid due to the disruption of hydrogen bonding networks by the fluorine atoms and the compact, greasy nature of the

Method A: Direct Crystallization (If Solid)

  • Solvent Selection: Use non-polar solvents to encourage aggregation of the polar hydroxyl groups.[1] Recommended: Pentane, Hexanes, or a Hexane/Dichloromethane (10:1) mix.

  • Technique: Slow evaporation at reduced temperature.

    • Dissolve 20 mg of sample in minimal solvent.[1]

    • Place in a loosely capped vial inside a -20°C freezer.

    • Why: Low temperature reduces solubility and kinetic energy, promoting orderly lattice packing over oiling out.

Method B: Derivatization (Recommended for Liquids) If the alcohol is an oil, synthesize a crystalline ester. The 3,5-dinitrobenzoate derivative is superior because:

  • 
    -Stacking:  The electron-deficient aromatic ring promotes strong intermolecular packing.[1]
    
  • Heavy Atom Effect: The nitro groups and aromatic ring aid in structure solution (Direct Methods) and provide better scattering than the aliphatic alcohol alone.

    • Protocol: React alcohol (1 equiv) with 3,5-dinitrobenzoyl chloride (1.1 equiv) and Pyridine (1.5 equiv) in DCM.[1] Workup and recrystallize from Ethanol/Hexanes.[1]

Phase 2: Data Collection[2]
  • Mounting: Mount the crystal on a Mitegen loop using Paratone-N oil.[1]

  • Temperature: Crucial. Collect data at 100 K (using a nitrogen cryostream).

    • Reasoning: Fluorinated groups (

      
      ) often exhibit high thermal motion or rotational disorder (the "propeller" effect) at room temperature. Cooling locks the 
      
      
      group into a defined orientation, sharpening the electron density map.
  • Source:

    • Molybdenum (Mo K

      
      ):  Standard for routine structures.[1]
      
    • Copper (Cu K

      
      ):  Preferred if determination of Absolute Configuration  (enantiomer assignment) is required for a light-atom molecule.[1] The anomalous scattering signal of Oxygen and Fluorine is stronger with Cu radiation.
      
Phase 3: Structure Refinement (The "Self-Validating" Step)

When refining the structure (using SHELXL or OLEX2), watch for these quality indicators:

  • Disorder Modeling: The

    
     group may still show rotational disorder. Look for electron density peaks around the carbon atom appearing as a torus or split positions. If found, model as two discrete orientations (e.g., PART 1 and PART 2) with summed occupancy of 1.0.
    
  • Thermal Ellipsoids: Check the ORTEP plot. If the

    
     atoms look like elongated cigars, it indicates unmodeled disorder or thermal motion.
    
  • R-Factor: A final

    
     value < 5% indicates a high-quality solution.
    

Data Analysis: Interpreting the Structure

Once the structure is solved, you must extract the stereochemical data.

Relative Stereochemistry (Cis/Trans)

Determine the relationship between the Methyl group at C2 and the

  • Cis: Both groups project to the same face of the average ring plane.

  • Trans: Groups project to opposite faces.[1]

Note on Conformation: The cyclohexane ring will likely adopt a chair conformation.[2][3]

  • Scenario 1 (Diequatorial): If the

    
     and Methyl are trans, they might both be equatorial (most stable).
    
  • Scenario 2 (Diaxial): If they are trans, they could both be axial (highly unstable, unlikely unless locked by other constraints).

  • Scenario 3 (Axial/Equatorial): In the cis isomer, one must be axial. The bulky

    
     (A-value 2.[1]5) will strongly prefer the equatorial position, forcing the smaller Methyl (A-value 1.7) into the axial position.
    
Intramolecular Interactions

Look for O-H···F interactions.

  • In 1-(trifluoromethyl)cyclohexanols, an intramolecular hydrogen bond between the hydroxyl proton and a fluorine atom is possible if the geometry allows (gauche alignment).

  • Measurement: Check if the H[4]···F distance is < 2.6 Å.[1][5] This interaction can stabilize specific conformations that might not be predicted by steric arguments alone.[1]

References

  • Nucleophilic Trifluoromethylation Synthesis

    • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link

    • Context: Defines the standard synthesis using (Ruppert-Prakash reagent) and stereochemical outcomes.
  • Conformational Analysis of Fluorinated Cyclohexanes

    • Carcenac, Y., et al. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane. New Journal of Chemistry, 30, 447-452.[1] Link

    • Context: Provides the A-values necessary to predict the preference of for the equ
  • X-ray vs.
  • Crystallographic Standards

    • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

    • Context: The authoritative source for the refinement algorithms used in the protocol.

Comparative Guide: Alternative Reagents to TMSCF3 for Trifluoromethylation

[1]

Executive Summary: Beyond the Ruppert-Prakash Standard

For decades, (Trifluoromethyl)trimethylsilane (TMSCF3 , Ruppert-Prakash reagent) has been the nucleophilic gold standard. However, its dominance is waning in industrial and large-scale applications due to three critical bottlenecks:

  • Atom Economy: The trimethylsilyl group constitutes ~68% of the molecular weight but is discarded as waste.

  • Cost & Scalability: High synthesis costs limit multi-kilogram adoption.

  • Scope Limitations: While excellent for carbonyl additions, it struggles with direct C-H functionalization of arenes without complex transition metal catalysis.

This guide evaluates the three most robust alternatives—Langlois Reagent , Togni Reagents , and Fluoroform —providing validated protocols to transition your workflows away from TMSCF3 dependency.

Comparative Performance Matrix

The following table synthesizes performance data across key reaction classes.

FeatureTMSCF3 (Benchmark)Langlois Reagent (

)
Togni Reagent II (Hypervalent Iodine)Fluoroform (

)
Primary Mode Nucleophilic (

)
Radical (

)
Electrophilic (

)
Nucleophilic / Cu-Mediated
Physical State Liquid (Volatile)Solid (Stable)Solid (Stable)Gas
Cost Efficiency ModerateHigh (Cheapest Solid)Low (Expensive)Very High (Industrial Waste)
Atom Economy Poor (<32% active mass)Good (~44% active mass)Poor (<22% active mass)Excellent (~98% active mass)
Best Application Aldehydes/KetonesC-H of Heterocycles Thiols, Phosphines, Enolates Large-scale Cu-coupling
Key Limitation Silicon waste, fluoride activationRequires oxidantsExplosive hazard (DSC >140°C)Handling gas, low acidity (

28)

Deep Dive: The Langlois Reagent (Radical C-H Functionalization)

Sodium Trifluoromethanesulfinate (


)

Mechanistic Pathway

The reaction relies on the oxidative desulfonylation of the sulfinate anion to generate the electrophilic trifluoromethyl radical.

LangloisMechanismLangloisLanglois Reagent(CF3SO2Na)RadicalCF3 Radical(•CF3)Langlois->RadicalOxidativeDesulfonylation (-SO2)IntermediateRadicalIntermediateRadical->IntermediateSommelet-HauserType AdditionSubstrateHeterocycle(e.g., Pyrrole)Substrate->IntermediateProductCF3-HeterocycleIntermediate->ProductOxidativeAromatizationOxidantOxidant(TBHP/Cu)Oxidant->LangloisInitiates

Figure 1: Radical mechanism for innate C-H trifluoromethylation using Langlois Reagent.[1]

Validated Protocol: C-H Trifluoromethylation of Heteroarenes

Context: This protocol is superior to TMSCF3 for functionalizing pyrroles, indoles, and pyridines.

Reagents:

  • Substrate (1.0 equiv)

  • Langlois Reagent (3.0 equiv)

  • TBHP (tert-Butyl hydroperoxide, 70% aq., 3.0 - 5.0 equiv)

  • Solvent: DCM/Water (biphasic) or DMSO

Step-by-Step Methodology:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the heteroarene substrate (0.5 mmol) and Sodium Trifluoromethanesulfinate (

    
    , 234 mg, 1.5 mmol).
    
  • Solvent: Add DCM (2.0 mL) and Water (1.0 mL). The biphasic system helps regulate the radical concentration and solubilize the inorganic salt.

  • Initiation: Cool to 0°C. Dropwise add TBHP (70% in water, 3-5 equiv). Note: Cu(I) salts (10 mol%) can be added here to accelerate the reaction, though TBHP alone often suffices for electron-rich substrates.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The mixture may turn slightly yellow/brown.

  • Workup: Dilute with DCM, wash with saturated

    
     (to remove acidic byproducts) and brine. Dry over 
    
    
    .[2]
  • Purification: Concentrate and purify via silica gel chromatography.

Critical Control Point: The rate of radical generation is key. If the reaction stalls, add the oxidant in portions rather than all at once to maintain a steady radical flux.

Deep Dive: Togni Reagents (Electrophilic Transfer)

Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) acts as an electrophilic


Mechanistic Pathway

The hypervalent iodine center acts as a leaving group, transferring the

TogniMechanismTogniTogni Reagent II(Hypervalent Iodine)ComplexActive IodineComplexTogni->ComplexLigand ExchangeActivationLewis Acid / Cu(I)ActivationActivation->ComplexProductCF3-NucleophileComplex->ProductReductiveEliminationByproductIodobenzoic AcidDeriv.Complex->ByproductReleaseNucleophileNucleophile(Thiol/Enolate)Nucleophile->ComplexCoordination

Figure 2: Electrophilic transfer mechanism of Togni Reagent II.

Validated Protocol: -Trifluoromethylation of -Keto Esters

Context: TMSCF3 often attacks the carbonyl carbon (1,2-addition). Togni reagents selectively attack the

Reagents:

  • 
    -Keto Ester (1.0 equiv)
    
  • Togni Reagent II (1.2 equiv)

  • Catalyst:

    
     or 
    
    
    (10 mol%)
  • Solvent: MeOH or DCM

Step-by-Step Methodology:

  • Mixing: In a flame-dried flask under Argon, combine the

    
    -keto ester (0.5 mmol) and the metal catalyst (10 mol%).
    
  • Addition: Add Togni Reagent II (190 mg, 0.6 mmol) in one portion.

  • Reaction: Stir at room temperature. The reaction is typically fast (1–4 hours). Monitor by TLC for the disappearance of the Togni reagent (often visible under UV).

  • Workup: Filter the mixture through a short pad of celite to remove insoluble iodine byproducts.

  • Purification: Evaporate solvent and purify via column chromatography.

Safety Note: While Togni II is more stable than Togni I, it is still a high-energy hypervalent iodine compound. Do not heat essentially above 80°C without DSC testing.

Deep Dive: Fluoroform (Industrial & Green Chemistry)

Fluoroform (


)13

The "CuCF3" Solution

Direct deprotonation of



Validated Protocol: Synthesis of CuCF3 Reagent Reference: Grushin et al. / Tsui et al.

  • Reagents:

    
     (1.0 equiv), 
    
    
    (2.0 equiv), Ligand (e.g., TMEDA or
    
    
    ), and
    
    
    gas (balloon).
  • Generation: Dissolve CuCl and t-BuOK in DMF. Purge the headspace with

    
     gas.
    
  • Stabilization: The mixture forms a stabilized

    
     species within 30 minutes at room temperature.
    
  • Application: This solution can be used directly to couple with Aryl Iodides (Ullmann-type coupling) or terminal alkynes.

Why Choose This? For process chemists scaling to kilograms, this route reduces raw material costs by >90% compared to TMSCF3 or Togni reagents.

References

  • Langlois Reagent Discovery: Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Lett.1991 , 32, 7525. Link

  • Innate C-H Functionalization: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. "Innate C-H trifluoromethylation of heterocycles." Proc. Natl. Acad. Sci. U.S.A.2011 , 108, 14411. Link

  • Togni Reagent Development: Eisenberger, P., Gischig, S., & Togni, A. "Novel 10-I-3 Hypervalent Iodine-Based Compounds for Electrophilic Trifluoromethylation." Chem. Eur. J.2006 , 12, 2579. Link

  • Fluoroform Activation: Grushin, V. V. "The fluoroform key to the trifluoromethylation of organic halides." Science2012 , 337, 475. Link

  • CuCF3 from Fluoroform: He, L., & Tsui, G. C.[4] "Fluoroform-Derived CuCF3 for Trifluoromethylation." Org.[1][4][5] Lett.2016 , 18, 2800.[4] Link

Evaluating the metabolic stability of 2-Methyl-1-(trifluoromethyl)cyclohexanol

Author: BenchChem Technical Support Team. Date: March 2026

Title: Evaluating the Metabolic Stability of 2-Methyl-1-(trifluoromethyl)cyclohexanol: A Comparative Guide

Introduction In modern drug design and optimization, mitigating rapid hepatic clearance is a primary hurdle. The strategic incorporation of a trifluoromethyl (


) group is a highly effective method for enhancing the metabolic stability of aliphatic and alicyclic scaffolds. This guide evaluates the metabolic stability of 2-Methyl-1-(trifluoromethyl)cyclohexanol , objectively comparing it to its unfluorinated analog, 2-Methylcyclohexanol. By examining the mechanistic causality of fluorine substitution and detailing a self-validating Human Liver Microsome (HLM) assay, we provide a comprehensive framework for researchers assessing fluorinated cycloalkanes.

Mechanistic Causality: The Role of the Trifluoromethyl Group

Hepatic Cytochrome P450 (CYP) enzymes are responsible for approximately 90% of the oxidative metabolism of xenobiotics [1]. These heme-dependent monooxygenases typically target sterically accessible, electron-rich C-H bonds via hydrogen atom transfer (HAT) or epoxidation.

The unfluorinated baseline, 2-Methylcyclohexanol, possesses multiple metabolically labile sites—most notably the tertiary carbon and the pendant methyl group. The C-H bond dissociation energy is relatively low (~105 kcal/mol), making it highly susceptible to CYP-mediated hydroxylation[2].

By introducing a


 group at the C1 position to form 2-Methyl-1-(trifluoromethyl)cyclohexanol, two critical protective mechanisms are engaged:
  • Bond Strength & Transition State Energy: The C-F bond is exceptionally strong (~110–126 kcal/mol)[2]. Replacing labile C-H bonds with C-F bonds significantly increases the activation energy required for enzymatic cleavage, effectively "blocking" the site of metabolism [3].

  • Electronic Deactivation: The

    
     group is highly electronegative. Its strong electron-withdrawing effect decreases the electron density of adjacent C-H bonds on the cyclohexane ring, rendering the entire scaffold less susceptible to electrophilic attack by the high-valent iron-oxo species in the CYP active site [4].
    

MetabolicBlocking cluster_0 Unfluorinated: 2-Methylcyclohexanol cluster_1 Fluorinated: 2-Methyl-1-(trifluoromethyl)cyclohexanol A Labile C-H Bond (~105 kcal/mol) B CYP450 Oxidation (Hydroxylation) A->B C Rapid Clearance (Short t1/2) B->C D Strong C-F Bond (~110-126 kcal/mol) E Metabolic Blockade (Steric & Electronic) D->E F High Stability (Long t1/2) E->F

Mechanism of CYP450 metabolic blockade by trifluoromethyl substitution.

Comparative Performance Data

To objectively evaluate the impact of the


 group, we compare the in vitro intrinsic clearance (

) and half-life (

) of 2-Methyl-1-(trifluoromethyl)cyclohexanol against alternative structural motifs. The data below reflects typical pharmacokinetic improvements observed upon fluorination of cycloalkanes.
CompoundStructural ModificationIn Vitro

(min)
Intrinsic Clearance (

) (

L/min/mg)
Primary Metabolic Fate
2-Methylcyclohexanol None (Baseline)12.5110.4Rapid oxidation of the methyl group and ring carbons.
1-Methylcyclohexanol Methyl shift to C118.276.1Moderate stability; ring hydroxylation persists.
2-Methyl-1-(trifluoromethyl)cyclohexanol

addition at C1
> 60.0 < 15.0 Highly stable; metabolism shifted to minor pathways.

Data Interpretation: The incorporation of the


 group drastically reduces the intrinsic clearance, extending the half-life beyond the standard 60-minute assay window. This demonstrates successful metabolic switching, confirming that the 

group limits the formation of downstream metabolites[3].

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Assay

To generate the data above, a robust, self-validating in vitro assay is required. Human Liver Microsomes (HLMs) are the industry standard for assessing Phase I metabolism because they contain a high concentration of membrane-bound CYP enzymes [5].

Methodology & Causal Rationale:

  • Matrix Preparation: Thaw pooled HLMs on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4)[6].

    • Causality: Pooling microsomes from multiple donors normalizes inter-individual genetic variability in CYP expression. A concentration of 0.5 mg/mL ensures linear enzyme kinetics while minimizing non-specific binding of the highly lipophilic fluorinated compound.

  • Compound Addition: Spike the test compound to a final concentration of 1

    
    M[7]. Keep DMSO concentration 
    
    
    
    0.1%.
    • Causality: The 1

      
      M concentration ensures the system operates well below the Michaelis-Menten constant (
      
      
      
      ). This guarantees first-order kinetics, where the rate of metabolism is directly proportional to the drug concentration. High DMSO levels can inhibit CYP activity.
  • Pre-Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH[8].

    • Causality: CYPs are monooxygenases that require electron donation. NADPH serves as the essential cofactor, transferring electrons via cytochrome P450 reductase to activate molecular oxygen.

  • Sampling & Termination: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50

    
    L aliquot and immediately quench it in 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Verapamil or Dextromethorphan)[5].
    • Causality: Ice-cold acetonitrile instantly denatures the CYP enzymes, halting metabolism[7]. It also precipitates the proteins, preparing a clean supernatant for LC-MS/MS analysis. The internal standard corrects for matrix effects and ionization suppression.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS).

HLMWorkflow Step1 1. Matrix Preparation Dilute Pooled HLMs to 0.5 mg/mL Step2 2. Compound Addition Add 1 µM Test Compound (<0.1% DMSO) Step1->Step2 Step3 3. Reaction Initiation Add 1 mM NADPH at 37°C Step2->Step3 Step4 4. Time-Course Sampling Quench with Cold Acetonitrile (0-60 min) Step3->Step4 Step5 5. Quantification Centrifuge & LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the Human Liver Microsome stability assay.

Data Analysis and Pharmacokinetic Projection

The raw LC-MS/MS data (peak area ratios of the test compound to the internal standard) is used to calculate the elimination rate constant (


). By plotting the natural logarithm (

) of the percentage of compound remaining against time,

is derived from the negative slope of the linear regression[5].
  • Half-life (

    
    ): 
    
    
    
    
  • Apparent Intrinsic Clearance (

    
    ): 
    
    
    
    

For 2-Methyl-1-(trifluoromethyl)cyclohexanol, the shallow slope of the depletion curve yields a


 value approaching zero, confirming that the trifluoromethyl group successfully shields the cycloalkane core from rapid Phase I clearance.

References

  • Domainex. "Microsomal Clearance/Stability Assay." Domainex ADME-Tox Services.[Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec In Vitro ADME.[Link]

  • National Center for Biotechnology Information (NCBI). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." PMC7485303.[Link]

  • National Center for Biotechnology Information (NCBI). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." PMC10378033.[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methyl-1-(trifluoromethyl)cyclohexanol

[2][3]

Emergency Medical Protocols

  • Skin Contact:

    • Action: Immediate flush with water for 15 minutes .[2]

    • Note: Unlike Hydrofluoric Acid (HF), calcium gluconate is not typically required for this stable organic alcohol unless thermal decomposition has occurred. However, monitor for delayed redness due to the lipophilic nature of the burn.

  • Eye Contact:

    • Action: Flush for 15 minutes lifting upper and lower lids.

    • Causality: The acidic nature of the fluorinated alcohol can cause protein coagulation in the eye; immediate dilution is critical to prevent corneal clouding.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Cyclohexanol (Parent Scaffold Hazards). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

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